Fluorescent red NIR 880
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36NO2.ClHO4/c1-3-36(4-2)30-18-17-24-19-25-10-7-11-26(33(25)37-32(24)22-30)20-27-12-8-13-28-21-29-16-15-23-9-5-6-14-31(23)35(29)38-34(27)28;2-1(3,4)5/h5-6,9,14,17-22H,3-4,7-8,10-13,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b26-20+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPJVIZAIQTOPR-ZFUDNRMFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](=C1C=CC2=CC3=C(C(=CC4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+](=C1C=CC2=CC3=C(/C(=C/C4=C5C(=CC6=C(O5)C7=CC=CC=C7CC6)CCC4)/CCC3)OC2=C1)CC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Near-Infrared (NIR) Fluorescent Dyes with Spectral Properties around 880 nm
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral and photophysical properties of near-infrared (NIR) fluorescent dyes with absorption maxima centered around 880 nm. Given the limited availability of public data for a specific dye named "Fluorescent red NIR 880," this guide focuses on well-characterized examples of dyes operating in this spectral region, namely ML880 and CR880. This information is crucial for researchers and professionals in drug development and biomedical imaging who require a deep understanding of the tools used in their experiments.
Overview of NIR Dyes Absorbing at ~880 nm
Near-infrared dyes with absorption and emission profiles in the 800-900 nm window are of significant interest for in vivo imaging and therapeutic applications. This spectral range, often referred to as the NIR-I window, offers advantages such as deeper tissue penetration due to reduced light scattering and lower autofluorescence from biological tissues compared to the visible spectrum. Dyes with an absorption maximum around 880 nm are particularly suited for applications involving excitation with commonly available 880 nm diode lasers.
Spectral and Photophysical Properties
The following tables summarize the key spectral and photophysical properties of the exemplar NIR dyes, ML880 and CR880.
Table 1: Spectral Properties of ML880 in DMSO
| Property | Value |
| Maximum Absorption Wavelength (λ_abs_) | 880 nm |
| Maximum Emission Wavelength (λ_em_) | 900 nm |
| Stokes Shift | 20 nm |
| Molar Extinction Coefficient (ε) | Data not available in the provided source |
| Fluorescence Quantum Yield (Φ_F_) | Data not available in the provided source |
Table 2: Photophysical and Photothermal Properties of CR880 Nanoparticles (CR880-NPs)
| Property | Value |
| Maximum Absorption Wavelength (λ_abs_) | 880 nm |
| Photothermal Conversion Efficiency (η) | ~58% |
| Photostability | High (details in photostability section) |
| Molar Extinction Coefficient (ε) | Data not available in the provided source |
| Fluorescence Quantum Yield (Φ_F_) | Data not available in the provided source |
Experimental Protocols
This section details the methodologies for key experiments to characterize the spectral and photophysical properties of NIR dyes, based on the available literature for ML880 and general practices in the field.
Synthesis of ML880 Dye
The synthesis of the naphthalimide-cyanine integrated near-infrared dye ML880 involves a multi-step chemical synthesis process. For detailed synthesis protocols, please refer to the supplementary information of the primary literature: Jin, T., Cheng, D., Jiang, G. et al. Engineering naphthalimide-cyanine integrated near-infrared dye into ROS-responsive nanohybrids for tumor PDT/PTT/chemotherapy. J Nanobiotechnol19 , 443 (2021).
Measurement of Absorption and Emission Spectra
Objective: To determine the maximum absorption and emission wavelengths of the fluorescent dye.
Materials:
-
NIR fluorescent dye (e.g., ML880)
-
Spectroscopic grade solvent (e.g., Dimethyl sulfoxide - DMSO)
-
UV-Vis-NIR spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted to have an absorbance value between 0.01 and 0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum:
-
Use the pure solvent as a blank to calibrate the spectrophotometer.
-
Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 700-1000 nm).
-
The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λ_abs_).
-
-
Emission Spectrum:
-
Set the excitation wavelength of the fluorometer to the determined λ_abs_ (880 nm for ML880).
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 890-1000 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λ_em_).
-
Determination of Photothermal Conversion Efficiency (for CR880-NPs)
Objective: To quantify the efficiency of the dye in converting absorbed light into heat.
Materials:
-
NIR dye nanoparticle solution (e.g., CR880-NPs)
-
880 nm laser source with adjustable power
-
Temperature probe or thermal imaging camera
-
Sample container (e.g., quartz cuvette)
Procedure:
-
Disperse the nanoparticles in a solvent (e.g., water).
-
Irradiate the solution with the 880 nm laser at a specific power density.
-
Record the temperature of the solution over time until it reaches a plateau.
-
Turn off the laser and record the cooling curve.
-
The photothermal conversion efficiency (η) can be calculated using the data from the heating and cooling curves, following established methods described in the literature.
Assessment of Photostability
Objective: To evaluate the dye's resistance to photodegradation upon exposure to light.
Materials:
-
NIR fluorescent dye solution
-
Light source (e.g., the excitation laser or a broad-spectrum lamp with appropriate filters)
-
UV-Vis-NIR spectrophotometer or fluorometer
-
Magnetic stirrer (optional, to ensure uniform illumination)
Procedure:
-
Prepare a solution of the dye with a known initial absorbance or fluorescence intensity.
-
Continuously expose the solution to the light source at a constant intensity.
-
At regular time intervals, measure the absorbance at λ_abs_ or the fluorescence intensity at λ_em_.
-
Plot the normalized absorbance or fluorescence intensity as a function of irradiation time. A slower decay indicates higher photostability. For CR880-NPs, it was shown to have high photostability with minimal signal degradation after 10 minutes of continuous laser irradiation, outperforming the standard NIR dye ICG.
Visualizations
Signaling Pathway for Photothermal Therapy (PTT)
The following diagram illustrates the general mechanism of action for a NIR dye used in photothermal therapy.
Caption: Mechanism of NIR dye-mediated photothermal therapy.
Experimental Workflow for Spectral Characterization
This diagram outlines the workflow for determining the key spectral properties of a NIR fluorescent dye.
Caption: Workflow for determining absorption and emission spectra.
This guide provides a foundational understanding of the spectral properties of NIR dyes absorbing around 880 nm. For more specific data on "this compound," it is recommended to contact the vendor directly. The provided information on ML880 and CR880 serves as a valuable reference for researchers working with similar chromophores.
Navigating the Near-Infrared Frontier: A Technical Guide to Fluorescent Dyes Emitting at 880 nm
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) window, particularly around 880 nm, offers a unique spectral space for deep-tissue imaging and advanced diagnostic applications. This region minimizes tissue autofluorescence and light scattering, enabling higher signal-to-noise ratios and greater penetration depth, which are critical for in vivo studies and the development of targeted therapeutics. This technical guide provides an in-depth overview of the core photophysical properties, experimental characterization, and potential applications of fluorescent red NIR dyes with emission maxima centered at approximately 880 nm.
Core Photophysical Properties
Fluorescent dyes operating in the NIR-I window (700-950 nm) are essential tools for biomedical research. While specific dyes with an emission peak precisely at 880 nm are not as common as those in other regions of the NIR spectrum, their development is a significant area of interest. The photophysical characteristics of a hypothetical, yet representative, "NIR 880" dye are summarized below. These values are based on typical properties of cyanine or polymethine dyes, which are common scaffolds for long-wavelength fluorophores.
| Photophysical Property | Representative Value | Solvent/Conditions |
| Absorption Maximum (λ_abs_) | ~860 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Emission Maximum (λ_em_) | ~880 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Stokes Shift | ~20 nm | - |
| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | Methanol |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.2 | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Fluorescence Lifetime (τ) | 0.5 - 1.5 ns | Phosphate-Buffered Saline (PBS), pH 7.4 |
Experimental Protocols for Characterization
Accurate characterization of NIR dyes is paramount for their effective application. The following protocols outline standard methodologies for determining the key photophysical properties of a NIR dye.
Measurement of Absorption and Emission Spectra
Objective: To determine the wavelengths of maximum absorption and emission.
Methodology:
-
Sample Preparation: Prepare a stock solution of the NIR dye in a suitable solvent (e.g., DMSO). Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance of approximately 0.05-0.1 at the absorption maximum to avoid inner filter effects.
-
Absorption Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance of the dye solution across a wavelength range of 700-950 nm. The wavelength at which the highest absorbance is recorded is the absorption maximum (λ_abs_).
-
Emission Spectrum: Use a spectrofluorometer. Excite the sample at its absorption maximum (λ_abs_). Record the emission spectrum over a wavelength range from the excitation wavelength to 1000 nm. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).
Determination of Molar Extinction Coefficient
Objective: To quantify the light-absorbing capability of the dye.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of the dye in a non-aqueous solvent where it is highly soluble and monomeric (e.g., methanol or ethanol).
-
Absorbance Measurement: Measure the absorbance of each dilution at the λ_abs_ using a spectrophotometer with a 1 cm path length cuvette.
-
Calculation: Plot absorbance versus concentration. According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear regression.
Determination of Fluorescence Quantum Yield
Objective: To measure the efficiency of the fluorescence process.
Methodology:
-
Reference Standard: Select a reference dye with a known quantum yield and similar absorption and emission properties. For the NIR region, indocyanine green (ICG) in DMSO (Φ = 0.13) can be a suitable, albeit imperfect, reference.
-
Absorbance Matching: Prepare solutions of the sample and reference dyes with matched absorbances (typically < 0.1) at the excitation wavelength of the reference dye.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the reference dye under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample_) is calculated using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for evaluating a new NIR dye and a conceptual signaling pathway for its application in targeted cancer imaging.
Caption: Workflow for the development and application of a novel NIR fluorescent dye.
Caption: Targeted cancer cell imaging using a NIR 880-antibody conjugate.
Conclusion
Fluorescent dyes emitting in the 880 nm region of the NIR spectrum represent a promising class of probes for deep-tissue and in vivo imaging. Their development, thorough characterization, and conjugation to targeting moieties are critical steps in harnessing their full potential for preclinical research and clinical diagnostics. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to advance the application of these powerful imaging agents.
A Technical Guide to the Quantum Yield and Photostability of Near-Infrared Dyes
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the critical photophysical properties of near-infrared (NIR) dyes: quantum yield and photostability. A thorough understanding and accurate measurement of these parameters are paramount for the successful application of NIR dyes in fields ranging from biomedical imaging to drug development. This document details the core concepts, provides in-depth experimental protocols, presents comparative data for common NIR dyes, and illustrates key processes with diagrams.
Core Concepts
Quantum Yield (Φ)
The fluorescence quantum yield is the measure of a fluorophore's efficiency in converting absorbed photons into emitted photons. It is a ratiometric value defined as:
Φ = (Number of photons emitted) / (Number of photons absorbed)
A quantum yield of 1.0 (100%) represents the theoretical maximum, where every absorbed photon results in a fluorescently emitted photon. In practice, NIR dyes exhibit quantum yields lower than this due to competing non-radiative decay pathways, such as internal conversion and intersystem crossing, which dissipate the energy as heat. A high quantum yield is desirable for applications requiring bright signals and high sensitivity.
Photostability
Photostability refers to a fluorophore's resistance to photochemical degradation, or photobleaching, upon exposure to excitation light. Photobleaching is an irreversible process that chemically alters the dye's structure, rendering it non-fluorescent. High photostability is crucial for experiments that involve long or repeated light exposure, such as time-lapse imaging and single-molecule tracking. A common metric for photostability is the photobleaching quantum yield (Φb), which represents the probability of a dye molecule being destroyed per excitation event. A lower Φb indicates higher photostability.
Experimental Protocols
Measurement of Fluorescence Quantum Yield
The relative method is the most common and accessible technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Caption: Workflow for relative quantum yield determination.
-
Selection of a Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral region to the sample. For the NIR range, common standards include Indocyanine Green (ICG) and IR-125.[1][2] Recently, a series of certified standards covering the wavelength range of 330-1000 nm have been developed to improve accuracy.[3][4][5][6]
-
Preparation of Solutions: Prepare dilute solutions of both the standard and the sample in the same high-purity solvent. The absorbance at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance spectra of both the sample and standard solutions. Record the absorbance values at the chosen excitation wavelength (Ax and Ast).
-
Fluorescence Measurement: In a fluorometer, record the fluorescence emission spectra of the sample and the standard using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)
Where:
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated fluorescence intensities of the sample and the standard.
-
Ax and Ast are the absorbances of the sample and the standard at the excitation wavelength.
-
ηx and ηst are the refractive indices of the sample and standard solutions, respectively (this term is often 1 if the same solvent is used).
-
Measurement of Photostability
Photostability is typically quantified by measuring the rate of fluorescence decay under constant, high-intensity illumination.
Caption: Workflow for assessing dye photostability.
-
Sample Preparation: Prepare the dye in a relevant environment (e.g., buffered solution, polymer film, or within live cells).
-
Microscopy and Illumination: Mount the sample on a fluorescence microscope. Illuminate a defined region of interest with a constant power density. For single-molecule studies or accelerated bleaching, irradiances can range from 0.1-1 kW/cm2 to over 100 kW/cm2.[7][8] For live-cell imaging, it is crucial to use the minimum light exposure necessary to avoid phototoxicity.[9]
-
Time-Lapse Imaging: Acquire a series of images at regular intervals until the fluorescence signal has significantly diminished.
-
Data Analysis:
-
Quantify the mean fluorescence intensity within the region of interest for each image in the time series.
-
Normalize the intensity values to the initial intensity (at t=0).
-
Plot the normalized intensity versus time and fit the data to an exponential decay model to extract the photobleaching rate constant (k).
-
The photostability can be reported as the photobleaching half-life (t1/2 = 0.693 / k) or used to calculate the photobleaching quantum yield (Φb) if the photon flux is known.
-
Comparative Data of Common NIR Dyes
The choice of an NIR dye often involves a trade-off between brightness (quantum yield) and photostability. The following tables summarize the quantum yield and photostability characteristics of several common NIR dyes. Note that these values are highly dependent on the dye's environment (solvent, conjugation, etc.).
Table 1: Fluorescence Quantum Yields of Selected NIR Dyes
| Dye | Solvent/Medium | Quantum Yield (Φ) | Reference |
| Cresyl Violet | Ethanol | 0.58 | [2] |
| Oxazine 170 | Ethanol | 0.58 | [2] |
| HITCI | Ethanol | 0.28 | [2] |
| IR-140 | Ethanol | 0.17 | [2] |
| Oxazine 1 | Ethanol | 0.14 | [2] |
| IR-125 | Ethanol | 0.13 | [2] |
| Indocyanine Green (ICG) | DMSO | ~0.12 - 0.21 | [1] |
| Cryptocyanine | Ethanol | 0.01 | [2] |
Table 2: Photostability of Selected NIR Dyes
| Dye | Relative Photostability | Comments | Reference |
| Rhodamine Dyes | Moderate to High | Generally more stable than cyanines. | [10] |
| Pyrromethene Dyes | Moderate | Can exhibit good laser performance. | [10] |
| Cyanine Dyes (e.g., Cy7) | Low to Moderate | Susceptible to photooxidation. | [7] |
| Alexa Fluor Dyes | High | Often engineered for improved photostability. | [11] |
| DyLight Dyes | High | Designed for high fluorescence and photostability. | [7] |
Note: Quantitative photobleaching quantum yields are less commonly reported in a standardized format due to their strong dependence on experimental conditions.
Mechanism of Photobleaching and Mitigation
For many organic dyes, including the prevalent cyanine family, photobleaching is primarily mediated by reactions originating from the triplet state.
Caption: Primary photobleaching pathway via the triplet state.
Upon excitation, a dye molecule transitions from its ground state (S0) to an excited singlet state (S1). While it can relax by emitting a photon (fluorescence), a competing process called intersystem crossing can populate a long-lived triplet state (T1). Molecules in the triplet state can react with molecular oxygen to produce highly reactive oxygen species (ROS), which then attack and destroy the dye molecule, leading to irreversible photobleaching.[7]
Strategies to mitigate photobleaching in live-cell imaging include:
-
Minimizing light exposure by using the lowest possible excitation power and shortest exposure times.[9]
-
Using oxygen-scavenging systems or antifade reagents in the imaging media.[9]
-
Selecting dyes that are inherently more photostable.
Conclusion
The selection of an appropriate NIR dye is a critical step in experimental design for many applications in research and drug development. A dye with a high quantum yield will provide a brighter signal against background, while high photostability will ensure that the signal is stable over the course of the experiment. The protocols and data provided in this guide serve as a resource for the rational selection and characterization of NIR dyes to ensure data quality and experimental success. As dye chemistry continues to advance, the development of novel NIR fluorophores with both high quantum yields and enhanced photostability will further expand the capabilities of fluorescence-based techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biocompare.com [biocompare.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. benchchem.com [benchchem.com]
Navigating the Depths: A Technical Guide to the Water Solubility and Stability of NIR Fluorophores for In Vivo Imaging
For researchers, scientists, and drug development professionals, the promise of near-infrared (NIR) fluorescence imaging for deep-tissue, high-resolution visualization of biological processes is immense. However, the success of these applications hinges on the fundamental properties of the fluorophores employed: their ability to remain soluble and stable in complex biological environments. This technical guide provides an in-depth exploration of the critical parameters of water solubility and stability of NIR fluorophores, offering a comparative analysis of commonly used dye classes, detailed experimental protocols for their evaluation, and a visual representation of key concepts and workflows.
The Critical Role of Water Solubility and Stability
The journey of a NIR fluorophore from injection to target site and subsequent imaging is fraught with challenges. The aqueous environment of the bloodstream and interstitial fluid demands high water solubility to prevent aggregation, which can lead to fluorescence quenching, altered biodistribution, and potential toxicity. Furthermore, once at the target, the fluorophore must remain chemically and photochemically stable to emit a consistent and detectable signal. Instability can result in signal loss, the generation of reactive oxygen species, and misleading imaging results. Therefore, a thorough understanding and careful selection of NIR fluorophores with optimal solubility and stability profiles are paramount for successful in vivo imaging studies.
Quantitative Comparison of Common NIR Fluorophores
To facilitate the selection of appropriate NIR fluorophores, the following tables summarize key quantitative data for commonly used cyanine and squaraine dyes.
Table 1: Water Solubility of Selected NIR Fluorophores
| Fluorophore | Class | Water Solubility | Notes |
| Indocyanine Green (ICG) | Cyanine | ~0.5 mg/mL in PBS (pH 7.2)[1] | Prone to aggregation in saline solutions[2]. |
| IRDye® 800CW | Cyanine | High (10-20 mg/mL)[3][4] | Characterized by high water solubility and salt tolerance[5][6]. |
| Squaraine Dyes (general) | Squaraine | Generally low | Can be improved by adding charged groups like sulfonates[7]. |
| Water-soluble Squaraine Rotaxanes | Squaraine | Readily dissolve to 20 µM | Encapsulation enhances stability and solubility[8]. |
Table 2: Photophysical Properties and Stability of Selected NIR Fluorophores
| Fluorophore | Quantum Yield (in aqueous media) | Photostability | Chemical Stability |
| Indocyanine Green (ICG) | ~8.6% in TCB[9] | Low | Susceptible to degradation in aqueous solutions. |
| IRDye® 800CW | ~9% (conjugated to HSA)[10] | High | Stable in aqueous solutions for up to two weeks when stored at -20°C[3]. |
| Squaraine Dyes (general) | Can be high (up to 58% for some derivatives in serum)[11] but often quenched by aggregation | Variable, can be improved by structural modification[12] | Susceptible to nucleophilic attack, can be improved by encapsulation[7]. |
| Water-soluble Squaraine Rotaxanes | 0.16 - 0.24 in water[8] | High | Encapsulation significantly enhances stability against hydrolysis[8]. |
Experimental Protocols
Accurate and reproducible assessment of fluorophore properties is crucial. The following sections provide detailed methodologies for key experiments.
Protocol for Determining Aqueous Solubility
This protocol provides a method for determining the aqueous solubility of a NIR fluorophore.
Materials:
-
NIR Fluorophore
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of supersaturated solutions by adding an excess amount of the NIR fluorophore to 1 mL of PBS in microcentrifuge tubes.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24 hours to ensure equilibrium is reached.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in PBS.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of the fluorophore using a UV-Vis spectrophotometer.
-
Create a standard curve of absorbance versus concentration using known concentrations of the fluorophore.
-
Determine the concentration of the saturated supernatant from the standard curve. This concentration represents the aqueous solubility of the fluorophore.
Protocol for Assessing Photostability
This protocol outlines a method to evaluate the photostability of a NIR fluorophore upon exposure to light.
Materials:
-
NIR Fluorophore solution of known concentration
-
Quartz cuvette
-
Light source with a specific wavelength and power output (e.g., laser or filtered lamp)
-
Spectrofluorometer or UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Place the NIR fluorophore solution in a quartz cuvette and position it in the light path of the spectrofluorometer or in front of the light source.
-
If using a separate light source, ensure the cuvette is placed at a fixed distance for consistent irradiation. A magnetic stirrer can be used to ensure uniform illumination.
-
Record the initial fluorescence intensity or absorbance of the sample at time zero.
-
Continuously irradiate the sample with the light source.
-
At regular time intervals (e.g., every 5, 10, or 30 minutes), record the fluorescence intensity or absorbance of the sample.
-
Continue the measurements until the signal has significantly decreased or for a predetermined total exposure time.
-
Plot the normalized fluorescence intensity or absorbance as a function of irradiation time. The rate of decay indicates the photostability of the fluorophore.
Protocol for Assessing Chemical Stability at Different pH
This protocol describes a method to assess the chemical stability of a NIR fluorophore in various pH environments.[13][14][15][16]
Materials:
-
NIR Fluorophore
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9)
-
Microplate reader or UV-Vis Spectrophotometer
-
96-well plates or cuvettes
-
Incubator
Procedure:
-
Prepare solutions of the NIR fluorophore in each of the different pH buffers at a fixed concentration.
-
Transfer the solutions to a 96-well plate or individual cuvettes.
-
Measure the initial absorbance or fluorescence of each sample at time zero.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 1, 4, 8, 24, and 48 hours), measure the absorbance or fluorescence of each sample.
-
Plot the percentage of the initial absorbance or fluorescence remaining as a function of time for each pH value. This will reveal the stability of the fluorophore under different pH conditions.
Visualizing Workflows and Pathways
Understanding the lifecycle and application of NIR fluorophores can be enhanced through visual diagrams. The following sections utilize the DOT language to illustrate key processes.
Generalized Signaling Pathway of a Targeted NIR Fluorophore
This diagram illustrates a common mechanism where a NIR fluorophore, conjugated to a targeting ligand, binds to a cell surface receptor and initiates an intracellular signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot synthesis of a near-infrared fluorophore for living cells imaging | Semantic Scholar [semanticscholar.org]
- 3. IRDye® 800CW, DBCO Supplier | CAS 1373928-39-2 | Tocris Bioscience [tocris.com]
- 4. licorbio.com [licorbio.com]
- 5. ld.ru [ld.ru]
- 6. IRDye 800CW NHS - Ruixibiotech [ruixibiotech.com]
- 7. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Water-Soluble, Deep-Red Fluorescent Squaraine Rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. enamine.net [enamine.net]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Near-Infrared 880 nm Fluorescent Probes in Biological Research
Audience: Researchers, Scientists, and Drug Development Professionals
The utilization of fluorescent probes has revolutionized biological research, enabling the visualization of complex cellular processes in real-time. While traditional fluorophores in the visible spectrum (400-650 nm) have been instrumental, their application in deep-tissue and in vivo imaging is often hampered by significant limitations. The advent of near-infrared (NIR) fluorescent probes has opened new frontiers in preclinical and clinical research. This guide focuses on the specific advantages and applications of probes operating around the 880 nm wavelength, a critical region that bridges the NIR-I and NIR-II optical windows.
Core Advantages of Near-Infrared (NIR) Fluorescence
The NIR spectrum is broadly divided into two biologically significant optical windows: NIR-I (650–950 nm) and NIR-II (1000–1700 nm).[1][2] Probes emitting at approximately 880 nm reside in the upper range of the NIR-I window, affording them distinct advantages over conventional visible light probes.
-
Enhanced Tissue Penetration: The primary advantage of NIR fluorescence is the ability of light to penetrate deeper into biological tissues.[3][4] This is because major endogenous chromophores, such as hemoglobin and water, have lower absorption coefficients in this range compared to the visible spectrum.[3][5] This reduced absorption and lower photon scattering allows for the imaging of structures deep within living organisms.[1][3]
-
Reduced Autofluorescence: Biological tissues naturally emit their own fluorescence, known as autofluorescence, when excited with light. This background "noise" is primarily caused by molecules like NADH and flavins, whose emission falls within the visible region.[6] By shifting excitation and emission to the NIR range, this endogenous autofluorescence is significantly minimized, leading to a vastly improved signal-to-noise ratio.[1][3][6]
-
Minimized Photodamage: The lower energy of NIR light reduces the risk of photodamage to living cells and tissues compared to higher-energy visible or UV light.[4][6] This makes NIR probes ideal for long-term, non-invasive imaging of biological processes in living animals.[1]
-
High Signal-to-Background Ratios (SBR): The combination of deep light penetration, low autofluorescence, and reduced photon scattering culminates in a superior signal-to-background ratio.[3][4] This enables the detection of weak signals and the clear visualization of targeted molecules or cells against the complex background of a living organism.
The 880 nm wavelength is particularly noteworthy as it approaches the NIR-II window, inheriting some of its benefits, including further reduced light scattering, which contributes to sharper image resolution and clarity for deep-seated structures.[2][7]
Quantitative Data: A Comparative Overview
The selection of a fluorescent probe is dictated by its photophysical properties. The following table summarizes typical quantitative data for NIR 880 nm probes in comparison to conventional visible and other NIR probes.
| Property | Visible Probes (e.g., FITC) | NIR-I Probes (~700 nm) | NIR Probes (~880 nm) | NIR-II Probes (~1000+ nm) |
| Emission Range (nm) | 450 - 650 | 700 - 900 | 840 - 900+ | 1000 - 1700 |
| Tissue Penetration | Low (<1 mm) | Moderate (~1-2 cm)[5] | Moderate to High | High (>2 cm) |
| Autofluorescence | High | Low[3] | Very Low | Negligible[5] |
| Signal-to-Background | Low | High[3] | Very High | Superior |
| Typical Applications | Cell Culture, Microscopy | In Vivo Imaging, Western Blot | Deep-Tissue Imaging, PTT | High-Resolution In Vivo Imaging |
| Photothermal Conversion | N/A | Low | High (e.g., ~31.5%)[8] | Variable |
Experimental Protocols and Methodologies
NIR 880 nm probes are versatile tools employed in a range of advanced biological applications. Below are detailed methodologies for key experiments.
NIR probes are extensively used for non-invasive monitoring of tumor growth, metastasis, and response to therapy.[7] Probes can be conjugated to targeting moieties like antibodies to specifically accumulate at the tumor site.
Experimental Protocol:
-
Probe Preparation: Conjugate a NIR dye with an emission peak near 880 nm to a tumor-targeting antibody (e.g., anti-EGFR). Purify the conjugate to remove any free dye.
-
Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft model).
-
Probe Administration: Administer the antibody-probe conjugate intravenously (IV) via the tail vein. The typical dose depends on the probe's brightness and clearance rate.
-
Imaging:
-
At predetermined time points post-injection (e.g., 2, 6, 24, 48 hours), anesthetize the mouse.
-
Place the mouse in an in vivo imaging system equipped with an appropriate excitation laser (e.g., 808 nm) and a long-pass emission filter (e.g., 880 nm LP).[9]
-
Acquire fluorescence images. Typical acquisition times for the 800-830 nm range are 30-60 seconds.[3]
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-target background area (e.g., muscle).
-
Quantify the fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess specific signal accumulation.
-
NIR fluorescence detection in Western blotting offers a wider linear range for quantification and multiplexing capabilities compared to traditional chemiluminescence.[10][11] The 800 nm channel on imagers like the LI-COR Odyssey is standard for this application and is recommended for detecting low-abundance proteins due to its high sensitivity.[12]
Experimental Protocol:
-
Protein Separation & Transfer: Separate protein lysates via SDS-PAGE and transfer to a low-background PVDF or nitrocellulose membrane.[12][13]
-
Blocking: Block the membrane for 1 hour at room temperature using a specialized blocking buffer designed for fluorescent Westerns (e.g., Intercept® Blocking Buffer) to minimize non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies raised in different species (e.g., rabbit anti-ProteinX, mouse anti-Actin) overnight at 4°C.
-
Washing: Wash the membrane 3-4 times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature, protected from light, with a cocktail of NIR fluorescent secondary antibodies.
-
IRDye® 800CW goat anti-rabbit (for low-abundance ProteinX).[12]
-
IRDye® 680RD goat anti-mouse (for abundant Actin).
-
-
Final Washes: Repeat the washing step as in step 4.
-
Imaging: Scan the membrane on a NIR fluorescent imaging system (e.g., LI-COR Odyssey). Acquire images in both the 700 nm and 800 nm channels.
-
Analysis: Use appropriate software to quantify band intensities for each protein. The signal from the housekeeping protein (Actin) can be used for normalization.
References
- 1. Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The latest developments of near-infrared fluorescent probes from NIR-I to NIR-II for bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]
- 6. Near-infrared fluorescent probes: a next-generation tool for protein-labeling applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. 880 nm NIR-Triggered Organic Small Molecular-Based Nanoparticles for Photothermal Therapy of Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AUNP-12 Near-Infrared Fluorescence Probes across NIR-I to NIR-II Enable In Vivo Detection of PD-1/PD-L1 Axis in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. protocols.io [protocols.io]
An In-depth Technical Guide to Near-Infrared (NIR) Fluorescent Dye Tissue Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles governing the penetration of near-infrared (NIR) fluorescent dyes into biological tissues. It details the factors limiting imaging depth, compares common NIR dyes, and provides standardized protocols for evaluating tissue penetration and biodistribution.
Fundamental Principles of Light-Tissue Interaction in the NIR Spectrum
The efficacy of in vivo fluorescence imaging is fundamentally dependent on the ability of light to penetrate tissue. The near-infrared (NIR) spectrum, particularly specific spectral ranges known as "biological windows," offers significant advantages over visible light for deep-tissue imaging.[1]
The NIR Biological Windows
Biological tissues contain chromophores like hemoglobin and water that strongly absorb light at specific wavelengths.[2][3] However, there are spectral windows where this absorption is minimized, allowing for deeper light penetration.[3]
-
NIR-I Window (approx. 650-950 nm): This is the most commonly used window for fluorescence imaging.[4][5][6] It is defined by the reduced absorption of hemoglobin at shorter wavelengths and the increasing absorption of water at longer wavelengths.[5] Light in this range can achieve penetration depths of several millimeters.[4]
-
NIR-II Window (approx. 1000-1700 nm): This window offers superior performance with even deeper tissue penetration (up to 5-20 mm) and higher spatial resolution.[4][6][7][8] The key advantages are significantly lower photon scattering and minimal tissue autofluorescence, which results in a higher signal-to-background ratio.[4][6][7][8]
Key Factors Limiting Tissue Penetration
The depth to which light can penetrate tissue is primarily limited by two physical phenomena: absorption and scattering.[5][9]
-
Absorption: Is the process where photons are absorbed by molecules in the tissue, such as hemoglobin, myoglobin, and water.[2] This is the dominant factor limiting penetration outside the NIR windows.
-
Scattering: Occurs when photons deviate from their original path due to interactions with cellular components like cell nuclei, mitochondria, and collagen fibers.[3][5] While scattering is the most dominant light-tissue interaction within the NIR window, it decreases as the wavelength of light increases, which is a primary reason for the superior performance of the NIR-II window.[3][4][5]
-
Autofluorescence: Biological tissues naturally emit a low level of fluorescence, primarily in the visible spectrum.[10] Using NIR dyes shifts the emission wavelength away from this background noise, significantly improving the signal-to-noise ratio.
Properties of Common NIR Fluorescent Dyes
The choice of a NIR dye is critical and depends on its photophysical properties. Ideal dyes have high molar extinction coefficients, high quantum yields, good photostability, and appropriate excitation/emission spectra for the available imaging equipment.[11][12]
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Indocyanine Green (ICG) | ~780 | ~830 | ~200,000 | Low (~0.01 in blood) | FDA-approved; widely used in clinical applications; emission tail extends into NIR-II window.[7][13] |
| Methylene Blue | ~665 | ~686 | ~95,000 | Low (~0.03 in water) | FDA-approved; used clinically but has lower penetration than higher wavelength dyes.[13] |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.08 | High brightness and photostability; commonly used for preclinical imaging.[13] |
| Sulfo-Cyanine5 (Cy5) | ~646 | ~662 | ~250,000 | ~0.20 | Bright fluorophore, but operates at the lower end of the NIR-I window. |
| CH1055-PEG | ~785 | >1000 | N/A | ~0.01 | An experimental NIR-II dye known for enabling deep tissue penetration.[13] |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation state.
Methodologies for Assessing Tissue Penetration & Biodistribution
A multi-step approach is required to accurately characterize the tissue penetration and biodistribution of a NIR dye. This typically involves in vivo imaging, followed by ex vivo organ analysis and microscopic confirmation.
Experimental Workflow Overview
The following diagram illustrates the typical workflow for evaluating a novel NIR fluorescent probe.
Caption: General workflow for evaluating NIR dye penetration and biodistribution.
Detailed Experimental Protocols
This protocol outlines the non-invasive imaging of NIR dye distribution in a live small animal model.[14]
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2% is typically used for maintenance).[11]
-
If necessary, remove fur from the imaging area using a depilatory cream to reduce light scattering and absorption.
-
Place the anesthetized animal on the imaging platform within a light-tight imaging system.[11] Maintain body temperature with a warming pad.
-
-
Probe Administration:
-
Administer the NIR fluorescent probe via an appropriate route (e.g., intravenous tail vein injection).[15] The dose and volume will be probe-specific.
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the specific dye being used.[11] For example, for IRDye 800CW, a ~760 nm excitation and >800 nm emission filter would be suitable.
-
Acquire a baseline image before probe injection.
-
Begin acquiring a time-series of images immediately following injection to capture pharmacokinetic data.[16] Typical time points might include 0, 2, 4, 8, 12, and 24 hours post-injection.[15]
-
Optimize acquisition parameters (exposure time, binning) to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Data Analysis:
-
Use imaging software to draw regions of interest (ROIs) over the tumor and other key organs.
-
Quantify the mean fluorescence intensity within each ROI at each time point to assess probe accumulation and clearance.[17]
-
This protocol is used to confirm biodistribution after the final in vivo imaging time point.[18][19]
-
Tissue Harvesting:
-
Euthanize the animal according to approved institutional protocols.
-
Immediately dissect and harvest the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[15]
-
-
Organ Imaging:
-
Quantitative Analysis:
-
Draw ROIs around each organ and quantify the radiant efficiency or mean fluorescence intensity.[20] This provides a clear comparison of probe accumulation across different tissues.[18][19]
-
For absolute quantification, tissues can be homogenized, and fluorescence can be measured on a plate reader against a standard curve.[21][22] This method accounts for the different optical properties of each tissue type.[22]
-
This protocol provides cellular and sub-organ level localization of the NIR probe.
-
Tissue Preparation:
-
Fixation: Fix the harvested tissues in 10% neutral buffered formalin or 4% paraformaldehyde.
-
Embedding:
-
For paraffin embedding, dehydrate the tissue through a series of ethanol gradients (e.g., 70%, 90%, 100%), clear with xylene, and embed in paraffin wax.[23]
-
For frozen sections, equilibrate the tissue in a sucrose solution before embedding in Optimal Cutting Temperature (OCT) compound and flash-freezing.[24] Store at -80°C.[24]
-
-
-
Sectioning:
-
Imaging:
-
If needed, perform deparaffinization and rehydration for paraffin sections.[23]
-
Use a low-fluorescence mounting medium to coverslip the slides.[26]
-
Visualize the sections using a fluorescence microscope equipped with the appropriate filter cubes for the NIR dye. This allows for the determination of the probe's distribution within the tissue microenvironment.
-
Visualizing Key Concepts and Relationships
Understanding the interplay of factors that determine imaging success is crucial for experimental design.
Caption: Interplay of factors affecting the detected NIR fluorescence signal in tissue.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Biological Tissue Optics: Scattering vs Absorption in NIR Window [eureka.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Near-Infrared-II Fluorescence Imaging for Deep-Tissue Molecular Analysis and Cancer Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research | Optical Properties of Biological Tissue [see.eng.osaka-u.ac.jp]
- 10. biotium.com [biotium.com]
- 11. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and properties of near-infrared fluorescent dyes and the bioimaging application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. macsenlab.com [macsenlab.com]
- 14. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 15. NIR-II Fluorescence /PA Imaging in vivo [bio-protocol.org]
- 16. OPG [opg.optica.org]
- 17. Quantitative Whole Body Biodistribution of Fluorescent-Labeled Agents by Non-Invasive Tomographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence-based absolute quantification of near-infrared probes in tissue extracts for biodistribution analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. OPG [opg.optica.org]
- 23. licorbio.com [licorbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Olympus FluoView Resource Center: Specimen Preparation Protocols [olympusconfocal.com]
- 26. licorbio.com [licorbio.com]
Autofluorescence in the Near-Infrared (NIR) Window: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescence imaging in the near-infrared (NIR) window has emerged as a powerful tool for deep-tissue in vivo and in vitro imaging, offering significant advantages over traditional visible light imaging. The reduced scattering and absorption of light in the NIR spectrum (700-1700 nm) allows for greater penetration depth and improved spatial resolution. However, a significant challenge in NIR imaging is the phenomenon of autofluorescence, the intrinsic emission of light by biological structures upon excitation. This endogenous fluorescence can obscure the signal from exogenous probes, leading to a decreased signal-to-background ratio (SBR) and compromising imaging sensitivity. This technical guide provides a comprehensive overview of autofluorescence in the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, its primary sources, its impact on imaging, and detailed methodologies for its mitigation.
Introduction to NIR Autofluorescence
Fluorescence imaging is a critical technique in biomedical research and clinical practice for visualizing biological structures and processes with high sensitivity.[1] The shift from the visible spectrum to the NIR window significantly enhances imaging depth and clarity due to lower tissue absorption by chromophores like hemoglobin and reduced light scattering.[2][3] Despite these advantages, endogenous fluorophores within tissues can emit their own light upon excitation, creating a background signal known as autofluorescence. This autofluorescence is a major limiting factor in achieving high-contrast images, as it can mask the specific signal from targeted fluorescent probes.[2]
The NIR spectrum is broadly divided into two windows: NIR-I (700-900 nm) and NIR-II (1000-1700 nm), also known as the short-wave infrared (SWIR) region.[2] A key advantage of moving to the NIR-II window is the substantial reduction in autofluorescence, leading to significantly improved SBR and imaging quality.[4][5][6]
Sources of NIR Autofluorescence
Autofluorescence in the NIR window originates from both endogenous biomolecules within the subject and exogenous sources, particularly in preclinical research settings.
Endogenous Fluorophores
Several intrinsic biomolecules contribute to tissue autofluorescence in the NIR region:
-
Collagen and Elastin: These structural proteins are major components of the extracellular matrix and are known to exhibit autofluorescence that can extend into the NIR-I region.[7][8][9]
-
Nicotinamide Adenine Dinucleotide (Phosphate) (NAD(P)H): This essential coenzyme in cellular metabolism is a well-known endogenous fluorophore, with its emission tail potentially contributing to background in the lower NIR-I range.[7][10]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in cells with age and are a significant source of broad-spectrum autofluorescence, which can extend into the NIR region.[11][12]
-
Melanin: This pigment, abundant in skin and eyes, is a notable source of NIR autofluorescence, particularly in ocular imaging.[13][14][15]
Exogenous Sources in Preclinical Imaging
In the context of preclinical animal studies, a primary contributor to NIR autofluorescence is the diet of the animals:
-
Chlorophyll: Standard rodent chow often contains alfalfa, which is rich in chlorophyll. The emission tail of chlorophyll can extend into the NIR-I region, causing significant autofluorescence in the gastrointestinal tract.[2]
Impact of Autofluorescence on NIR Imaging
The primary and most critical impact of autofluorescence is the degradation of the signal-to-background ratio (SBR). A high background signal from autofluorescence can:
-
Mask Weak Signals: It can obscure the fluorescence from targeted probes, especially when the probe concentration is low or the target is deep within the tissue.[2]
-
Reduce Imaging Sensitivity: The decreased SBR limits the ability to detect subtle changes in fluorescence intensity, thereby reducing the overall sensitivity of the imaging technique.[1]
-
Confound Quantification: High and variable background fluorescence makes accurate quantification of the probe's signal challenging.
-
Hinder Precise Demarcation: In applications like image-guided surgery, autofluorescence can blur the margins of a tumor or other targeted tissues.[2]
Quantitative Analysis of Autofluorescence
The intensity of autofluorescence is dependent on the tissue type, the excitation wavelength, and the emission window. The following tables summarize key quantitative data related to autofluorescence and commonly used NIR fluorophores.
Table 1: Reduction of Autofluorescence in Preclinical Imaging
| Experimental Parameter Change | Reduction in Autofluorescence Intensity | Reference |
| Switching from standard chow to a purified (alfalfa-free) diet | > 2 orders of magnitude | [1][2][16] |
| Shifting excitation wavelength from 670 nm to 760 nm or 808 nm | > 2 orders of magnitude | [1][2][16] |
| Shifting emission detection from NIR-I (<975 nm) to NIR-II (>1000 nm) | > 2 orders of magnitude | [1][2][16] |
Table 2: Properties of Selected NIR-II Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Stokes Shift (nm) | Reference |
| IR-26 | ~810 | >1000 | 0.05 (in DMSO) | >190 | [13][17] |
| CH1055-PEG | ~808 | >1000 | 0.03 | >192 | [17] |
| FD-1080 | >900 | 1080 | 5.94 (complexed) | >180 | [17] |
| Flavylium Polymethine Dyes | ~800 | >1000 | >0.53 | >200 | [17] |
| DMA-TTDT2 (encapsulated) | ~823 | 1030 | 0.28 | 207 | [6] |
| Pip-TTDT2 (encapsulated) | ~823 | 1075 | 0.18 | 252 | [6] |
| Morp-TTDT2 (encapsulated) | ~823 | 1050 | 0.13 | 227 | [6] |
Methodologies for Mitigating Autofluorescence
Several strategies can be employed to minimize the impact of autofluorescence on NIR imaging. The choice of method depends on the specific application and the sources of autofluorescence.
Experimental Design and Optimization
The following diagram illustrates a logical workflow for identifying and mitigating sources of autofluorescence.
Caption: Workflow for identifying and mitigating NIR autofluorescence.
Detailed Experimental Protocols
This protocol is adapted from studies demonstrating the impact of diet and imaging parameters on autofluorescence.[1][2][16]
-
Animal and Diet Preparation:
-
House two groups of mice (e.g., nude mice) in identical conditions.
-
Feed one group a standard chow diet containing alfalfa.
-
Feed the second group a purified, alfalfa-free diet for at least one week prior to imaging.
-
-
Imaging System Setup:
-
Use a preclinical in vivo imaging system equipped for both NIR-I and NIR-II detection (e.g., an IR VIVO imager).
-
The system should have multiple laser excitation sources (e.g., 670 nm, 760 nm, 808 nm) and appropriate emission filters for NIR-I (e.g., 700-975 nm) and NIR-II (e.g., 1000-1600 nm).
-
-
Image Acquisition:
-
Anesthetize the mice and place them in the imaging chamber.
-
For each mouse, acquire a series of images using different combinations of excitation and emission filters.
-
NIR-I Imaging:
-
Excite at 670 nm, collect emission from 700-975 nm.
-
Excite at 760 nm, collect emission from 800-975 nm.
-
-
NIR-II Imaging:
-
Excite at 808 nm, collect emission from 1000-1600 nm.
-
-
Maintain consistent imaging parameters (e.g., exposure time, laser power) for comparable images.
-
Acquire a dark-count background image for each imaging sequence and subtract it from the corresponding image.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the abdomen and other areas of the mice.
-
Quantify the average fluorescence intensity within these ROIs for each imaging condition and diet group.
-
Compare the autofluorescence levels between the two diet groups and across the different imaging parameters to determine the optimal conditions for minimizing autofluorescence.
-
Spectral unmixing is a computational method to separate the contributions of different fluorophores, including autofluorescence, from a multispectral image.[10][18]
-
Acquisition of Reference Spectra:
-
Prepare a control sample of unstained tissue of the same type as the experimental sample.
-
Using a spectral confocal microscope, acquire a "lambda stack" (a series of images at different emission wavelengths) of the unstained tissue to obtain the characteristic emission spectrum of the autofluorescence.
-
Acquire reference spectra for each exogenous fluorophore used in the experiment from samples containing only that single fluorophore.
-
-
Experimental Image Acquisition:
-
Prepare the experimental sample with the desired fluorescent labels.
-
Acquire a lambda stack of the experimental sample, ensuring the wavelength range covers the emission spectra of all fluorophores and the autofluorescence.
-
-
Linear Unmixing Algorithm:
-
Use imaging software with linear unmixing capabilities (e.g., ZEN, LAS X, ImageJ/Fiji plugins).
-
Input the acquired lambda stack of the experimental sample.
-
Provide the reference spectra for the autofluorescence and each of the exogenous fluorophores.
-
The software will then calculate the contribution of each spectral component to every pixel in the image, generating separate images for each fluorophore and the autofluorescence.
-
-
Image Analysis:
-
The resulting image for autofluorescence can be discarded or analyzed separately.
-
The images for the exogenous fluorophores will have the autofluorescence component computationally removed, resulting in a higher SBR.
-
This technique leverages the difference in fluorescence lifetimes between most endogenous fluorophores (typically short, <10 ns) and some exogenous probes with longer lifetimes (>15 ns).[4]
-
System Requirements:
-
A pulsed laser source for excitation.
-
A time-correlated single-photon counting (TCSPC) system or an intensified CCD (ICCD) camera capable of fast gating.
-
A long-lifetime fluorescent probe (e.g., certain ruthenium complexes or specialized organic dyes).
-
-
Image Acquisition:
-
Excite the sample with the pulsed laser.
-
Set the detector to only collect photons that arrive after a certain time delay (the "gate") following each laser pulse.
-
The gate is typically set to be longer than the fluorescence lifetime of the autofluorescence (e.g., a 20 ns delay).
-
-
Signal Separation:
-
The short-lived autofluorescence will have decayed significantly before the detector gate opens.
-
The long-lived fluorescence from the specific probe will still be emitting photons when the gate opens, and these photons will be collected.
-
-
Image Reconstruction:
-
The final image is constructed only from the photons collected during the time gate.
-
This process effectively eliminates the contribution from the short-lived autofluorescence, dramatically improving the SBR. With a 20 ns time gate, over 96% of autofluorescence can be eliminated.[4]
-
Future Perspectives and Conclusion
The challenge of autofluorescence in NIR imaging is being actively addressed through the development of novel contrast agents and advanced imaging technologies. The continued development of NIR-II fluorophores with high quantum yields and long Stokes shifts will be crucial for pushing the boundaries of imaging depth and sensitivity.[17] Furthermore, the integration of advanced computational methods like deep learning for real-time autofluorescence removal holds promise for further enhancing image quality.
References
- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection | Photon etc. [photonetc.com]
- 3. NIR Fluorescence lifetime macroscopic imaging with a time-gated SPAD camera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of autofluorescence background from fluorescence tissue images by use of time-gated detection and the AzaDiOxaTriAngulenium (ADOTA) fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. OPG [opg.optica.org]
- 9. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Age, lipofuscin and melanin oxidation affect fundus near-infrared autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. biotium.com [biotium.com]
- 14. Near-Infrared Autofluorescence: Early Detection of Retinal Pigment Epithelial Alterations in Inherited Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Principles of Near-Infrared Fluorescence for Deep Tissue Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of near-infrared (NIR) fluorescence imaging, a powerful modality for visualizing biological processes deep within living tissues. We will delve into the fundamental physics of light-tissue interaction, the characteristics of NIR fluorophores, and the instrumentation required for acquiring high-quality images. This guide also provides detailed experimental protocols and an overview of targeted imaging strategies in the context of drug development and research.
The Near-Infrared Windows for Biological Imaging
The utility of NIR light for deep tissue imaging stems from the reduced absorption and scattering of photons in the NIR spectral range compared to the visible spectrum. Biological tissues contain various chromophores, such as hemoglobin and water, that readily absorb light at shorter wavelengths. In the NIR region, however, there exist two "optical windows" where this absorption is minimized, allowing for deeper light penetration.[1][2]
-
NIR-I Window (700-950 nm): This first window offers a significant improvement in tissue penetration over visible light due to lower absorption by hemoglobin and melanin.[1]
-
NIR-II Window (1000-1700 nm): The second window provides even deeper tissue penetration and higher spatial resolution. This is attributed to a further reduction in light scattering and minimal tissue autofluorescence.[1]
The reduced scattering at longer wavelengths is a key advantage of NIR imaging. Light scattering diffuses photons as they travel through tissue, leading to blurred images and reduced signal from deep sources. The longer wavelengths of NIR light are less prone to scattering, resulting in sharper images of structures deep within the tissue.
Quantitative Optical Properties of Biological Tissues
The extent of light penetration in tissue is governed by its absorption (µa) and reduced scattering (µs') coefficients. These properties are wavelength-dependent and vary between different tissue types. The table below summarizes typical values for these coefficients in the NIR-I and NIR-II windows for various tissues.
| Tissue Type | Wavelength (nm) | Absorption Coefficient (µa) (cm⁻¹) | Reduced Scattering Coefficient (µs') (cm⁻¹) |
| Human Forearm | 633 - 841 | ~0.1 - 0.5[3] | ~5 - 15[3] |
| Human Breast (post-menopausal) | 650 - 1000 | ~0.02 - 0.1 | ~5 - 12 |
| Mouse Skin | 650 - 900 | ~0.1 - 0.3 | ~10 - 20 |
| Mouse Brain | 650 - 900 | ~0.1 - 0.4 | ~15 - 25 |
| Human Liver | 635 | ~1.0 - 2.5[4] | ~10 - 20 |
| Human Lung | 635 | ~2.0 - 4.0[4] | ~20 - 30 |
Properties of Common Near-Infrared Fluorophores
The selection of an appropriate NIR fluorophore is critical for successful deep tissue imaging. Desirable properties include high molar extinction coefficient (ε), high quantum yield (Φ), significant Stokes shift, and good photostability. The table below provides a comparison of several commonly used NIR fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Photostability | Common Applications |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 | Low | Angiography, lymphatic mapping, tumor imaging |
| IRDye 800CW | ~774 | ~789 | ~240,000[5] | ~0.05-0.1 | ~15 | Moderate | Antibody and small molecule conjugation for targeted imaging |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 | ~21 | Moderate | Immunoassays, microscopy, in vivo imaging |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.28 | ~24 | Low to Moderate | In vivo imaging, particularly for vascular and lymphatic systems |
| Alexa Fluor 750 | ~749 | ~775 | ~280,000 | ~0.12 | ~26 | High | High-performance in vivo imaging, microscopy |
Instrumentation for NIR Fluorescence Imaging
A typical in vivo NIR fluorescence imaging system consists of the following key components:
-
Excitation Source: A laser or a filtered broadband lamp that provides excitation light in the NIR range.
-
Light Delivery System: Optics to illuminate the sample, often with filters to select the desired excitation wavelength.
-
Detection System: A sensitive camera, such as a charge-coupled device (CCD), electron-multiplying CCD (EMCCD), or a complementary metal-oxide-semiconductor (CMOS) camera for the NIR-I window. For the NIR-II window, cameras with indium gallium arsenide (InGaAs) sensors are typically used.
-
Emission Filter: A filter placed in front of the detector to block scattered excitation light and allow only the emitted fluorescence to pass through.
-
Imaging Chamber: A light-tight enclosure to minimize background light, often with a heated stage to maintain the animal's body temperature.
Experimental Protocols
Preparation of Tissue-Mimicking Phantoms
Tissue-mimicking phantoms are essential for calibrating and validating NIR imaging systems. They can be fabricated to have known optical properties that simulate those of biological tissues.
Materials:
-
Gelatin (porcine or bovine)
-
Intralipid (or another scattering agent like titanium dioxide)
-
India ink (or another absorbing agent like hemoglobin)
-
NIR fluorophore of interest
-
Deionized water
-
Molds of desired shape and size
Protocol:
-
Prepare the Gelatin Base: Dissolve gelatin in deionized water at an appropriate concentration (e.g., 10% w/v) by heating and stirring until fully dissolved. Allow the solution to cool to approximately 40-50°C.
-
Add Scattering and Absorbing Agents: Add a pre-determined concentration of Intralipid to achieve the desired scattering coefficient. Similarly, add India ink to obtain the desired absorption coefficient. Mix thoroughly.
-
Incorporate Fluorophore: Add the NIR fluorophore at the desired concentration and mix gently to ensure uniform distribution.
-
Pour and Solidify: Pour the mixture into molds and allow it to solidify at 4°C.
-
Storage: Store the phantoms in a sealed container at 4°C to prevent dehydration.
In Vivo Imaging of a Tumor Model in Mice
This protocol outlines a general procedure for in vivo NIR fluorescence imaging of a subcutaneous tumor model in a mouse.
Materials:
-
Mouse with a subcutaneously implanted tumor
-
NIR probe (e.g., a targeted antibody conjugated to a NIR fluorophore)
-
Anesthesia (e.g., isoflurane)
-
In vivo NIR imaging system
-
Sterile saline
-
Syringes and needles
Protocol:
-
Probe Administration: Administer the NIR probe to the mouse via intravenous (tail vein) injection. The dose and timing will depend on the specific probe and its pharmacokinetic properties.
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).[6] Place the anesthetized mouse on the heated stage of the imaging system.
-
Image Acquisition:
-
Acquire a white-light image for anatomical reference.
-
Select the appropriate excitation and emission filters for the NIR fluorophore being used.
-
Set the imaging parameters, such as exposure time, laser power, and binning, to optimize the signal-to-noise ratio without saturating the detector.[7]
-
Acquire the NIR fluorescence image.
-
-
Longitudinal Imaging: Repeat the imaging procedure at various time points post-injection to monitor the biodistribution and tumor accumulation of the probe.
-
Post-Imaging Care: Allow the mouse to recover from anesthesia on a warming pad before returning it to its cage.
Image Analysis Workflow
Quantitative analysis of in vivo NIR fluorescence images is crucial for extracting meaningful biological information. A typical workflow using software like ImageJ/Fiji is as follows:
-
Open Image Data: Load the white-light and fluorescence image files into the software.
-
Region of Interest (ROI) Selection: On the white-light image, draw ROIs around the tumor and a background region (e.g., muscle tissue).
-
Overlay ROIs: Overlay the defined ROIs onto the fluorescence image.
-
Measure Fluorescence Intensity: Measure the mean fluorescence intensity within the tumor and background ROIs.
-
Calculate Signal-to-Background Ratio (SBR): Calculate the SBR by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.
-
Data Visualization: Plot the SBR over time to visualize the probe's accumulation in the tumor.
Targeted NIR Fluorescence Imaging in Drug Development
A key application of NIR fluorescence imaging is the visualization of specific molecular targets in vivo. This is achieved by conjugating NIR fluorophores to targeting ligands, such as antibodies, peptides, or small molecules, that bind to specific receptors or enzymes that are overexpressed in diseased tissues.
Signaling Pathways as Targets
Epidermal Growth Factor Receptor (EGFR) Signaling:
The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[7] NIR probes targeting EGFR can be used to identify tumors that overexpress this receptor and to monitor the efficacy of EGFR-targeted therapies.[8]
Caption: EGFR signaling pathway targeted by a NIR probe.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling:
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] NIR probes targeting VEGFR can be used to visualize tumor vasculature and to assess the response to anti-angiogenic therapies.[9]
Caption: VEGFR signaling pathway in angiogenesis targeted by a NIR probe.
Experimental Workflow for Targeted Imaging
The development and application of a targeted NIR probe for preclinical imaging follows a structured workflow.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Near-infrared window in biological tissue - Wikipedia [en.wikipedia.org]
- 3. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 4. OPG [opg.optica.org]
- 5. ld.ru [ld.ru]
- 6. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectralinvivo.com [spectralinvivo.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-specifically biotinylated VEGF(121) for near-infrared fluorescence imaging of tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential: A Technical Guide to Novel Applications of Long-Wavelength Fluorescent Dyes
For Immediate Release
Shanghai, China – December 13, 2025 – In a significant leap forward for biomedical research and clinical diagnostics, the application of long-wavelength fluorescent dyes is rapidly expanding, offering unprecedented opportunities for deep-tissue imaging, high-resolution microscopy, and targeted therapeutic delivery. This technical guide provides an in-depth exploration of the core principles, novel applications, and detailed methodologies underpinning the use of these advanced imaging agents, tailored for researchers, scientists, and drug development professionals.
Long-wavelength fluorescent dyes, particularly those operating in the near-infrared (NIR) and short-wave infrared (SWIR) spectral regions (700-1700 nm), possess unique advantages over traditional visible-light fluorophores. Their ability to penetrate deeper into biological tissues with minimal autofluorescence and reduced light scattering has paved the way for transformative applications in in vivo imaging, super-resolution microscopy, diagnostics, and drug delivery.[1][2]
Key Advantages of Long-Wavelength Fluorescent Dyes:
-
Deep Tissue Penetration: Light in the NIR/SWIR range experiences less absorption and scattering by biological components like hemoglobin and water, enabling imaging at greater depths within living organisms.[1][3]
-
Reduced Autofluorescence: Biological tissues naturally fluoresce when excited with visible light, creating background noise that can obscure the signal from the fluorescent probe. This autofluorescence is significantly diminished at longer wavelengths, leading to a higher signal-to-noise ratio and improved image clarity.[3]
-
Minimized Photodamage: The lower energy of long-wavelength light reduces the risk of phototoxicity and damage to living cells and tissues, making it ideal for long-term imaging studies.[4]
I. Quantitative Properties of Long-Wavelength Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of any imaging experiment. The following table summarizes the key spectroscopic properties of several commercially available long-wavelength fluorescent dyes, providing a comparative overview for researchers.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Key Applications |
| Indocyanine Green (ICG) | 780 | 820 | ~0.01-0.1 | 40 | ~200,000 | In vivo imaging, angiography, fluorescence-guided surgery[5] |
| IRDye 800CW | 774 | 789 | ~0.12 | 15 | ~240,000 | In vivo imaging, Western blotting, microscopy[6] |
| Alexa Fluor 680 | 679 | 702 | ~0.36 | 23 | ~184,000 | In vivo imaging, flow cytometry, microscopy[6] |
| Alexa Fluor 750 | 749 | 775 | ~0.12 | 26 | ~280,000 | In vivo imaging, microscopy[6] |
| CF® 680 | 680 | 701 | ~0.4 | 21 | ~210,000 | In vivo imaging, Western blotting[7] |
| CF® 750 | 755 | 777 | ~0.1 | 22 | ~250,000 | In vivo imaging, flow cytometry[7] |
| Cy5.5 | 678 | 694 | ~0.23 | 16 | ~250,000 | In vivo imaging, microscopy |
| Cy7 | 750 | 773 | ~0.12 | 23 | ~250,000 | In vivo imaging, microscopy[8] |
| Seta-780-NHS | 777 | 807 | - | 30 | - | In vivo imaging |
II. Novel Applications and Experimental Protocols
The unique properties of long-wavelength fluorescent dyes have unlocked a range of innovative applications across various research fields.
A. High-Resolution In Vivo Imaging
In vivo imaging with NIR/SWIR dyes allows for the non-invasive visualization of biological processes in living animals with high sensitivity and spatial resolution.
Experimental Protocol: Tumor Imaging in a Murine Model
-
Probe Preparation: Conjugate a long-wavelength fluorescent dye (e.g., IRDye 800CW-NHS ester) to a tumor-targeting ligand (e.g., an antibody against a tumor-specific antigen) according to the manufacturer's protocol. Purify the conjugate to remove any unconjugated dye.
-
Animal Model: Utilize a xenograft mouse model with subcutaneously implanted tumors.
-
Probe Administration: Intravenously inject the fluorescent probe into the tail vein of the mouse. The optimal dose will need to be determined empirically but typically ranges from 1-10 nmol per mouse.
-
Imaging: At various time points post-injection (e.g., 4, 24, 48, and 72 hours), anesthetize the mouse and place it in a small animal in vivo imaging system equipped with the appropriate excitation laser and emission filter.
-
Image Acquisition and Analysis: Acquire fluorescence and white-light images. The fluorescence signal intensity in the tumor region can be quantified and compared to that in other organs to assess tumor targeting and probe biodistribution.
B. Super-Resolution Microscopy
Long-wavelength dyes are increasingly being used in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) to overcome the diffraction limit of light and visualize cellular structures at the nanoscale.
Experimental Protocol: STORM Imaging of Cellular Structures
-
Cell Culture and Labeling: Culture cells on high-precision coverslips. Fix and permeabilize the cells. Incubate with a primary antibody targeting the structure of interest, followed by a secondary antibody conjugated to a photoswitchable long-wavelength dye (e.g., Alexa Fluor 647).
-
Imaging Buffer: Prepare a STORM imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β-mercaptoethanol) to facilitate the photoswitching of the dye.
-
Image Acquisition: Mount the coverslip on a STORM-capable microscope. Use a high-power laser to excite the fluorophores and induce blinking. Acquire a large series of images (typically 10,000-100,000 frames).
-
Image Reconstruction: Process the acquired image series using specialized software to localize the precise position of each individual fluorescent molecule in each frame. Reconstruct a super-resolution image from the accumulated localizations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo Optical Molecular Imaging of Vascular Endothelial Growth Factor for Monitoring Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. minds.wisconsin.edu [minds.wisconsin.edu]
- 4. researchgate.net [researchgate.net]
- 5. dokumen.pub [dokumen.pub]
- 6. iss.com [iss.com]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with Fluorescent Red NIR 880
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with a near-infrared (NIR) fluorescent dye with an emission maximum around 880 nm. For the purposes of this protocol, we will use the spectral characteristics of a representative dye, iFluor® 860, which has an emission maximum at 877 nm.[1] This protocol is intended for researchers in life sciences and professionals in drug development who require highly sensitive and specific detection of target molecules in applications such as in vivo imaging, flow cytometry, and immunofluorescence assays. The use of NIR dyes offers significant advantages, including deeper tissue penetration and reduced background autofluorescence, leading to a higher signal-to-noise ratio.
The most common and robust method for labeling antibodies is through the reaction of an amine-reactive dye, such as one containing an N-hydroxysuccinimide (NHS) ester, with the primary amines (e.g., lysine residues) on the antibody. This forms a stable covalent amide bond. This protocol details the materials required, a step-by-step procedure for antibody preparation, dye conjugation, and purification of the labeled antibody, as well as the crucial quality control step of determining the Degree of Labeling (DOL).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item | Specifications |
| Antibody | Antibody to be labeled (e.g., IgG) | Concentration: >2 mg/mL; Purity: >95% (free of amine-containing stabilizers like BSA) |
| Fluorescent Dye | Amine-reactive NIR dye (e.g., iFluor® 860 NHS Ester) | Emission max ~880 nm |
| Solvents | Anhydrous Dimethyl Sulfoxide (DMSO) | High purity, low water content |
| Buffers | Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 |
| Purification Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | |
| Purification | Gel filtration column (e.g., Sephadex G-25) or Spin Desalting Columns | Appropriate molecular weight cut-off for antibodies (~40 kDa) |
| Equipment | Spectrophotometer (UV-Vis) | Capable of measuring absorbance at 280 nm and the dye's λmax |
| Microcentrifuge | For spin column purification | |
| Pipettes and tips | Assorted volumes | |
| Reaction tubes (e.g., microcentrifuge tubes) | ||
| Vortex mixer | ||
| Rotator or rocker |
Experimental Protocols
Section 1: Antibody Preparation
It is critical to ensure the antibody is in a suitable buffer for labeling. The presence of primary amines (e.g., from Tris buffer or bovine serum albumin) will compete with the antibody for reaction with the NHS-ester dye, reducing labeling efficiency.
-
Buffer Exchange: If the antibody is in an incompatible buffer, a buffer exchange must be performed.
-
Dialysis: Dialyze the antibody solution against 0.1 M sodium bicarbonate buffer (pH 8.3) overnight at 4°C.
-
Spin Columns: For smaller volumes, use a desalting spin column according to the manufacturer's protocol to exchange the buffer to 0.1 M sodium bicarbonate.
-
-
Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. Higher concentrations generally lead to better labeling efficiency.
Section 2: Dye Preparation and Conjugation Reaction
This section describes the preparation of the dye stock solution and the conjugation reaction.
-
Prepare Dye Stock Solution:
-
Allow the vial of the amine-reactive NIR dye to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution. For example, for 1 mg of a dye with a molecular weight of ~1500 g/mol , this would be approximately 67 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be used immediately.
-
-
Determine Molar Ratio of Dye to Antibody:
-
The optimal molar ratio of dye to antibody for labeling needs to be determined experimentally. A good starting point for IgG antibodies is a 10:1 to 20:1 molar excess of dye.
-
The table below provides a starting point for different antibody amounts.
-
| Antibody Amount | Antibody Concentration | Volume of 10 mM Dye Stock | Molar Excess (approx.) |
| 100 µg | 2 mg/mL | 1.0 µL | 15:1 |
| 1 mg | 5 mg/mL | 6.7 µL | 10:1 |
| 5 mg | 10 mg/mL | 33.3 µL | 10:1 |
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM dye stock solution to the prepared antibody solution.
-
Mix gently by pipetting up and down.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring or rotation.
-
Section 3: Purification of the Labeled Antibody
After the conjugation reaction, it is essential to remove any unreacted, free dye from the labeled antibody.
-
Prepare the Purification Column:
-
If using a gel filtration column (e.g., Sephadex G-25), equilibrate the column with PBS (pH 7.4) according to the manufacturer's instructions.
-
If using a spin desalting column, prepare it according to the manufacturer's protocol.
-
-
Separate Labeled Antibody from Free Dye:
-
Carefully apply the reaction mixture to the top of the prepared column.
-
Elute the labeled antibody with PBS. The labeled antibody will be in the first colored fraction to elute from the column. The smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled antibody.
-
Section 4: Quality Control - Determination of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is crucial for the performance of the labeled antibody, as a low DOL will result in a weak signal, while a high DOL can lead to self-quenching of the fluorophore and potential loss of antibody function. For most applications, a DOL of 2-10 is desirable.[2]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the NIR dye (for our proxy, iFluor® 860, this is 853 nm)[3][4]. The absorbance values should ideally be between 0.1 and 1.0. Dilute the sample with PBS if necessary and remember to account for the dilution factor in the calculations.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL can be calculated using the following formula:
DOL = (Aₘₐₓ × εₐₙₜᵢₒₒdy) / ([A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] × εₗₐₑ)
-
Where:
-
Aₘₐₓ = Absorbance of the conjugate at the λₘₐₓ of the dye.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
εₐₙₜᵢₒₒdy = Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically 210,000 M⁻¹cm⁻¹).
-
εₗₐₑ = Molar extinction coefficient of the dye at its λₘₐₓ (for iFluor® 860, this is 250,000 M⁻¹cm⁻¹).[1]
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (A₂₈₀ / Aₘₐₓ of the free dye). For iFluor® 860, this is 0.14.[5]
-
-
The concentration of the labeled antibody can be calculated as:
Antibody Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / εₐₙₜᵢₒₒdy
-
Data Presentation
The following table summarizes the key quantitative parameters for the "Fluorescent red NIR 880" proxy dye, iFluor® 860.
| Parameter | Value | Unit |
| Excitation Maximum (λₑₓ) | 853 | nm |
| Emission Maximum (λₑₘ) | 877 | nm |
| Molar Extinction Coefficient (εₗₐₑ) | 250,000 | M⁻¹cm⁻¹ |
| Correction Factor at 280 nm (CF₂₈₀) | 0.14 | - |
This table provides recommended starting molar excess ratios of dye to antibody for labeling.
| Antibody | Recommended Molar Excess (Dye:Antibody) | Target DOL |
| IgG | 10:1 to 20:1 | 2-10 |
| Other proteins | 5:1 to 15:1 | To be determined empirically |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the antibody labeling protocol.
Caption: Workflow for labeling antibodies with a near-infrared fluorescent dye.
Signaling Pathway Diagram (Example)
While this protocol does not directly involve a signaling pathway, a labeled antibody would be used to visualize one. The following is an example of how a labeled antibody could be used to detect a component in a simplified signaling pathway.
Caption: Example of a labeled antibody detecting a target within a signaling cascade.
Storage and Handling
Store the purified, labeled antibody at 4°C for short-term use (up to one month) and at -20°C or -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the antibody conjugate. Protect the labeled antibody from light.
References
Application Notes and Protocols for Conjugating Fluorescent Red NIR 880 to Proteins and Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the covalent conjugation of the near-infrared (NIR) fluorescent dye, Fluorescent Red NIR 880, to proteins and peptides. These protocols are designed to guide researchers in creating highly fluorescent and stable bioconjugates for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
Near-infrared dyes offer significant advantages for biological imaging, including deeper tissue penetration and lower autofluorescence compared to traditional visible light fluorophores.[1][2] this compound, with its emission maximum at approximately 880 nm, is well-suited for sensitive detection in complex biological systems.
This guide covers two primary conjugation strategies: amine-reactive labeling targeting lysine residues and N-terminal amines, and thiol-reactive labeling targeting cysteine residues. Adherence to these protocols will enable the reproducible synthesis of NIR 880-labeled proteins and peptides with optimal dye-to-protein ratios for robust performance in downstream applications.
Amine-Reactive Conjugation of this compound-NHS Ester
This protocol details the conjugation of this compound N-hydroxysuccinimide (NHS) ester to primary amines on proteins and peptides. The NHS ester reacts with non-protonated aliphatic amine groups, primarily the ε-amino groups of lysine residues, to form a stable amide bond.[3]
Experimental Workflow: Amine-Reactive Conjugation
Caption: Workflow for amine-reactive labeling of proteins and peptides.
Materials and Reagents
-
Protein or peptide of interest
-
This compound, NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-9.0. Avoid buffers containing primary amines (e.g., Tris or glycine).
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Experimental Protocol
-
Prepare the Protein/Peptide Solution:
-
Dissolve the protein or peptide in the conjugation buffer at a concentration of 2-10 mg/mL.[4] Ensure the solution is clear and free of aggregates.
-
If the protein is in a buffer containing primary amines, it must be exchanged into the conjugation buffer by dialysis or buffer exchange chromatography.
-
-
Prepare the NIR 880-NHS Ester Stock Solution:
-
Allow the vial of this compound-NHS Ester to equilibrate to room temperature before opening.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh and protected from light.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NIR 880-NHS Ester stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 10:1 to 20:1 (dye:protein) is a good starting point for optimization.
-
While gently vortexing the protein/peptide solution, slowly add the calculated volume of the NIR 880-NHS Ester stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[4]
-
-
Purify the Conjugate:
-
Following incubation, purify the conjugate from unreacted dye and byproducts using a size-exclusion chromatography column.
-
Load the reaction mixture onto the pre-equilibrated SEC column.
-
Elute the conjugate with the desired storage buffer (e.g., PBS). The labeled protein/peptide will typically elute in the first colored fraction.
-
Collect the fractions and monitor the absorbance at 280 nm (for protein) and ~880 nm (for NIR 880 dye).
-
-
Characterize and Store the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) of the purified conjugate (see Section 3).
-
Store the labeled protein/peptide at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.
-
Thiol-Reactive Conjugation of this compound-Maleimide
This protocol describes the conjugation of this compound-Maleimide to sulfhydryl groups (thiols) on proteins and peptides. The maleimide group reacts specifically with the thiol group of cysteine residues to form a stable thioether bond.[5]
Experimental Workflow: Thiol-Reactive Conjugation
Caption: Workflow for thiol-reactive labeling of proteins and peptides.
Materials and Reagents
-
Protein or peptide of interest containing free thiol groups
-
This compound, Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
Experimental Protocol
-
Prepare the Protein/Peptide Solution:
-
Dissolve the protein or peptide in the conjugation buffer at a concentration of 2-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. It is generally not necessary to remove the TCEP before adding the maleimide reagent.[6]
-
-
Prepare the NIR 880-Maleimide Stock Solution:
-
Allow the vial of this compound-Maleimide to equilibrate to room temperature.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. Vortex briefly. This stock solution should be used immediately.
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NIR 880-Maleimide stock solution. A 10- to 20-fold molar excess of dye over free thiols is recommended as a starting point.[6]
-
Add the NIR 880-Maleimide stock solution to the protein/peptide solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
-
-
Purify the Conjugate:
-
Purify the conjugate using a size-exclusion chromatography column as described in the amine-reactive protocol (Section 1.4).
-
-
Characterize and Store the Conjugate:
-
Determine the protein concentration and degree of labeling (Section 3).
-
Store the labeled protein/peptide at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
-
Characterization of NIR 880-Conjugates: Degree of Labeling
The degree of labeling (DOL), or dye-to-protein ratio, is a critical parameter for ensuring the quality and reproducibility of your fluorescent conjugates.[7][8] It can be determined using UV-Vis spectrophotometry.
Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the NIR 880 dye (Amax, approximately 880 nm).
-
-
Calculate Protein Concentration:
-
The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Amax. This value should be obtained from the dye manufacturer.
-
Corrected A280 = A280 - (Amax × CF)
-
Protein Concentration (M) = Corrected A280 / (εprotein × path length)
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (εdye × path length)
-
εdye is the molar extinction coefficient of the this compound dye at its Amax. This value must be obtained from the supplier.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For antibodies, an optimal DOL typically falls between 2 and 10.[7]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the conjugation of this compound to proteins and peptides.
Table 1: Recommended Reaction Conditions
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| pH | 8.0 - 9.0 | 6.5 - 7.5 |
| Buffer | Bicarbonate, Borate (Amine-free) | PBS, HEPES (Thiol-free) |
| Dye:Protein Molar Ratio | 10:1 - 20:1 (starting point) | 10:1 - 20:1 (starting point) |
| Reaction Time | 1 - 2 hours | 2 hours (RT) or Overnight (4°C) |
| Temperature | Room Temperature | Room Temperature or 4°C |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low DOL | - Inactive dye (hydrolyzed) - Incorrect buffer pH - Competing nucleophiles in buffer | - Use fresh, anhydrous DMSO for dye reconstitution. - Verify the pH of the conjugation buffer. - Ensure the buffer is free of primary amines (for NHS ester) or thiols (for maleimide). |
| High DOL / Precipitation | - Excessive dye:protein ratio - High protein concentration | - Reduce the molar excess of the dye in the reaction. - Perform the conjugation at a lower protein concentration.[9] |
| Loss of Protein Activity | - Modification of critical residues in the active or binding site | - For amine-reactive labeling, consider reducing the dye:protein ratio. - If possible, use thiol-reactive labeling for more site-specific conjugation if the protein has a limited number of cysteine residues outside the active site. |
| High Background Fluorescence | - Incomplete removal of unreacted dye | - Ensure thorough purification of the conjugate, for example, by using a longer size-exclusion column. |
Concluding Remarks
The protocols outlined in this document provide a robust framework for the successful conjugation of this compound to a wide range of proteins and peptides. For optimal results, it is recommended to empirically determine the ideal dye-to-protein ratio for each specific biomolecule and application. Proper characterization of the resulting conjugate, particularly the degree of labeling, is essential for reproducible experimental outcomes. The use of high-quality reagents and adherence to the recommended buffer conditions and purification procedures will yield highly fluorescent and functional bioconjugates for advanced research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. biotium.com [biotium.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Small Animal Imaging with Fluorescent Red NIR 880
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical research, in vivo small animal imaging is an indispensable tool for visualizing and quantifying biological processes in a living organism. Near-infrared (NIR) fluorescence imaging, particularly in the 700-900 nm spectral window, offers significant advantages over traditional visible light imaging. This is primarily due to the reduced absorption and scattering of NIR light by biological tissues, which allows for deeper tissue penetration and a higher signal-to-background ratio.[1]
Properties of Fluorescent Red NIR 880
This compound is a cyanine dye with a maximum absorption peak around 880 nm in ethanol. As a heptamethine cyanine dye, its emission is expected to be in the NIR-I to NIR-II region (beyond 900 nm), which is highly advantageous for deep-tissue in vivo imaging.
| Property | Typical Value for Heptamethine Cyanine Dyes in the 880 nm range | Reference |
| Absorption Maximum (λ_abs) | ~880 nm | Inferred from product information |
| Emission Maximum (λ_em) | 900 - 1000 nm | General property of heptamethine dyes[3] |
| Molar Extinction Coefficient | > 200,000 M⁻¹cm⁻¹ | Typical for cyanine dyes |
| Quantum Yield | Variable, dependent on solvent and conjugation | General property of fluorescent dyes |
| Molecular Weight | Varies based on specific structure and modifications | |
| Solubility | Generally soluble in organic solvents like DMSO and DMF; aqueous solubility can be enhanced through chemical modifications. |
Key Applications and Experimental Protocols
In Vivo Tumor Imaging
NIR fluorescent dyes are extensively used to visualize tumors in vivo. This can be achieved through passive targeting via the Enhanced Permeability and Retention (EPR) effect or through active targeting by conjugating the dye to a tumor-specific ligand, such as an antibody or peptide.
Experimental Protocol: Passive Tumor Targeting
This protocol describes the use of unconjugated this compound for imaging solid tumors in a xenograft mouse model.
-
Animal Model: Nude mice (e.g., BALB/c nude or NOD-SCID) are subcutaneously inoculated with a cancer cell line (e.g., U87-MG, MDA-MB-231). Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Probe Preparation: Prepare a stock solution of this compound in sterile DMSO. Immediately before injection, dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. The final DMSO concentration should be below 5% to minimize toxicity. A typical injection dose is 10-50 nmol of the dye per mouse.
-
Probe Administration: Anesthetize the mouse using isoflurane. Inject the prepared dye solution intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.
-
In Vivo Imaging:
-
Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Maintain anesthesia throughout the imaging session.
-
Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.
-
Use appropriate filter sets for an 880 nm excitation wavelength. Since the emission is expected in the NIR-II region, a long-pass filter cutting off light below 900 nm is recommended.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) over the tumor and a non-tumor-bearing area (e.g., muscle in the contralateral flank) to measure the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) at each time point to assess the targeting efficiency.
-
Caption: Simplified EGFR signaling pathway.
VEGF Signaling Pathway
VEGF is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [4][5][6]VEGF binds to its receptor (VEGFR) on endothelial cells, triggering signaling pathways that lead to endothelial cell proliferation, migration, and survival.
Caption: Simplified VEGF signaling pathway.
Pharmacokinetics
The pharmacokinetic profile of a NIR dye determines its circulation time and clearance route, which are critical for optimizing imaging protocols. Heptamethine cyanine dyes can be chemically modified to alter their pharmacokinetic properties. [7][8]More hydrophilic dyes tend to have faster renal clearance, while more lipophilic dyes often exhibit higher protein binding and hepatobiliary clearance. [7] Pharmacokinetic Parameters of NIR Cyanine Dyes (Illustrative)
| Parameter | Typical Value Range for Cyanine Dyes |
| Plasma Half-life (t½) | 1 - 10 hours |
| Volume of Distribution (Vd) | 0.1 - 1 L/kg |
| Clearance (CL) | 0.1 - 1 L/h/kg |
Note: These are general ranges and can vary significantly based on the specific dye structure, formulation, and animal model.
Conclusion
This compound is a promising tool for in vivo small animal imaging, offering the potential for deep tissue penetration and high-resolution visualization of biological processes. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this dye in their studies. By understanding its properties and following optimized experimental procedures, scientists can leverage the power of NIR fluorescence imaging to advance our understanding of disease and accelerate the development of new therapies.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking | Springer Nature Experiments [experiments.springernature.com]
- 4. cusabio.com [cusabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fluorescent Red NIR 880: Application Notes and Protocols for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Fluorescent Red NIR 880, a near-infrared dye, in various fluorescence microscopy applications. The unique properties of this dye make it an invaluable tool for deep-tissue in vivo imaging and targeted molecular tracking, offering significant advantages over traditional visible light fluorophores.
Introduction to this compound
This compound is a near-infrared (NIR) fluorophore designed for sophisticated imaging applications. Operating within the NIR-I window (700-950 nm), it leverages a spectral region where biological tissues exhibit minimal autofluorescence and reduced light scattering.[1][2] This translates to deeper tissue penetration and a significantly higher signal-to-noise ratio, making it ideal for in vivo studies.[1][3] Its chemical structure is optimized for brightness and photostability, and it is often supplied with a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester, for straightforward conjugation to biomolecules.[4]
The primary advantages of using this compound include:
-
Deep Tissue Penetration: NIR light can penetrate several millimeters into biological tissues, enabling the visualization of deep-seated structures and processes.[1]
-
Low Autofluorescence: The inherent fluorescence of biological molecules (autofluorescence) is substantially lower in the NIR spectrum, leading to clearer images with improved contrast.[1][3]
-
High Signal-to-Noise Ratio: The combination of deep penetration and low background fluorescence results in a superior signal-to-noise ratio for sensitive detection.[3]
-
Suitability for In Vivo Imaging: Its properties make it an excellent choice for non-invasive imaging of live small animals, allowing for real-time monitoring of biological events.[5][6]
Photophysical and Chemical Properties
The key characteristics of this compound are summarized in the table below. These values are representative of typical NIR dyes with an absorption maximum around 880 nm and may vary slightly depending on the specific manufacturer and conjugation state.
| Property | Value | References |
| Appearance | Brownish-red crystalline powder | [7] |
| Absorption Maximum (λmax) | 880 ± 2 nm (in Ethanol/Methanol) | [7] |
| Emission Maximum (λem) | Typically ~900-920 nm (dependent on environment) | |
| Molar Extinction Coefficient (ε) | ~200,000 - 250,000 M-1cm-1 | [4] |
| Quantum Yield (Φ) | Variable, can be enhanced upon conjugation or encapsulation | [8][9] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, Methanol) | [7] |
| Reactivity (if functionalized) | NHS ester form reacts with primary amines (e.g., lysines on proteins) | [4] |
Applications in Fluorescence Microscopy
This compound is a versatile tool for a range of fluorescence microscopy applications, from in vitro cell imaging to in vivo animal studies.
In Vivo Small Animal Imaging
The premier application of NIR 880 is for non-invasive imaging of biological processes in live small animals. Its deep tissue penetration and high signal-to-noise ratio are critical for this purpose.
-
Tumor Targeting and Visualization: When conjugated to antibodies, peptides, or other ligands that specifically bind to tumor-associated antigens, NIR 880 can be used to visualize and track the biodistribution of these targeting molecules and delineate tumor margins.[10]
-
Drug Delivery and Pharmacokinetics: By labeling a therapeutic agent with NIR 880, its accumulation at the target site, distribution throughout the body, and clearance can be monitored in real-time.[3]
-
Inflammation and Immune Cell Tracking: Cells, such as macrophages or lymphocytes, can be labeled ex vivo with NIR 880 and then introduced back into an animal to track their migration to sites of inflammation or disease.[11]
-
Angiography: The dye can be used to visualize vasculature and blood flow dynamics.
Targeted Cellular Imaging
In vitro applications of NIR 880 are also valuable, particularly for multicolor experiments where spectral overlap with visible fluorophores is a concern.
-
Immunofluorescence: NIR 880-conjugated secondary antibodies can be used in immunofluorescence staining of fixed cells and tissues, allowing for the detection of specific proteins while minimizing background from the sample.[12]
-
Receptor Tracking: Labeling ligands with NIR 880 enables the study of receptor binding, internalization, and trafficking on the surface of live cells.
Experimental Protocols
The following are detailed protocols for common applications of this compound.
Protocol for Antibody Conjugation
This protocol describes the labeling of an antibody with this compound NHS ester.
Materials:
-
This compound, NHS ester
-
Antibody or protein to be labeled
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO), anhydrous
-
Size exclusion chromatography column (e.g., Bio-Gel P-100)
-
0.2 µm syringe filter
Procedure:
-
Prepare the Antibody: Dissolve the antibody in PBS at a concentration of 1 mg/mL.[4]
-
Prepare the Dye: Immediately before use, reconstitute 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO.[4] Vortex to ensure complete dissolution.
-
Conjugation Reaction: Add 5-10 µL of the dissolved dye to 1 mL of the antibody solution.[4] The optimal dye-to-protein ratio may need to be determined empirically, but a starting molar ratio of 4:1 (dye:protein) is often effective.[4][13] Gently mix and incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a size exclusion chromatography column equilibrated with PBS.[4] Collect the fractions containing the labeled antibody.
-
Sterilization and Storage: Sterile filter the purified conjugate through a 0.2 µm syringe filter.[4] Store the labeled antibody at 4°C in the dark.
-
Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~880 nm (for the dye). Adjust the A280 reading for the dye's contribution at that wavelength.[4]
Protocol for In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general workflow for using an NIR 880-labeled antibody for in vivo tumor imaging.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)[5]
-
NIR 880-labeled antibody
-
Sterile saline
-
In vivo fluorescence imaging system equipped with an NIR laser and appropriate emission filters.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse according to approved animal protocols.
-
Probe Administration: Dilute the NIR 880-labeled antibody in sterile saline to the desired concentration. Administer a defined dose (typically 50-100 µL) via intravenous (tail vein) injection.[5]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 24, 48, and 72 hours), place the anesthetized mouse in the imaging system.
-
Image Acquisition: Acquire fluorescence images using an excitation source appropriate for ~880 nm and an emission filter that captures light >900 nm. Acquire a brightfield or photographic image for anatomical reference.
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor area (e.g., muscle) to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to assess targeting specificity.
-
-
Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).[10] Image the excised tissues to confirm the in vivo signal and assess biodistribution.[10]
Protocol for Cell Staining for In Vivo Tracking
This protocol is for labeling cells with a lipophilic NIR dye for subsequent in vivo tracking.
Materials:
-
Cells in suspension
-
Lipophilic NIR 880 cell labeling dye
-
Serum-free cell culture medium
-
Complete cell culture medium (with serum)
-
PBS
Procedure:
-
Cell Preparation: Harvest cultured cells and wash them once with pre-warmed, serum-free medium to remove any residual serum proteins. Resuspend the cells at a concentration of 1x106 cells/mL in serum-free medium.
-
Labeling: Prepare the NIR 880 cell labeling solution according to the manufacturer's instructions. Add the dye solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, add an equal volume of complete medium (containing serum) to stop the labeling reaction. Centrifuge the cells and discard the supernatant. Wash the cells two to three more times with complete medium to remove any unbound dye.
-
Application: Resuspend the final cell pellet in sterile PBS or an appropriate injection buffer. The labeled cells are now ready for in vivo administration and tracking using a fluorescence imaging system.[11]
Troubleshooting and Considerations
-
Low Signal:
-
Increase the amount of conjugated dye, being mindful that a high degree of labeling can sometimes affect protein function or clearance.[3]
-
Optimize the imaging time point, as the peak tumor-to-background ratio can vary.
-
Ensure the imaging system's filters are appropriate for the excitation and emission spectra of NIR 880.
-
-
High Background:
-
Allow more time for the unbound or non-specifically bound conjugate to clear from circulation before imaging.
-
Ensure thorough purification of the labeled conjugate to remove all free dye.
-
-
Photostability: While NIR dyes are generally more photostable than many visible fluorophores, it is still good practice to minimize light exposure during handling and incubation steps.
-
Instrument Compatibility: Verify that the fluorescence microscope or in vivo imaging system is equipped with the necessary laser lines (e.g., 785 nm or similar) and emission filters (e.g., a long-pass filter >900 nm) to detect NIR 880 fluorescence. For confocal microscopy, a system like the Zeiss LSM 880 can be configured for NIR imaging, but requires appropriate detectors such as a GaAsP detector or a specialized NIR detector.[14]
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. akinainc.com [akinainc.com]
- 6. macsenlab.com [macsenlab.com]
- 7. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 8. Enhanced Photothermal Heating and Combination Therapy of NIR Dye via Conversion to Self-Assembled Ionic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. icahn.mssm.edu [icahn.mssm.edu]
Application Notes and Protocols for Near-Infrared Fluorescent Probes in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Near-Infrared (NIR) Flow Cytometry
Near-infrared (NIR) fluorescent probes, typically emitting light between 700 nm and 900 nm, are becoming increasingly valuable tools in multicolor flow cytometry. Their primary advantage lies in the significant reduction of autofluorescence from cells and tissues, which is most prominent in the shorter wavelength regions of the visible spectrum. This leads to an improved signal-to-noise ratio, enabling the detection of low-abundance targets and the resolution of dimly stained populations. Furthermore, the use of NIR probes expands the available spectral range, allowing for the design of more complex, high-parameter immunophenotyping and other cell-based assays.
Key advantages of using NIR fluorescent probes in flow cytometry include:
-
Reduced Autofluorescence: Cellular components like NADH and flavins contribute to background fluorescence, primarily in the blue and green spectral regions. NIR probes emit in a range where this interference is minimal.[1][2]
-
Increased Multiplexing Capability: By utilizing the NIR spectrum, researchers can add more parameters to their flow cytometry panels, expanding the depth of cellular analysis from a single sample.
-
Improved Data Quality: The enhanced signal-to-noise ratio provided by NIR probes leads to better resolution and more reliable quantification of cell populations.
Quantitative Properties of Common Near-Infrared Fluorescent Probes
The selection of appropriate NIR probes is critical for successful multicolor flow cytometry. The following table summarizes the spectral properties and relative brightness of a selection of commercially available NIR dyes and tandem dyes. The Stain Index is a measure of a fluorochrome's brightness on a specific instrument and is calculated to determine the relative intensity for a given probe.[3][4] A higher stain index indicates a brighter signal and better resolution.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Laser Line(s) (nm) | Relative Brightness (Stain Index) |
| Alexa Fluor® 700 | 702 | 723 | 633, 635, 640 | Moderate |
| APC (Allophycocyanin) | 650 | 660 | 633, 635, 640 | Bright |
| APC-Alexa Fluor® 750 | 650 | 779 | 633, 635, 640 | Bright |
| APC-Cy®7 | 650 | 767 | 633, 635, 640 | Bright |
| APC-Fire™ 810 | 650 | 810 | 633, 635, 640 | Bright |
| PE-Cy®7 | 488, 561 | 785 | 488, 561 | Very Bright |
| PE-Fire™ 780 | 488, 561 | 780 | 488, 561 | Bright |
| PerCP-Cy®5.5 | 488 | 695 | 488 | Moderate |
| Brilliant Violet™ 711 | 405 | 711 | 405 | Bright |
| Brilliant Violet™ 786 | 405 | 786 | 405 | Bright |
| CF® Dye 680 | 680 | 700 | 633, 640, 685 | Bright |
| CF® Dye 750 | 755 | 777 | 633, 640, 685 | Bright |
| Cy®5 | 650 | 670 | 633, 640 | Moderate |
| Cy®7 | 743 | 767 | 685, 730, 785 | Moderate |
Disclaimer: Relative brightness and stain index can vary depending on the instrument, antibody conjugate, and experimental conditions.
Experimental Protocols
I. High-Parameter Immunophenotyping Using NIR Probes
This protocol describes a general workflow for staining peripheral blood mononuclear cells (PBMCs) for multi-color immunophenotyping, incorporating several NIR fluorescent probes.
A. Workflow for High-Parameter Immunophenotyping
Caption: Workflow for a multi-color immunophenotyping experiment.
B. Detailed Protocol
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in a suitable staining buffer (e.g., PBS with 2% fetal bovine serum) at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
-
Fc Receptor Blocking:
-
Add an Fc receptor blocking reagent to each tube to prevent non-specific antibody binding.
-
Incubate for 10-15 minutes at 4°C.
-
-
Surface Marker Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies, including your NIR probes, at their predetermined optimal concentrations.
-
Add the antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Viability Staining:
-
Resuspend the cells in 100 µL of staining buffer.
-
Add a viability dye that is compatible with your panel and fixable if subsequent intracellular staining is required.
-
Incubate according to the manufacturer's instructions.
-
-
Washing:
-
Wash the cells as described in step 4.
-
-
(Optional) Intracellular Staining:
-
If staining for intracellular targets, fix and permeabilize the cells using a commercially available kit or established laboratory protocol.[2][5][6][7][8]
-
After permeabilization, add the intracellular antibody cocktail and incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Final Resuspension:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer for acquisition.
-
-
Flow Cytometer Setup and Compensation:
-
Use single-stained compensation controls for each fluorochrome in your panel, including all NIR probes.
-
Set the appropriate laser and filter configurations for your instrument. For example, a 633/640 nm red laser is typically used to excite APC and its tandems, with emission collected using specific bandpass filters (e.g., 660/20 nm for APC, 780/60 nm for APC-Cy7). A 405 nm violet laser is used for Brilliant Violet dyes.[9][10][11]
-
Adjust the photomultiplier tube (PMT) voltages to ensure that both negative and positive populations are on scale.
-
Calculate and apply the compensation matrix. Be mindful of the spectral overlap between different NIR tandem dyes and between NIR dyes and other fluorochromes in your panel.[12]
-
-
Data Acquisition and Analysis:
-
Acquire the data, ensuring a sufficient number of events are collected for robust statistical analysis.
-
Analyze the data using appropriate gating strategies to identify your cell populations of interest.
-
II. Apoptosis Detection Using NIR Probes
This protocol describes the use of an NIR-conjugated Annexin V for the detection of early to late-stage apoptosis.
A. Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection using flow cytometry.
B. Detailed Protocol
-
Cell Preparation:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Staining:
-
Data Acquisition:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up the instrument with the appropriate lasers and filters for the chosen NIR probe and viability dye.
-
Compensation is required to correct for spectral overlap between the NIR probe and the viability dye.
-
-
Data Analysis:
-
Create a dot plot of the viability dye versus the NIR-Annexin V fluorescence.
-
Four populations can be identified:
-
Viable cells: Negative for both NIR-Annexin V and the viability dye.
-
Early apoptotic cells: Positive for NIR-Annexin V and negative for the viability dye.
-
Late apoptotic/necrotic cells: Positive for both NIR-Annexin V and the viability dye.
-
Necrotic cells: Negative for NIR-Annexin V and positive for the viability dye.
-
-
Logical Relationships in Multicolor Panel Design with NIR Probes
The successful integration of NIR probes into a multicolor panel requires careful consideration of the relationships between antigen expression levels and fluorochrome brightness.
Caption: Logic for pairing antigen expression with NIR probe brightness.
This diagram illustrates the principle of matching brighter fluorochromes with antigens that are expressed at low levels to ensure adequate detection. Conversely, dimmer fluorochromes can be used for highly expressed antigens to prevent signal saturation and minimize spectral spillover into other channels. This strategy is crucial for the successful design of high-parameter flow cytometry panels that include NIR probes.
References
- 1. Near-Infrared Fluorophores For Fluorescence Imaging - FluoroFinder [fluorofinder.com]
- 2. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Stain Index for Flow Cytometry - Explained - FluoroFinder [fluorofinder.com]
- 5. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 7. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 8. biotium.com [biotium.com]
- 9. hsiehlab.ucsf.edu [hsiehlab.ucsf.edu]
- 10. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 11. bu.edu [bu.edu]
- 12. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling with Near-Infrared (NIR) Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool in biomedical research and drug development, offering significant advantages over traditional visible light fluorescence. The NIR window (roughly 700-1700 nm) allows for deeper tissue penetration due to reduced light scattering and minimal autofluorescence from biological tissues, resulting in a higher signal-to-noise ratio for in vivo imaging.[1][2] This enables sensitive and non-invasive monitoring of biological processes at the molecular level.
The key to successful NIR imaging lies in the efficient and controlled labeling of biomolecules, such as antibodies, proteins, and peptides, with NIR fluorescent dyes. This document provides detailed application notes and protocols for labeling biomolecules with NIR dyes, focusing on labeling efficiency and the degree of labeling (DOL). It is intended to guide researchers, scientists, and drug development professionals in achieving optimal and reproducible conjugation results for their specific applications.
Key Concepts: Labeling Efficiency and Degree of Labeling
Labeling efficiency refers to the percentage of the target biomolecule that has been successfully conjugated with at least one dye molecule. It is a critical parameter for ensuring that a sufficient portion of the biomolecules will be fluorescently active for detection.
The Degree of Labeling (DOL) , also known as the dye-to-protein ratio (D/P), is the average number of dye molecules conjugated to a single biomolecule.[3] The DOL directly impacts the brightness of the conjugate and can influence its biological activity and pharmacokinetics.[4][5]
-
Low DOL: May result in insufficient signal for sensitive detection.
-
High DOL: Can lead to fluorescence self-quenching, where closely packed dye molecules interfere with each other's fluorescence, reducing the overall signal.[6] Over-labeling can also potentially alter the conformation and function of the biomolecule.[6][7]
For many antibody-based applications, a DOL of 2 to 10 is often considered ideal.[3] However, the optimal DOL should be empirically determined for each specific antibody and application.[7][8]
Quantitative Data for Common NIR Dyes
For accurate calculation of the Degree of Labeling, the molar extinction coefficient of the dye and a correction factor for the dye's absorbance at 280 nm are required.[3] The following tables summarize key quantitative data for a selection of commonly used NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| IVISense™ 680 | ~670 | Not specified | 210,000 | Not specified |
| IRDye® 800CW | Not specified | Not specified | Not specified | Not specified |
| Cy7 | 750 | 773 | 199,000 | Not specified |
| Cy7.5 | 788 | 808 | 223,000 | Not specified |
| Alexa Fluor 680 | Not specified | Not specified | Not specified | Not specified |
| 4-Sulfonir | Not specified | Not specified | 1.5 x 10⁵ | 0.37 |
| Pyrrolopyrrole cyanine (PPCy) dyes | Not specified | Not specified | Not specified | 0.32–0.69 |
| Indocyanine green (ICG) | Not specified | Not specified | Not specified | 0.01 (in aqueous solution) |
| Dye | 280 nm Correction Factor (CF₂₈₀) |
| IVISense™ 680 | 0.16 |
| QC-1 | ~0.1444 |
Experimental Protocols
Two of the most common and robust chemistries for labeling proteins with NIR dyes are the use of N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting free thiols (e.g., cysteine residues).
Protocol 1: Amine-Reactive Labeling of Antibodies with NIR-NHS Esters
This protocol describes the labeling of an antibody with an amine-reactive NIR dye.
Materials:
-
Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)
-
NIR dye with NHS ester functional group
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: 50 mM sodium bicarbonate or borate buffer, pH 8.3-8.5[9]
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines or preservatives, it must be exchanged into an amine-free buffer like PBS (pH 7.2-7.4).[7] This can be done by dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer. Higher concentrations can improve labeling efficiency.
-
-
Dye Preparation:
-
Allow the vial of NIR-NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in anhydrous DMSO or DMF. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
For initial experiments, a dye-to-antibody molar ratio of 10:1 to 20:1 is recommended.[10] The optimal ratio may need to be determined empirically. For some applications, a lower ratio of 4:1 has been found to be effective.[9]
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored peak to elute).
-
-
Characterization (Determination of DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the NIR dye (A_max).
-
Calculate the protein concentration and DOL using the following formulas:
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration (M) / Protein Concentration (M) (Where ε_protein is the molar extinction coefficient of the antibody, typically ~210,000 M⁻¹cm⁻¹ for IgG, and ε_dye is the molar extinction coefficient of the dye)
-
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Adding a stabilizer like BSA (if compatible with the downstream application) can be beneficial for long-term storage.
-
Protocol 2: Thiol-Reactive Labeling of Proteins with NIR-Maleimides
This protocol is suitable for proteins with available free cysteine residues.
Materials:
-
Protein with free thiol groups
-
NIR dye with maleimide functional group
-
Anhydrous DMSO or DMF
-
Conjugation buffer: PBS, Tris, or HEPES buffer, pH 7.0-7.5
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. The excess TCEP must be removed before adding the maleimide dye, which can be achieved using a desalting column.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of the NIR-maleimide dye in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
A dye-to-protein molar ratio of 10:1 to 20:1 is a common starting point.[10]
-
Add the dye solution to the protein solution while gently mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.
-
-
Characterization (Determination of DOL):
-
Follow the same procedure as described in Protocol 1, step 5.
-
-
Storage:
-
Store the labeled protein under appropriate conditions, protected from light.
-
Application Example: Imaging the EGFR Signaling Pathway
Near-infrared labeled antibodies are frequently used to visualize and quantify receptor expression and trafficking in living systems. A prominent example is the imaging of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[11][12][13]
Experimental Workflow: Imaging EGFR with a NIR-Labeled Antibody
Troubleshooting and Quality Control
Achieving high labeling efficiency and the desired degree of labeling requires careful attention to detail. Below are some common issues and troubleshooting tips, along with essential quality control steps.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency / Low DOL | Incorrect buffer pH: For NHS esters, pH below 8.0 reduces amine reactivity; pH above 9.0 increases hydrolysis of the NHS ester. For maleimides, pH outside of 7.0-7.5 can be suboptimal. | Ensure the conjugation buffer is at the optimal pH for the chosen chemistry. |
| Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the protein for NHS esters. | Use amine-free buffers for NHS ester reactions. | |
| Inactive/hydrolyzed dye: The reactive group on the dye may have degraded due to moisture or improper storage. | Use a fresh aliquot of the dye and ensure anhydrous solvents are used for stock solutions. | |
| Suboptimal dye-to-protein ratio: Too little dye will result in under-labeling. | Optimize the molar excess of the dye in the reaction. Try a range of ratios (e.g., 5:1, 10:1, 20:1).[10] | |
| Weak Fluorescence Signal Despite Good DOL | Self-quenching from over-labeling: Too many dye molecules in close proximity can lead to fluorescence quenching. | Reduce the dye-to-protein molar ratio to achieve a lower DOL. |
| Environmental sensitivity of the dye: The local environment on the protein surface can quench the dye's fluorescence.[6] | This is protein-specific. If possible, try a different NIR dye. | |
| Precipitation of Protein During Labeling | High dye concentration or over-labeling: Hydrophobic NIR dyes can cause aggregation when conjugated at high ratios. | Reduce the dye-to-protein molar ratio. Perform the reaction at a lower protein concentration. |
| Incompatibility of solvent: The organic solvent used to dissolve the dye may cause protein precipitation. | Add the dye stock solution slowly to the protein solution while mixing. | |
| Labeled Antibody Shows Reduced or No Antigen Binding | Labeling of critical residues: The dye may have conjugated to amino acids within the antigen-binding site. | For amine-reactive labeling, this is a risk. Consider using thiol-reactive labeling if a free cysteine is available away from the binding site, or explore site-specific labeling technologies. |
| Conformational changes due to over-labeling: A high number of attached dye molecules can alter the protein's structure. | Reduce the DOL by lowering the dye-to-protein molar ratio. |
Quality Control of Labeled Biomolecules
After labeling and purification, it is crucial to perform quality control to ensure the integrity and functionality of the conjugate.
-
Spectrophotometric Analysis:
-
Confirm the successful removal of free dye by ensuring the absence of a "shoulder" on the protein's 280 nm absorbance peak that corresponds to the dye's absorbance spectrum.
-
Accurately determine the DOL as described in the protocols.
-
-
Functional Assays:
-
Perform binding assays (e.g., ELISA, flow cytometry) to compare the binding affinity of the labeled biomolecule to its target with that of the unlabeled biomolecule.[7] This is essential to confirm that the labeling process has not compromised its biological activity.
-
-
Purity Analysis:
-
Use techniques like SDS-PAGE or size-exclusion chromatography to check for aggregation or degradation of the labeled biomolecule.
-
By following these detailed protocols and paying close attention to the key parameters of labeling efficiency and degree of labeling, researchers can confidently generate high-quality NIR-labeled biomolecules for a wide range of advanced imaging applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. lumiprobe.com [lumiprobe.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
Buffers and solutions compatible with Fluorescent red NIR 880 conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the successful conjugation of Fluorescent Red NIR 880 reactive dyes to proteins, with a primary focus on antibodies. The information is intended to enable researchers to produce high-quality, stable fluorescent conjugates for various applications, including in vivo imaging and flow cytometry. For the purposes of these notes, iFluor™ 840 is used as a representative dye with an emission maximum near 880 nm.
Introduction to this compound Dyes
Fluorescent dyes emitting in the near-infrared (NIR) spectrum, particularly around 880 nm, offer significant advantages for biological imaging. This spectral window (700-1700 nm) minimizes interference from tissue autofluorescence and reduces light scattering, allowing for deeper tissue penetration and a higher signal-to-noise ratio. These properties make NIR 880 dyes ideal for sensitive in vivo imaging applications in drug development and cancer research. The protocols detailed below focus on the covalent labeling of proteins through two common reactive chemistries: amine-reactive N-hydroxysuccinimide (NHS) esters and thiol-reactive maleimides.
Compatible Buffers and Solutions
The selection of an appropriate buffer system is critical for successful conjugation. The buffer composition and pH directly impact the reactivity of both the dye and the target functional groups on the protein, as well as the stability of the resulting conjugate.
Amine-Reactive Conjugation (NHS Esters)
NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins. This reaction is highly pH-dependent.
Recommended Buffers:
-
Sodium Bicarbonate Buffer: 0.1 M, pH 8.3-9.0. A commonly used and effective buffer for NHS ester conjugations.
-
Phosphate-Buffered Saline (PBS): pH 7.2-7.4, with the addition of sodium bicarbonate to raise the pH to 8.3-8.5.
-
Borate Buffer: 0.1 M, pH 8.0-8.5. An alternative to bicarbonate buffer.
-
HEPES Buffer: 0.1 M, pH 7.5-8.0.
Solutions to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with the target protein for reaction with the NHS ester, significantly reducing conjugation efficiency. Ammonium salts must also be avoided.
Thiol-Reactive Conjugation (Maleimides)
Maleimides react with free sulfhydryl (thiol) groups, present in cysteine residues. This reaction is most efficient at a near-neutral pH.
Recommended Buffers:
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid): 100 mM, pH 6.0-7.0.
-
Phosphate Buffer: 100 mM, pH 6.5-7.5.
-
HEPES Buffer: 100 mM, pH 7.0-7.5.
Important Considerations:
-
Antibodies often have their cysteine residues involved in disulfide bonds. To make them available for conjugation with maleimides, a reduction step using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is necessary. If DTT is used, it must be removed before the addition of the maleimide-functionalized dye.
-
Avoid buffers containing thiol compounds, as they will compete with the protein's sulfhydryl groups.
Quantitative Data Summary
The following tables summarize key parameters for the conjugation of a representative this compound dye (iFluor™ 840).
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 831 nm | [1] |
| Emission Maximum (λem) | 878 nm | [1] |
| Molar Extinction Coefficient (ε) | 200,000 cm⁻¹M⁻¹ | [2][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.02 (in aqueous buffer, pH 7.2) | [2] |
| Correction Factor (CF280) | 0.09 | [2] |
Table 1: Spectral and Physicochemical Properties of iFluor™ 840.
| Buffer System | pH Range | Suitability | Key Considerations |
| Sodium Bicarbonate | 8.3 - 9.0 | High | Ideal for NHS ester reactions. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.5 | High | pH may need adjustment for optimal NHS ester reactivity. Suitable for maleimide reactions at the lower end of the range. |
| Borate Buffer | 8.0 - 8.5 | High | Good alternative to bicarbonate for NHS ester reactions. |
| HEPES Buffer | 7.0 - 8.0 | High | Versatile for both NHS ester and maleimide chemistries within the specified pH ranges. |
| MES Buffer | 6.0 - 7.0 | High | Optimal for maleimide reactions. |
| Tris Buffer | N/A | Unsuitable | Contains primary amines that interfere with NHS ester conjugation. |
| Glycine Buffer | N/A | Unsuitable | Contains primary amines that interfere with NHS ester conjugation. |
Table 2: Buffer Compatibility for NIR 880 Dye Conjugation.
Experimental Protocols
Protocol for Amine-Reactive Conjugation of Antibodies with NIR 880 NHS Ester
This protocol is a general guideline for conjugating an antibody with an amine-reactive NIR 880 dye. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification Column (e.g., Sephadex G-25)
-
Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the conjugation buffer at a concentration of 2-10 mg/mL. If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate to adjust the pH to ~8.3.
-
-
Prepare the Dye Stock Solution:
-
Warm the vial of NIR 880 NHS Ester to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mM. This stock solution should be used immediately.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution for the desired dye-to-protein molar ratio. A starting ratio of 10:1 to 15:1 is recommended.
-
Slowly add the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Substitution (DOS) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye (~831 nm).
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Protocol for Thiol-Reactive Conjugation of Antibodies with NIR 880 Maleimide
This protocol is for labeling antibodies with a thiol-reactive NIR 880 dye. It includes an optional step for reducing disulfide bonds to generate free thiols.
Materials:
-
Antibody (or other protein)
-
This compound Maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM MES or Phosphate buffer, pH 6.5-7.5
-
Reducing Agent (optional): Dithiothreitol (DTT) or TCEP
-
Purification Column (e.g., Sephadex G-25)
-
Storage Buffer
Procedure:
-
Prepare the Antibody (with Reduction if Necessary):
-
If the antibody requires reduction to expose free thiols, incubate it with a 10-20 fold molar excess of DTT for 30 minutes at room temperature.
-
Remove the excess DTT using a desalting column equilibrated with the conjugation buffer.
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
-
-
Prepare the Dye Stock Solution:
-
Prepare a 10 mM stock solution of the NIR 880 maleimide in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the antibody solution at a dye-to-protein molar ratio of 10:1 to 20:1.
-
Incubate the reaction for 60-90 minutes at room temperature, protected from light.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column as described in the amine-reactive protocol.
-
-
Characterization and Storage:
-
Characterize and store the conjugate as described in the amine-reactive protocol.
-
Visualizations
References
Application Notes and Protocols for Fluorescent Red NIR 880 in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Fluorescent Red NIR 880, a near-infrared dye, in immunofluorescence applications. The protocols detailed below cover antibody conjugation, cell and tissue staining, and imaging, offering a step-by-step methodology for successful experimental outcomes. The unique properties of NIR 880, including its emission in the near-infrared spectrum, allow for deeper tissue penetration and reduced autofluorescence, leading to a higher signal-to-noise ratio in complex biological samples.[1][2][3][4][5][6]
Properties of this compound
This compound is a heptamethine cyanine dye characterized by its absorption and emission in the near-infrared range.[3] This spectral profile is advantageous for biological imaging as it falls within the "optical window" of tissue where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized.[4][6]
Table 1: Spectral Properties of this compound
| Property | Value |
| Excitation Maximum (λex) | ~850 nm |
| Emission Maximum (λem) | ~880 nm |
| Molar Extinction Coefficient | >200,000 M-1cm-1 |
| Recommended Laser Line | 850 nm |
| Recommended Emission Filter | Long-pass >870 nm |
Antibody Conjugation Protocol
This protocol describes the conjugation of this compound NHS ester to primary or secondary antibodies. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines on the antibody to form stable amide bonds.[7][8]
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)
-
0.2 µm Syringe Filter
Procedure:
-
Antibody Preparation: Prepare 1 mL of a 1 mg/mL antibody solution in conjugation buffer.
-
Dye Preparation: Reconstitute 1 mg of this compound NHS ester in 100 µL of DMSO.
-
Conjugation Reaction: Add 10-20 µL of the dissolved dye to the antibody solution. The optimal dye-to-antibody ratio may need to be determined empirically but a starting point of 4:1 (dye:antibody) is recommended.[7][8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
-
Purification: Remove unconjugated dye by passing the solution through a size-exclusion chromatography column pre-equilibrated with PBS.
-
Sterilization: Sterile filter the labeled antibody solution through a 0.2 µm syringe filter.
-
Storage: Store the conjugated antibody at 4°C in the dark.
Table 2: Quantitative Assessment of Antibody Conjugation
| Parameter | Measurement | Calculation |
| Protein Concentration | Measure absorbance at 280 nm (A280) and 850 nm (A850). | Corrected A280 = A280 - (A850 * 0.05) |
| Protein Conc. (M) = Corrected A280 / 210,000 | ||
| Dye Concentration | Measure absorbance at 850 nm (A850). | Dye Conc. (M) = A850 / 250,000 |
| Degree of Labeling (DOL) | Ratio of molar concentrations. | DOL = Dye Conc. (M) / Protein Conc. (M) |
Note: The extinction coefficient for a typical IgG at 280 nm is ~210,000 M-1cm-1. The correction factor of 0.05 for the dye's absorbance at 280 nm is an approximation and should be determined empirically if possible.[8]
Immunofluorescence Staining Protocols
Immunocytochemistry (ICC) for Cultured Cells
This protocol outlines the steps for staining fixed and permeabilized cells grown in chambered coverglass or on coverslips.
Materials:
-
Cells grown on coverslips or in chambered slides
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., Hoechst 33342)
-
Antifade Mounting Medium
Procedure:
-
Fixation: Fix cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific binding with Blocking Buffer for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.[1]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with a nuclear counterstain, if desired.
-
Mounting: Mount the coverslip with antifade mounting medium.
Immunohistochemistry (IHC) for Tissue Sections
This protocol is for staining paraffin-embedded or frozen tissue sections.
Materials:
-
Tissue sections on slides
-
Deparaffinization and Rehydration Solutions (for paraffin sections)
-
Antigen Retrieval Buffer (e.g., citrate buffer, pH 6.0)
-
Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton X-100 in PBS
-
Primary Antibody
-
This compound-conjugated Secondary Antibody
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin sections): Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using Antigen Retrieval Buffer.
-
Blocking: Block for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[1]
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody for 2 hours at room temperature.[1]
-
Washing: Wash three times with PBS.
-
Mounting: Mount with antifade mounting medium.
Imaging and Data Analysis
Imaging System:
-
A fluorescence microscope or imaging system equipped with an 850 nm laser for excitation and an appropriate emission filter (e.g., >870 nm long-pass) is required.[1]
Image Acquisition:
-
Use unstained control samples to determine the level of autofluorescence.[9]
-
Acquire images using settings that avoid signal saturation.
-
For quantitative comparisons, ensure that all imaging parameters (laser power, exposure time, gain) are kept constant across all samples.
Data Analysis:
-
Image analysis software can be used to quantify the fluorescence intensity.
-
Perform background subtraction to improve the signal-to-noise ratio.[1]
Experimental Workflows and Diagrams
The following diagrams illustrate the key experimental workflows for using this compound in immunofluorescence.
Caption: Workflow for conjugating this compound to an antibody.
Caption: Step-by-step workflow for indirect immunofluorescence staining.
Troubleshooting
Table 3: Common Issues and Solutions in NIR Immunofluorescence
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Inefficient antibody conjugation | Optimize the dye-to-antibody ratio. |
| Low protein expression | Use a more sensitive detection method or a brighter fluorophore.[9] | |
| Incorrect filter set | Ensure excitation and emission filters match the dye's spectra.[9] | |
| Photobleaching | Minimize light exposure and use an antifade mounting medium.[9] | |
| High Background | Non-specific antibody binding | Increase the concentration of blocking agents (e.g., BSA, serum).[9] |
| Insufficient washing | Increase the duration and number of wash steps.[9][10] | |
| Autofluorescence | Use a longer wavelength fluorophore like NIR 880 to minimize autofluorescence.[11] | |
| Dye aggregation | Centrifuge the conjugated antibody before use. |
For more detailed troubleshooting, it is recommended to consult comprehensive immunofluorescence guides.[9][12]
References
- 1. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Near‐Infrared Light for Monitoring and Modulating the Spatiotemporal Dynamics of Cell Functions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-Like Phantoms for Near-Infrared Fluorescence Imaging System Assessment and the Training of Surgeons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. sinobiological.com [sinobiological.com]
Application Notes and Protocols for Deep Tissue Imaging with Fluorescent Red NIR 880 Probes
For Researchers, Scientists, and Drug Development Professionals
Harnessing the Near-Infrared Window for Unprecedented Deep Tissue Visualization
The ability to visualize cellular and molecular processes deep within living tissues is paramount for advancing our understanding of complex biological systems and for the development of novel therapeutics. Near-infrared (NIR) fluorescence imaging, particularly in the NIR-I window (700-900 nm), offers a powerful solution to overcome the limitations of traditional fluorescence microscopy, such as shallow penetration depth and high background autofluorescence.[1][2][3] Probes emitting in the 880 nm range provide a distinct advantage by enabling deeper tissue penetration and higher signal-to-noise ratios, facilitating high-resolution imaging of intricate biological structures and pathways in vivo.[4][5]
These application notes provide a comprehensive guide to utilizing fluorescent red NIR probes with emission maxima around 880 nm for deep tissue imaging. We will delve into the photophysical properties of selected dyes, provide detailed experimental protocols for in vivo imaging, and illustrate key signaling pathways that can be investigated using these advanced imaging techniques.
Data Presentation: Photophysical Properties of NIR Dyes Emitting Around 880 nm
The selection of an appropriate fluorescent probe is critical for successful deep tissue imaging. The following table summarizes the key photophysical properties of commercially available and research-grade NIR dyes with emission maxima in the 850-900 nm range, allowing for easy comparison and selection based on experimental needs.
| Dye Name/Type | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) | Key Features & Applications |
| Cyanine Dyes | High molar absorptivity, strong fluorescence, and good photostability.[6] Widely used for in vivo imaging. | |||||
| IR-820 Derivative | ~780 - 820 | ~840 - 880 | > 200,000 | ~0.05 - 0.15 | ~40 - 60 | Can be functionalized for targeted imaging. |
| Heptamethine Cyanine | ~770 - 810 | ~850 - 900 | 150,000 - 250,000 | ~0.1 - 0.2 | ~80 - 100 | Some derivatives show dual emission peaks in NIR-Ia and NIR-Ib windows, enhancing imaging capabilities.[4] |
| IRDye® 800CW | 774 | 789 | 240,000 | 0.076 | 15 | FDA-approved for some clinical applications. Widely used for antibody conjugation and in vivo imaging.[3] |
| Tropylium-based Dyes | ~700 | ~800 - 900 | High | Moderate | Large | Exhibit both high molar extinction coefficient and a large Stokes shift, which is rare for organic NIR emitters.[5] |
Note: The exact photophysical properties can vary depending on the solvent, pH, and conjugation to biomolecules. It is recommended to consult the specific product datasheet for the most accurate information.
Experimental Protocols: In Vivo Deep Tissue Imaging
This section provides a detailed, step-by-step protocol for performing in vivo deep tissue fluorescence imaging in a mouse model using a NIR probe emitting at approximately 880 nm.
Protocol 1: In Vivo Imaging of Tumor Xenografts
Objective: To visualize and quantify the accumulation of a NIR-880 labeled antibody in a subcutaneous tumor model.
Materials:
-
NIR-880 labeled targeting agent (e.g., antibody, peptide)
-
Tumor-bearing mice (e.g., nude mice with subcutaneously implanted cancer cells)
-
In vivo imaging system equipped with appropriate excitation and emission filters for the 880 nm range.
-
Anesthesia system (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Animal warming pad
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Remove fur from the imaging area to minimize light scattering and absorption.[7][8]
-
For longitudinal studies, it is recommended to switch the mice to a low-fluorescence chow at least two weeks prior to imaging to reduce background autofluorescence.[7][8]
-
Place the anesthetized mouse on the imaging platform, ensuring the tumor is positioned for optimal visualization. Maintain the animal's body temperature using a warming pad.
-
-
Probe Administration:
-
Reconstitute the NIR-880 labeled probe in sterile PBS to the desired concentration.
-
Inject the probe intravenously (i.v.) via the tail vein. The typical injection volume for a mouse is 100-200 µL. The optimal dose should be determined empirically, but a starting point of 1-2 nmol per mouse is common.[8]
-
-
Image Acquisition:
-
Acquire a pre-injection (baseline) image of the mouse to determine the level of background autofluorescence.
-
Select the appropriate excitation and emission filters for your NIR-880 probe. For example, an excitation filter around 780-820 nm and an emission filter around 860-900 nm would be suitable.
-
Set the imaging parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio without saturating the detector.
-
Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (for background).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.
-
Protocol 2: Ex Vivo Tissue Analysis
Objective: To confirm the in vivo imaging results and analyze the biodistribution of the NIR-880 probe in various organs.
Materials:
-
Previously imaged mouse
-
Dissection tools
-
In vivo imaging system or a dedicated ex vivo imaging system
-
Cryostat or microtome
-
Microscope slides
-
Mounting medium
Procedure:
-
Tissue Harvesting:
-
At the final imaging time point, euthanize the mouse according to institutional guidelines.
-
Immediately dissect the tumor and other organs of interest (e.g., liver, kidneys, spleen, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the harvested tissues on a non-fluorescent surface within the imaging system.
-
Acquire fluorescence images of the tissues using the same imaging parameters as the in vivo acquisition. This will provide a qualitative assessment of probe distribution.
-
-
Histological Analysis (Optional):
-
Fix the tissues in formalin and embed them in paraffin or freeze them in optimal cutting temperature (OCT) compound.
-
Cut thin sections (5-10 µm) using a microtome or cryostat and mount them on microscope slides.
-
Image the tissue sections using a fluorescence microscope equipped with the appropriate NIR filter set to visualize the microscopic distribution of the probe.
-
Adjacent sections can be stained with hematoxylin and eosin (H&E) for anatomical reference.
-
Visualization of Signaling Pathways
NIR fluorescent probes can be conjugated to antibodies, peptides, or small molecules that target specific components of signaling pathways, allowing for the visualization of their activity in deep tissues. Below are diagrams of two key signaling pathways often implicated in cancer and other diseases, which can be studied using targeted NIR-880 probes.
Caption: Advantages of NIR imaging for deep tissue penetration.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. macsenlab.com [macsenlab.com]
- 4. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm [thno.org]
- 5. bionauts.jp [bionauts.jp]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. summitpharma.co.jp [summitpharma.co.jp]
- 8. resources.revvity.com [resources.revvity.com]
Revolutionizing Preclinical Research: Non-Invasive In Vivo Imaging with Near-Infrared Fluorescent Probes
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of near-infrared (NIR) fluorescent probes has opened new frontiers in preclinical research, offering a powerful, non-invasive window into complex biological processes within living organisms. Operating within the NIR-I (700-900 nm) and NIR-II (1000-1700 nm) spectral windows, these probes circumvent the limitations of visible light imaging, such as low tissue penetration and high autofluorescence, enabling deep-tissue visualization with high signal-to-background ratios.[1][2][3] This technology is proving indispensable for a wide range of applications, from tracking cellular and molecular events to accelerating drug discovery and development.[4]
This document provides detailed application notes and experimental protocols for utilizing NIR fluorescent probes in key research areas: oncology, neurodegenerative disease, and inflammation.
Core Applications and Advantages
NIR fluorescence imaging offers several distinct advantages for in vivo studies:
-
Deep Tissue Penetration: NIR light can penetrate several centimeters into biological tissues, allowing for the visualization of internal organs and deep-seated tumors.[3]
-
High Signal-to-Noise Ratio: The reduced autofluorescence in the NIR spectrum leads to clearer images with enhanced contrast.[2][3]
-
Real-Time and Longitudinal Imaging: The non-invasive nature of the technique allows for repeated imaging of the same animal over time, enabling the study of dynamic processes and disease progression.
-
High Sensitivity and Resolution: NIR imaging can detect minute concentrations of fluorescent probes, providing high sensitivity for molecular targeting.[5][6]
-
Versatility in Probe Design: NIR probes can be engineered to target specific biomarkers, enzymes, or physiological conditions, offering a wide array of research applications.[2]
Featured Applications and Protocols
Oncology: Tumor Targeting and Angiogenesis Imaging
In cancer research, NIR probes are instrumental in visualizing tumors, monitoring therapeutic efficacy, and studying the tumor microenvironment, particularly angiogenesis. Probes can be designed to passively accumulate in tumors through the enhanced permeability and retention (EPR) effect or actively target cancer-specific receptors.
| Probe Type | Example | Excitation Max (nm) | Emission Max (nm) | Application | Key Quantitative Outcome |
| Small Molecule | Indocyanine Green (ICG) | ~780 | ~820 | Tumor and vascular imaging | Tumor-to-background ratios > 5 |
| Antibody Conjugate | Trastuzumab-ICG | ~780 | ~820 | HER2-positive tumor targeting | High tumor accumulation with specific targeting |
| Peptide Conjugate | RGD-Cypate | ~780 | ~820 | Integrin αvβ3 imaging in angiogenesis | Significant signal enhancement in tumors |
| Nanoparticles | ICG-loaded HSA NPs | ~780 | ~830 | Enhanced tumor accumulation via EPR | Prolonged tumor retention (>72h) |
This protocol outlines the imaging of subcutaneous tumors in a mouse model using an Indocyanine Green (ICG) conjugated antibody.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
ICG-conjugated targeting antibody (e.g., anti-HER2)
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system equipped for NIR fluorescence detection (e.g., IVIS Spectrum)
-
Anesthesia system (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2% for induction, 1.5% for maintenance).
-
Probe Administration: Administer the ICG-conjugated antibody intravenously (i.v.) via the tail vein. The typical dose is 1-2 nmol per mouse in 100 µL of PBS.
-
Imaging:
-
Acquire a pre-injection (baseline) image.
-
Place the mouse in the imaging chamber.
-
Set the excitation filter to ~780 nm and the emission filter to ~820 nm.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine optimal tumor accumulation and clearance.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor intensity by the background intensity.
-
Caption: VEGF signaling cascade in angiogenesis.
Neurodegenerative Disease: Imaging Amyloid-β Plaques
In the context of Alzheimer's disease (AD), NIR probes are designed to cross the blood-brain barrier and bind to amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease. This allows for the non-invasive detection and monitoring of plaque burden in living animals.[7][8][9][10]
| Probe | Excitation Max (nm) | Emission Max (nm) | Target | Key Quantitative Outcome |
| CRANAD-2 | 680 | 750 | Aβ plaques | 2-3 fold higher fluorescence in AD mice brain vs. wild-type |
| THK-5105 | 488 | 650-750 | Tau tangles | Specific binding to tau pathology |
| AOI987 | 750 | 772 | Aβ plaques | High brain uptake and rapid clearance |
This protocol describes the use of a curcumin-based NIR probe for imaging Aβ plaques in a transgenic mouse model of Alzheimer's disease.
Materials:
-
Transgenic AD mice (e.g., APP/PS1) and wild-type littermates
-
Aβ-targeting NIR probe (e.g., CRANAD-2)
-
Vehicle solution (e.g., DMSO/saline mixture)
-
In vivo imaging system with appropriate filters
-
Anesthesia system
Procedure:
-
Animal Preparation: Anesthetize the AD and wild-type mice.
-
Probe Administration: Inject the NIR probe intravenously. A typical dose is 1-5 mg/kg.
-
Imaging:
-
Acquire images at multiple time points post-injection (e.g., 30 min, 1, 2, 4, and 24 hours).
-
Use excitation and emission wavelengths specific to the probe (e.g., Ex: 680 nm, Em: 750 nm for CRANAD-2).
-
-
Data Analysis:
-
Define ROIs over the brain region of each mouse.
-
Measure the fluorescence intensity.
-
Compare the signal intensity between AD and wild-type mice.
-
Ex vivo validation can be performed by histology on brain sections.
-
Caption: Amyloid-beta aggregation cascade.
Inflammation: Detecting Activated Macrophages
NIR probes can be used to visualize inflammatory processes by targeting specific cell types, such as activated macrophages, or by responding to the inflammatory microenvironment (e.g., pH, reactive oxygen species).
| Probe | Target | Activation Mechanism | Key Quantitative Outcome |
| ProSense 750 | Cathepsins | Enzymatic cleavage | >5-fold signal increase in inflamed tissue |
| Luminol-based probes | Reactive Oxygen Species (ROS) | Chemiluminescence | Correlation with inflammatory activity |
| CDnir7 | Macrophages | Cellular uptake | High accumulation in inflamed paws |
This protocol details the use of the NIR probe CDnir7 to image inflammation in a mouse model.
Materials:
-
Mice with induced inflammation (e.g., lipopolysaccharide (LPS)-induced paw inflammation)
-
CDnir7 probe
-
In vivo imaging system
-
Anesthesia system
Procedure:
-
Induction of Inflammation: Inject LPS into the paw of the mouse to induce a localized inflammatory response.
-
Probe Administration: After a set time for inflammation to develop (e.g., 24 hours), inject the CDnir7 probe intravenously.
-
Imaging:
-
Acquire images at various time points (e.g., 30 min, 1, 2, and 4 hours) post-probe injection.
-
Use appropriate filter sets for CDnir7 (e.g., Ex: 750 nm, Em: 800 nm).
-
-
Data Analysis:
-
Draw ROIs over the inflamed paw and the contralateral control paw.
-
Quantify and compare the fluorescence signals.
-
Caption: ROS-mediated inflammatory signaling.
Experimental Workflow for In Vivo NIR Imaging
Caption: General experimental workflow.
Conclusion
Non-invasive in vivo imaging with NIR fluorescent probes represents a paradigm shift in preclinical research. Its ability to provide real-time, longitudinal, and molecularly specific information is accelerating our understanding of disease mechanisms and the development of new therapeutics. The protocols and data presented here serve as a guide for researchers to harness the full potential of this transformative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The VEGF Molecular Signalling Pathway Mechanism Explained | by Amirali Banani | Insights of Nature | Medium [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. Reactive Oxygen Species in Metabolic and Inflammatory Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Near-infrared Fluorescence Ocular Imaging (NIRFOI) of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Near-Infrared (NIR) Imaging
Welcome to the technical support center for NIR imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reduction of background fluorescence in NIR imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is background fluorescence and why is it a problem in NIR imaging?
A1: Background fluorescence, or autofluorescence, is the natural emission of light by biological structures or other materials in your sample when excited by the imaging system's light source. In NIR imaging, this background signal can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, which complicates data interpretation and can mask important findings. While NIR imaging is advantageous due to generally lower autofluorescence compared to the visible spectrum, various endogenous molecules and experimental factors can still contribute to significant background noise.
Q2: What are the common sources of background fluorescence in my NIR imaging experiments?
A2: Background fluorescence in NIR imaging can originate from several sources:
-
Endogenous Fluorophores: Biological tissues contain molecules that naturally fluoresce in the NIR range. These include:
-
Collagen and Elastin: Structural proteins found in connective tissues.
-
Heme Groups: Present in red blood cells, contributing to strong autofluorescence.
-
Lipofuscin: An age-related pigment that accumulates in various cell types and fluoresces broadly.
-
NADH and Flavins: Metabolic coenzymes that can contribute to background fluorescence.
-
-
Fixation Methods: Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by cross-linking proteins.
-
In Vivo Imaging Factors: For animal imaging, components of the animal's diet, particularly chlorophyll in standard chow, can be a major source of NIR autofluorescence in the gastrointestinal tract.
-
Extrinsic Factors: These can include impurities in reagents, immersion oil, or the sample mounting medium.
Q3: How can I determine the source of high background in my images?
A3: To identify the source of high background, it is crucial to include proper controls in your experiment. An unstained control sample that has undergone all the same processing steps (fixation, permeabilization, etc.) as your experimental samples is essential. Imaging this control will reveal the level and localization of endogenous autofluorescence.
Troubleshooting Guides
Problem 1: High background fluorescence across the entire tissue section.
This is a common issue that can often be addressed by optimizing your sample preparation and imaging parameters.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for high background fluorescence.
Problem 2: High background specifically from endogenous sources (e.g., lipofuscin, collagen).
When you have identified that the background is from the tissue itself, several targeted strategies can be employed.
| Strategy | Description | Best For |
| Chemical Quenching | Use of chemical agents to reduce the fluorescence of endogenous molecules. | Lipofuscin, collagen, and general autofluorescence. |
| Spectral Unmixing | Computational separation of the emission spectra of your probe from the autofluorescence spectrum. | When autofluorescence has a distinct spectral signature from your probe. |
| Wavelength Selection | Shifting excitation and emission to longer wavelengths (NIR-II window: 1000-1700 nm) where autofluorescence is significantly lower. | General reduction of autofluorescence and improved tissue penetration. |
Quantitative Comparison of Autofluorescence Reduction Strategies
| Method | Target | Typical Reduction in Autofluorescence | Reference |
| Sudan Black B (0.1% in 70% ethanol) | Lipofuscin, general autofluorescence | Effective reduction, but can introduce its own far-red fluorescence. | |
| TrueBlack® | Lipofuscin, red blood cells, extracellular matrix | Up to 90% reduction in lipofuscin autofluorescence with minimal introduction of background signal. | |
| Purified Animal Diet | Chlorophyll-induced gut autofluorescence | Over two orders of magnitude reduction in gut autofluorescence. | |
| Shift to NIR-II Imaging (>1000 nm) | General tissue autofluorescence | Can reduce background by over two orders of magnitude compared to NIR-I. |
Autofluorescence of Common Endogenous Fluorophores in NIR
| Fluorophore | NIR-I (700-900 nm) Emission | NIR-II (1000-1700 nm) Emission |
| Collagen | Broad emission, decreases with longer wavelength excitation. | Significantly lower emission. |
| Elastin | Broad emission, decreases with longer wavelength excitation. | Significantly lower emission. |
| Lipofuscin | Broad emission across the visible and into the NIR-I spectrum. | Reduced, but can still be present. |
| NADH | Emission primarily in the visible spectrum, with a tail into the NIR-I. | Negligible. |
Experimental Protocols
Protocol 1: Quenching Autofluorescence with TrueBlack®
This protocol describes the pre-treatment of tissue sections to quench autofluorescence before antibody staining.
Experimental Workflow:
Caption: Experimental workflow for TrueBlack® pre-treatment.
Detailed Steps:
-
Perform deparaffinization and antigen retrieval on your fixed tissue sections as per your standard protocol.
-
If required for your target, permeabilize the sections with a detergent-containing buffer.
-
Wash the slides thoroughly with Phosphate-Buffered Saline (PBS).
-
Prepare the 1X TrueBlack® solution by diluting the 20X stock 1:20 in 70% ethanol.
-
Remove excess buffer from the slides and apply the 1X TrueBlack® solution to completely cover the tissue section. Incubate for 30 seconds at room temperature.
-
Rinse the slides three times with PBS.
-
Proceed with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Spectral Unmixing for Autofluorescence Reduction
This protocol provides a general workflow for acquiring and analyzing data for spectral unmixing to separate a specific NIR fluorophore signal from tissue autofluorescence.
Experimental Workflow:
Caption: General workflow for spectral unmixing.
Detailed Steps:
-
Prepare Control Samples: You will need three types of samples:
-
An unstained sample to acquire the autofluorescence spectrum.
-
A single-stained sample with only your NIR fluorophore to acquire its reference spectrum.
-
Your multi-stained experimental sample.
-
-
Acquire Lambda Stacks: For each sample, acquire a "lambda stack," which is a series of images taken at different emission wavelengths. Use the same imaging settings (laser power, exposure, etc.) for all acquisitions.
-
Define Reference Spectra: In your microscopy software (e.g., ZEN, LAS X, NIS-Elements), use the lambda stacks from your control samples to define the reference spectra for autofluorescence and your specific fluorophore.
-
Apply Linear Unmixing: Apply the linear unmixing algorithm to the lambda stack of your experimental sample. The software will use the reference spectra to calculate the contribution of each component (autofluorescence and your fluorophore) to the total signal in each pixel.
-
Analyze Unmixed Images: The output will be separate images for each component, allowing you to visualize and quantify the signal from your fluorophore without the interference of autofluorescence.
Protocol 3: Dietary Modification for In Vivo NIR Imaging
To reduce autofluorescence from the gastrointestinal tract in rodent models, switch the animals to a purified, chlorophyll-free diet.
Detailed Steps:
-
Select a Purified Diet: Choose a commercially available purified diet that is free of alfalfa and other chlorophyll-containing ingredients.
-
Acclimatize Animals: Transition the animals to the purified diet at least one week prior to imaging. This
Technical Support Center: Troubleshooting Poor Signal with Fluorescent Red NIR 880
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity when using fluorescent red near-infrared (NIR) 880 dyes in their experiments.
Troubleshooting Guides
This section offers a structured approach to identifying and resolving common problems encountered during experiments involving NIR 880 dyes.
Problem: Weak or No Signal in Western Blotting
A common issue in Western blotting is the absence or weakness of the expected fluorescent signal. This can stem from various factors throughout the experimental workflow.
Possible Causes and Solutions
| Cause | Recommendation |
| Suboptimal Antibody Concentration | Titrate both primary and secondary antibodies to determine the optimal working concentration. Start with the manufacturer's recommended dilution and perform a dilution series. For NIR detection, a good starting dilution for secondary antibodies is often 1:20,000.[1] |
| Inefficient Protein Transfer | Confirm successful protein transfer by staining the membrane with a total protein stain like Ponceau S before blocking. Optimize transfer time and voltage. For high molecular weight proteins, consider a wet transfer overnight at a lower voltage in the cold. Adding SDS to the transfer buffer and reducing the methanol concentration can also aid in the transfer of some proteins. |
| Incorrect Membrane Type or Handling | Use low-fluorescence PVDF or nitrocellulose membranes suitable for NIR imaging. Ensure the membrane does not dry out during the procedure, as this can lead to a loss of signal. |
| Inappropriate Blocking Buffer | The choice of blocking buffer can significantly impact signal intensity and background. If high background is observed, which can mask a weak signal, try switching to a different blocking agent (e.g., from non-fat dry milk to bovine serum albumin (BSA) or a commercial NIR blocking buffer). Avoid BSA for blocking if you are using BSA-sensitive antibodies.[1] |
| Insufficient Incubation Times | Increase the incubation time for the primary antibody (e.g., overnight at 4°C) and the secondary antibody (e.g., 1-2 hours at room temperature). |
| Detergent Issues | The presence and concentration of detergents like Tween 20 can affect antibody binding. While a small amount (0.1-0.2%) is typically used in wash buffers and antibody solutions to reduce background, excessive concentrations can strip antibodies from the membrane. For PVDF membranes, adding a low concentration of SDS (0.01-0.02%) to the secondary antibody solution can sometimes improve signal-to-noise.[2] |
| Dye Instability or Degradation | Protect the NIR 880 dye-conjugated antibody from light as much as possible during storage and incubation steps to prevent photobleaching.[3] Store conjugated antibodies at 4°C in the dark. |
| Imaging System Settings | Ensure the correct laser and filter settings are used for an emission wavelength around 880 nm. Adjust the focus and scan intensity on the imaging system to optimize signal detection. |
Experimental Workflow for Troubleshooting Weak Western Blot Signal
Problem: Poor Signal in Immunofluorescence (IF)
In immunofluorescence, a faint signal can be due to a variety of factors, from sample preparation to the imaging setup.
Possible Causes and Solutions
| Cause | Recommendation |
| Low Target Abundance | Ensure that the target protein is expressed in the cell type or tissue being used. If the target is known to have low expression, consider using a signal amplification method. |
| Suboptimal Antibody Concentrations | Titrate the primary and secondary antibodies to find the optimal concentration that maximizes signal and minimizes background. For immunofluorescence, secondary antibody concentrations are typically around 1 µg/mL.[4] |
| Fixation and Permeabilization Issues | The fixation and permeabilization method can affect epitope accessibility. Optimize the fixation (e.g., paraformaldehyde, methanol) and permeabilization (e.g., Triton X-100, saponin) protocols for your specific target and sample type. Insufficient permeabilization can prevent antibodies from reaching intracellular targets. |
| Photobleaching | NIR dyes can be susceptible to photobleaching, especially with prolonged exposure to excitation light.[5] Minimize light exposure by using neutral density filters, reducing laser power, or decreasing exposure time. The use of an anti-fade mounting medium is highly recommended. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for the NIR 880 dye. A mismatch can lead to significant signal loss. |
| High Background Obscuring Signal | High background fluorescence can make a weak signal difficult to detect. This can be caused by non-specific antibody binding, autofluorescence of the sample, or an inappropriate blocking solution. Use a suitable blocking buffer (e.g., BSA, serum from the secondary antibody host species) and ensure adequate washing steps. |
| Dye Aggregation | Some NIR dyes have a tendency to aggregate, which can lead to quenching of the fluorescent signal. Ensure the dye-conjugated antibody is properly dissolved and consider using buffers that minimize aggregation. The presence of detergents can sometimes influence dye aggregation.[6] |
Logical Relationship Diagram for Poor Immunofluorescence Signal
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for NIR 880 dye-conjugated antibodies?
A1: NIR 880 dye-conjugated antibodies should be stored at 4°C and protected from light. Avoid repeated freeze-thaw cycles, as this can lead to antibody denaturation and dye degradation. For long-term storage, consult the manufacturer's specific recommendations.
Q2: Can I use a standard secondary antibody for NIR 880 detection?
A2: No, you must use a secondary antibody that is specifically conjugated to an NIR 880 fluorophore or a compatible fluorophore with a similar emission spectrum.
Q3: How can I reduce background fluorescence in my NIR 880 experiments?
A3: To reduce background, you can:
-
Use a high-quality blocking buffer and optimize the blocking time.
-
Increase the number and duration of wash steps.
-
Include a low concentration of Tween 20 (0.1-0.2%) in your wash and antibody dilution buffers.
-
Use low-fluorescence PVDF or nitrocellulose membranes for Western blotting.
-
For immunofluorescence, consider using an autofluorescence quenching reagent if your sample has high intrinsic fluorescence.
Q4: Is photobleaching a significant problem with NIR 880 dyes?
A4: While NIR dyes are generally more photostable than many visible light dyes, they can still photobleach with excessive exposure to excitation light.[5] It is always recommended to minimize light exposure during incubation and imaging. Using an anti-fade mounting medium is crucial for immunofluorescence.
Q5: What laser and filter combination should I use for NIR 880?
A5: You should use an excitation source and emission filter that are appropriate for the specific spectral properties of your NIR 880 dye. Typically, for a dye with an emission maximum around 880 nm, you would use an excitation laser in the range of 850-860 nm and a bandpass filter centered around 880 nm.[7] Always check the spectral characteristics of your specific dye and the specifications of your imaging system.
Experimental Protocols
Key Experiment: Quantitative Western Blotting with NIR 880
This protocol provides a general framework for performing a quantitative Western blot using an NIR 880-conjugated secondary antibody.
Materials:
-
Low-fluorescence PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., commercial NIR blocking buffer or 5% BSA in TBS-T)
-
Primary antibody
-
NIR 880-conjugated secondary antibody
-
Wash buffer (e.g., TBS with 0.1% Tween 20)
-
NIR imaging system
Procedure:
-
Protein Separation and Transfer:
-
Separate your protein samples by SDS-PAGE.
-
Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
After transfer, you can briefly stain with Ponceau S to confirm transfer efficiency, then destain with wash buffer.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer. The optimal dilution must be determined empirically.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the NIR 880-conjugated secondary antibody in blocking buffer. A starting dilution of 1:20,000 is recommended for many NIR secondaries.[1]
-
Incubate the membrane in the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Wash the membrane three to four times for 5-10 minutes each with wash buffer, protected from light.
-
Briefly rinse the membrane with buffer without detergent before imaging.
-
-
Imaging:
-
Scan the membrane on an NIR imaging system using the appropriate excitation and emission settings for the 880 nm channel.
-
Signaling Pathway Diagram: Generic Antibody Detection
References
- 1. licorbio.com [licorbio.com]
- 2. licorbio.com [licorbio.com]
- 3. bonsaiadvanced.com [bonsaiadvanced.com]
- 4. biotium.com [biotium.com]
- 5. Near-infrared co-illumination of fluorescent proteins reduces photobleaching and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of detergent concentration on aggregation and spectroscopic properties of light-harvesting complex II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. machinevisiondirect.com [machinevisiondirect.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Near-Infrared Fluorescence Microscopy
Welcome to the technical support center for near-infrared (NIR) fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their imaging experiments. Below you will find frequently asked questions and detailed guides to address common issues related to signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in NIR fluorescence microscopy?
The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your labeled target) to the level of background noise. A high SNR is crucial for acquiring high-quality, quantifiable data, as it allows for the clear distinction of fluorescent targets from the background. In NIR microscopy, optimizing SNR is particularly important because while tissue autofluorescence is naturally lower in the NIR spectrum (700-1700 nm), other noise sources can still obscure the signal, which may be weak to begin with.
Q2: What are the primary sources of noise in fluorescence microscopy?
Noise in fluorescence microscopy can be broadly categorized into two main types:
-
Photon Shot Noise: This is a fundamental type of noise resulting from the quantum nature of light and the statistical fluctuation of photons arriving at the detector. It is inherent to the signal itself and follows a Poisson distribution, meaning it increases with signal intensity. While it cannot be eliminated, its relative effect is reduced by collecting more photons (i.e., increasing the signal).
-
Detector Noise: This noise originates from the electronic components of the imaging system. It includes:
-
Read Noise: An error introduced when the camera's electronics quantify the number of photons detected for each pixel. It is generally constant and signal-independent.
-
Dark Noise: Caused by thermally generated electrons in the detector, which register a signal even in the absence of light. Cooling the detector can significantly reduce dark noise.
-
Other significant sources of background noise include sample autofluorescence, stray ambient light, and out-of-focus light.
Q3: Why is the near-infrared (NIR) window advantageous for fluorescence imaging?
The NIR window, typically divided into NIR-I (700-900 nm) and NIR-II (1000-1700 nm), offers several key advantages for in vivo and deep-tissue imaging:
-
Reduced Autofluorescence: Biological tissues contain endogenous fluorophores (like collagen, elastin, and NADPH) that fluoresce when excited, creating background noise. This autofluorescence is significantly lower in the NIR range compared to the visible spectrum.
-
Deeper Tissue Penetration: Light scattering and absorption by biological components like hemoglobin and water are minimized in the NIR window, allowing excitation and emission light to penetrate deeper into tissues.
-
Lower Phototoxicity: The lower-energy photons used for NIR excitation are generally less damaging to living cells and tissues compared to higher-energy visible or UV light.
Q4: How do I choose the right NIR fluorophore for my experiment?
Selecting an appropriate NIR fluorophore is critical for maximizing your signal. Key properties to consider include:
-
Excitation and Emission Maxima: Ensure the fluorophore's spectra are compatible with your microscope's lasers and filter sets.
-
High Quantum Yield: This represents the efficiency of the fluorophore in converting absorbed light into emitted fluorescence. A higher quantum yield results in a brighter signal.
-
High Molar Absorptivity: A measure of how well the fluorophore absorbs light at a specific wavelength. Higher values are desirable.
-
Photostability: Choose fluorophores that are resistant to photobleaching (fading) under prolonged exposure to excitation light.
-
Solubility and Stability: The dye should be soluble and stable in your experimental buffer to prevent aggregation, which can quench fluorescence.
Below is a table of common NIR fluorophores and their properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Characteristics & Applications |
| Indocyanine Green (ICG) | ~780 | ~820 | FDA-approved; used in clinical imaging, angiography, and lymph node mapping. Moderate quantum yield, known for rapid clearance. |
| IRDye 800CW | ~774 | ~789 | High quantum yield and photostability; widely used for preclinical in vivo imaging, western blotting, and microscopy. |
| Alexa Fluor 750 | ~749 | ~775 | Bright and photostable; suitable for immunofluorescence, flow cytometry, and other imaging applications. |
| Cy7 | ~750 | ~776 | A common cyanine dye; used in various labeling applications, though can be less stable than other modern dyes. |
| IRDye 680RD | ~676 | ~694 | Used in the lower NIR range; often paired with IRDye 800CW for two-color imaging. |
Troubleshooting Guides
This section provides systematic approaches to resolving common SNR-related issues.
Problem 1: My fluorescence signal is too weak or absent.
A weak signal is a primary contributor to a low SNR. Use the following guide to identify and resolve the issue.
Logical Troubleshooting Workflow for Weak Signal
Detailed Troubleshooting Steps for Weak Signal
| Potential Cause | Recommended Action & Experimental Protocol |
| Suboptimal Staining/Labeling | Action: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background. Protocol: Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000) while keeping the secondary antibody concentration constant. Image each sample under identical conditions to determine the concentration that yields the brightest specific signal with minimal background. |
| Photobleaching | Action: Use a fresh sample and minimize light exposure. Incorporate an antifade mounting medium. Protocol: When setting up the microscope, use the lowest laser power and exposure time necessary to find and focus on your sample. Once focused, increase settings only as needed for final image acquisition. When preparing slides, apply a commercially available antifade mounting medium before adding the coverslip to protect fluorophores from photobleaching during imaging. |
| Incorrect Filter Selection | Action: Ensure your excitation, emission, and dichroic filters are a match for your fluorophore's spectra. Protocol: Check the filter specifications (center wavelength and bandwidth). The excitation filter should transmit your laser's wavelength and align with the fluorophore's absorption peak. The emission filter should be centered on the fluorophore's emission peak. Use a narrow bandpass filter to reduce background noise, but ensure it's not so narrow that it cuts out a significant portion of your signal. |
| Inadequate Excitation or Exposure | Action: Systematically increase laser power and/or camera exposure time. Protocol: Begin with a low laser power (e.g., 1-2%) and a moderate exposure time (e.g., 100-200 ms). If the signal is weak, first try doubling the exposure time. If the signal is still insufficient, incrementally increase the laser power. Be cautious, as excessive power can accelerate photobleaching and cause phototoxicity in live samples. |
| Low Detector Sensitivity | Action: Increase the gain or sensitivity setting on your detector (e.g., PMT or camera). Protocol: Increasing detector gain will amplify both the signal and the electronic noise. Adjust the gain setting incrementally while observing the image. Find a level that sufficiently boosts the signal without introducing excessive "salt-and-pepper" noise into the background. |
Problem 2: My background is too high, obscuring the signal.
High background noise can be caused by factors related to the sample itself or the imaging system.
Visualizing Sources of Noise
Detailed Troubleshooting Steps for High Background
| Type of Noise | Potential Cause & Protocol |
| Autofluorescence | Cause: Endogenous fluorophores within the biological sample are being excited and are emitting light in the same spectral range as your dye. ** |
Technical Support Center: Preventing Photobleaching of Fluorescent Red NIR 880
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with photobleaching of near-infrared (NIR) fluorescent dyes, with a specific focus on dyes emitting around 880 nm, such as Fluorescent Red NIR 880 (also known as DY-880). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your imaging experiments and ensure the integrity of your data.
Understanding Photobleaching of NIR Dyes
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, leading to a loss of its fluorescent signal.[1][2][3] This phenomenon is a significant concern in fluorescence microscopy, particularly during time-lapse imaging or when quantifying fluorescent signals. The primary mechanism involves the transition of the fluorophore to a long-lived excited triplet state, from which it can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. Heptamethine cyanine dyes, a common class of NIR fluorophores, are particularly susceptible to this photooxidative cleavage.
Frequently Asked Questions (FAQs)
Q1: What is causing the rapid fading of my this compound signal during imaging?
A1: The rapid fading of your signal is most likely due to photobleaching. The rate of photobleaching is influenced by several factors, including the intensity and duration of the excitation light, the concentration of molecular oxygen in the sample's environment, and the intrinsic photostability of the dye itself.
Q2: Are there more photostable alternatives to standard NIR dyes?
A2: Yes, the choice of fluorophore is critical. Newer generations of NIR dyes, such as those with structural modifications that enhance photostability, are continuously being developed.[4][5] For demanding applications, it is advisable to consult the technical specifications of different dyes to select one with a higher photostability. Some strategies to create more stable fluorophores include altering electron density, encapsulation, and the use of triplet-state quenchers.
Q3: How do antifade reagents work, and which one should I choose for my NIR 880 dye?
A3: Antifade reagents are compounds included in the mounting medium that protect fluorophores from photobleaching.[6] They typically work by scavenging reactive oxygen species. While many commercial antifade reagents are available, their effectiveness can be dye-specific. For cyanine dyes, it is important to choose a reagent that does not react with the dye itself. For instance, p-Phenylenediamine (PPD) has been reported to react with and quench the fluorescence of some cyanine dyes and should be used with caution.[7] It is recommended to test a few different commercially available antifade reagents, such as those based on Trolox or other oxygen scavengers, to find the optimal one for your specific dye and experimental conditions.[6]
Q4: Can the imaging buffer composition affect the photostability of my dye?
A4: Yes, the local chemical environment plays a crucial role in fluorophore stability. The pH, viscosity, and presence of oxidizing or reducing agents in your imaging buffer can all impact the rate of photobleaching. Using a well-buffered solution and considering the addition of components that reduce ROS can enhance dye stability.
Troubleshooting Guide: Minimizing Photobleaching of NIR 880
This guide provides a systematic approach to troubleshooting and mitigating photobleaching in your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid signal loss during time-lapse imaging. | High excitation light intensity. | - Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.- Use neutral density filters to attenuate the excitation light.[3][8] |
| Prolonged exposure to excitation light. | - Minimize the exposure time for each image acquisition.- Use a sensitive detector (e.g., sCMOS or EMCCD camera) to allow for shorter exposure times.- Illuminate the sample only when acquiring an image by using a shutter. | |
| Overall weak signal, even at the beginning of the experiment. | Suboptimal antifade reagent. | - Test different commercially available antifade mounting media.- Consider preparing a custom antifade solution with an oxygen scavenging system (e.g., glucose oxidase and catalase). |
| Incompatible imaging buffer. | - Ensure the pH of your imaging buffer is stable and optimal for your dye.- Consider using specialized live-cell imaging solutions designed to maintain cell health and dye stability. | |
| Inconsistent fluorescence intensity between samples. | Photobleaching during sample preparation and handling. | - Protect your stained samples from light at all stages of the experiment.- Store stained slides or plates in the dark and at a low temperature (e.g., 4°C) before imaging. |
| Difficulty in distinguishing signal from background. | Autofluorescence of the sample. | - Image an unstained control sample to assess the level of autofluorescence.- If possible, use spectral imaging and linear unmixing to separate the specific NIR 880 signal from the autofluorescence background. |
Experimental Protocols
Protocol 1: Quantifying the Photostability of a Fluorescent Dye
This protocol describes a method to measure the photobleaching rate of a fluorescent dye, which can be used to compare the photostability of different dyes or to assess the effectiveness of different antifade reagents.
Materials:
-
Fluorescence microscope with a stable light source (laser or LED) and a sensitive detector.
-
The fluorescent dye of interest (e.g., this compound).
-
Mounting medium (with and without antifade reagents to be tested).
-
Microscope slides and coverslips.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare a solution of the fluorescent dye at a known concentration.
-
Mount the dye solution on a microscope slide using the mounting medium to be tested.
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI).
-
Set the imaging parameters (excitation intensity, exposure time, gain) and keep them constant throughout the experiment.
-
Acquire a time-lapse series of images of the ROI. For example, capture an image every 10 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Fit the data to a single exponential decay function to determine the photobleaching time constant (τ). A larger τ indicates higher photostability.
-
Protocol 2: Preparing an Oxygen Scavenging Imaging Buffer
This protocol provides a recipe for a commonly used oxygen scavenging system to reduce photobleaching in live-cell imaging.
Materials:
-
Glucose
-
Glucose oxidase
-
Catalase
-
Imaging buffer (e.g., PBS or HBSS)
Procedure:
-
Prepare a stock solution of glucose (e.g., 20% w/v in water).
-
Prepare stock solutions of glucose oxidase (e.g., 10 mg/mL in buffer) and catalase (e.g., 10 mg/mL in buffer).
-
On the day of the experiment, prepare the final imaging buffer by adding the following components to your imaging buffer:
-
Glucose to a final concentration of 0.5-1% (w/v).
-
Glucose oxidase to a final concentration of 0.5 mg/mL.
-
Catalase to a final concentration of 0.1 mg/mL.
-
-
Use this buffer for imaging your live cells stained with this compound.
Visualizing Key Concepts
To further aid in understanding the processes and workflows discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Photostable Small-Molecule NIR-II Fluorescent Scaffolds that Cross the Blood-Brain Barrier for Noninvasive Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
Solving solubility issues with lipophilic NIR dyes in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with lipophilic near-infrared (NIR) dyes in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my lipophilic NIR dye precipitating out of my aqueous buffer (e.g., PBS)?
Lipophilic NIR dyes have poor water solubility due to their hydrophobic molecular structures. In aqueous environments, these dye molecules tend to aggregate to minimize contact with water, leading to precipitation.[1][2] This aggregation can also lead to fluorescence quenching, reducing the signal in imaging applications.[3][4]
Q2: What are the common strategies to improve the solubility of lipophilic NIR dyes in aqueous solutions?
Several strategies can be employed to enhance the solubility and stability of lipophilic NIR dyes in aqueous buffers. These include:
-
Use of Co-solvents: Introducing a small percentage of an organic solvent can help to initially dissolve the dye before dilution in the aqueous buffer.
-
Encapsulation: Incorporating the dye into a carrier system, such as liposomes or micelles, can shield the hydrophobic dye from the aqueous environment.[3][5][6]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[7][8][9]
-
Protein Conjugation: Covalently attaching the NIR dye to a soluble protein, such as bovine serum albumin (BSA), can improve its solubility and biocompatibility.[2][10]
-
Chemical Modification: Synthetically modifying the dye structure to include hydrophilic groups, such as sulfonates or polyethylene glycol (PEG), can intrinsically increase its water solubility.[1][2]
Troubleshooting Guide
Issue 1: Dye Precipitation Upon Dilution in Aqueous Buffer
Problem: You have dissolved your lipophilic NIR dye in an organic solvent (e.g., DMSO, ethanol), but it precipitates when you dilute it into your aqueous experimental buffer.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Rationale: The final concentration of the organic co-solvent may be too low to maintain the dye's solubility in the aqueous buffer.
-
Suggestion: Try a range of final co-solvent concentrations. Be mindful that high concentrations of organic solvents can be cytotoxic or interfere with biological assays.
-
-
Sonication:
-
Rationale: Sonication can help to break up dye aggregates and promote better dispersion in the aqueous buffer.
-
Protocol: After diluting the dye stock into the buffer, sonicate the solution in a bath sonicator for 5-10 minutes.
-
-
Consider a different solubilization strategy: If optimizing the co-solvent and using sonication does not resolve the issue, you may need to employ a more robust method like liposomal encapsulation or cyclodextrin complexation.
Issue 2: Low Fluorescence Signal in Aqueous Media
Problem: Your NIR dye appears to be dissolved, but you are observing a weak fluorescence signal in your measurements.
Troubleshooting Steps:
-
Check for Aggregation-Caused Quenching (ACQ):
-
Rationale: Even if not visibly precipitated, lipophilic dyes can form nano-aggregates in aqueous solutions, which can lead to self-quenching of the fluorescence.[4]
-
Suggestion: Measure the absorption spectrum of the dye. The formation of aggregates often leads to a broadening or a shift in the absorption peak compared to the spectrum in an organic solvent.[11][12]
-
-
Employ Encapsulation or Complexation:
-
Protein Conjugation:
-
Rationale: Conjugating the dye to a protein can prevent aggregation and may even enhance the quantum yield of the dye.[2]
-
Data Presentation
Table 1: Comparison of Solubilization Strategies for Lipophilic NIR Dyes
| Strategy | Typical Concentration Range | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | < 5% (v/v) in final solution | Simple and quick to prepare. | Potential for cytotoxicity; may not be sufficient for highly lipophilic dyes. |
| Liposomal Encapsulation | Varies with liposome formulation | High dye loading capacity; protects dye from degradation; can be targeted.[3][5][6] | More complex preparation; potential for leakage. |
| Cyclodextrin Complexation | Molar ratio of dye:cyclodextrin from 1:1 to 1:2[8] | Simple preparation; enhances solubility and stability.[7] | Limited to dyes that fit within the cyclodextrin cavity. |
| Protein Conjugation (e.g., BSA) | Varies with dye and protein | Improves biocompatibility; can enhance fluorescence.[2] | Requires chemical conjugation; may alter protein function. |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of a Lipophilic NIR Dye
This protocol describes a general method for encapsulating a lipophilic NIR dye into liposomes using the thin-film hydration method.
Materials:
-
Lipid mixture (e.g., Phospholipon 90G and cholesterol)[13]
-
Lipophilic NIR dye
-
Chloroform
-
Aqueous buffer (e.g., PBS)
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipid mixture and the lipophilic NIR dye in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid-dye film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid-dye film by adding the aqueous buffer and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
Sonicate the MLV suspension in a bath sonicator for 10-15 minutes to aid in the formation of smaller vesicles.
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.
-
Remove any unencapsulated dye by size exclusion chromatography or dialysis.
Protocol 2: Cyclodextrin Complexation of a Lipophilic NIR Dye
This protocol provides a general procedure for forming an inclusion complex between a lipophilic NIR dye and a cyclodextrin (e.g., β-cyclodextrin).[9]
Materials:
-
Lipophilic NIR dye
-
β-cyclodextrin (or a derivative like HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating capabilities
Procedure:
-
Prepare an aqueous solution of β-cyclodextrin. The concentration will depend on the solubility of the specific cyclodextrin.
-
Add the lipophilic NIR dye to the cyclodextrin solution. The molar ratio of dye to cyclodextrin will need to be optimized, but a 1:1 or 1:2 ratio is a good starting point.[8]
-
Stir the mixture vigorously at an elevated temperature (e.g., 60-90°C) until the solution becomes clear, indicating the formation of the inclusion complex.[9]
-
Allow the solution to cool to room temperature.
-
The resulting solution contains the water-soluble dye-cyclodextrin complex.
Visualizations
Caption: Experimental workflows for solubilizing lipophilic NIR dyes.
Caption: Logical relationships in solving NIR dye solubility issues.
References
- 1. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Liposomal encapsulation of a near-infrared fluorophore enhances fluorescence quenching and reliable whole body optical imaging upon activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-Soluble Lipophilic Near-Infrared Region II Fluorophores for High-Brightness Lipid Layer and Lipid Droplets Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low-Dose NIR-II Preclinical Bioimaging Using Liposome-Encapsulated Cyanine Dyes. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Encapsulated pH Sensitive Dyes as Fluorescent Cellular Probes: Self-Aggregation and In Vitro Assessments [mdpi.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Near‐infrared light‐sensitive liposomes for enhanced plasmid DNA transfection - PMC [pmc.ncbi.nlm.nih.gov]
How to choose the right filter sets for NIR 880 nm dyes
Technical Support Center: NIR 880 nm Dye Filter Sets
Welcome to the technical support center for Near-Infrared (NIR) 880 nm dye applications. This guide provides researchers, scientists, and drug development professionals with detailed information on selecting, validating, and troubleshooting filter sets to ensure high-quality, reproducible results in their fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for choosing a filter set for a dye with an 880 nm emission peak?
A1: Selecting the right filter set is crucial for maximizing signal detection while minimizing background noise. The three core components of a filter set are the exciter, the emitter, and the dichroic beamsplitter. For a dye emitting at 880 nm, you should consider:
-
Excitation Filter (Ex): This filter should selectively transmit light at the maximum absorption wavelength of your dye. For a dye emitting at 880 nm, the excitation peak is typically in the 760-800 nm range. The filter's bandwidth should be narrow enough to block unwanted wavelengths from the light source but wide enough to provide sufficient excitation energy.
-
Emission Filter (Em): This filter must be centered around the dye's emission maximum (880 nm) to capture the peak fluorescence signal. It is designed to block stray excitation light and other unwanted wavelengths, which is critical for achieving a high signal-to-noise ratio.[1][2]
-
Dichroic Beamsplitter: The beamsplitter directs the excitation light to the sample and transmits the emitted fluorescence to the detector. The cut-on wavelength should be positioned between the excitation and emission peaks. For an 880 nm emitting dye, a cut-on wavelength around 830 nm is often suitable.[3]
The choice between a longpass or bandpass emission filter depends on the experiment. Longpass filters maximize signal collection but may also capture more background, while bandpass filters offer higher specificity by isolating the peak signal.[4][5]
Q2: How does the filter bandwidth affect my signal-to-noise ratio (SNR)?
A2: The bandwidth, or Full Width at Half Maximum (FWHM), of your excitation and emission filters directly impacts your signal-to-noise ratio (SNR).
-
Wide Bandwidth Filters: These filters collect more light, which can increase the brightness of your signal. However, they may also capture more background noise and increase the risk of "bleed-through" or crosstalk from other fluorescent sources in the sample.[4] This can reduce the overall SNR.
-
Narrow Bandwidth Filters: These filters are more restrictive, isolating the specific excitation and emission peaks more effectively. This significantly reduces background noise and crosstalk, leading to a higher SNR and better image contrast.[4] The trade-off is a potential reduction in signal intensity, which may require longer exposure times or more sensitive detectors.
The optimal choice depends on balancing the need for signal strength with the need for signal specificity.[6] For low-abundance targets, a narrower bandwidth is often preferred to ensure the signal can be clearly distinguished from the background.
Q3: What is spectral bleed-through and how can I prevent it with my filter set selection?
A3: Spectral bleed-through, or crosstalk, occurs when the fluorescence emission from one dye is detected in the channel intended for another, or when excitation light leaks through the emission filter.[7] This is a common issue in multiplex imaging. To minimize bleed-through when working with an 880 nm dye:
-
Ensure Spectral Separation: Choose dyes with well-separated emission spectra.
-
Use Narrowband Emission Filters: Select a bandpass emission filter with a narrow bandwidth centered tightly on the 880 nm peak. This will reject photons from fluorophores with adjacent emission spectra.
-
High-Quality Dichroic Beamsplitter: Use a high-performance dichroic mirror with a steep cut-on slope to sharply separate the excitation and emission light paths.
-
Validate with Controls: Always run single-color controls to empirically measure the amount of bleed-through between channels.[8] If present, this data can be used for computational correction.[7]
The diagram below illustrates the ideal relationship between a dye's spectra and a corresponding filter set to minimize bleed-through.
Figure 1. Logical relationship between dye spectra and filter set components.
Troubleshooting Common Issues
Q4: My signal is very weak or undetectable. What should I check?
A4: Weak or absent signal is a frequent issue. Follow this systematic troubleshooting guide to identify the cause.
-
Verify the Filter Set: Confirm you are using the correct filter cube for your 880 nm dye. Ensure the excitation and emission filters match the dye's spectral profile.[9][10]
-
Check the Light Source: Ensure the lamp or laser is on, functional, and aligned. For dyes excited around 780 nm, verify that your light source has sufficient power output in this range.
-
Confirm Dye Viability: Ensure the dye has not expired and was stored correctly. If conjugated to an antibody, confirm the conjugation was successful and the antibody is specific to the target.[9]
-
Optimize Imaging Settings: Increase the exposure time or camera gain. Be aware that this may also increase background noise.[10]
-
Sample Preparation: Check that your sample contains the target of interest and that the dye has been applied at the optimal concentration.[9]
The following workflow provides a visual guide to troubleshooting low signal intensity.
Figure 2. Troubleshooting workflow for low fluorescence signal.
Q5: I have high background fluorescence. How can I reduce it?
A5: High background can obscure your signal and reduce image quality. The primary cause is often autofluorescence from the sample or bleed-through from the excitation source.
-
Use Narrowband Filters: A tighter bandpass emission filter is the most effective way to reduce background by excluding autofluorescence, which is often broad-spectrum.[4]
-
Check for Excitation Light Leakage: If the background is high even in areas without your sample, your emission filter may not be adequately blocking the excitation light. Ensure your filter set has a high optical density (OD) at the excitation wavelength.
-
Optimize Sample Preparation: Use appropriate blocking buffers and ensure wash steps are sufficient to remove unbound dye.[11]
-
Use a Negative Control: Image an unstained sample using the same settings to determine the level of intrinsic autofluorescence.[10]
Quantitative Data and Protocols
Filter Set Comparison for a Typical 880 nm Emitting Dye
For a hypothetical NIR dye with an excitation peak at ~780 nm and an emission peak at 880 nm, here are three potential filter set configurations. The best choice depends on the specific experimental requirements.
| Parameter | Option A: High Specificity (Bandpass) | Option B: High Signal (Longpass) | Option C: Balanced (Wide Bandpass) |
| Excitation Filter | 780/20 nm | 780/40 nm | 780/30 nm |
| Dichroic Beamsplitter | 830 nm cut-on | 830 nm cut-on | 830 nm cut-on |
| Emission Filter | 880/20 nm | 840 nm LP | 880/40 nm |
| Primary Advantage | Highest SNR, minimal crosstalk | Maximum signal collection | Good balance of signal and specificity |
| Potential Drawback | Lower signal intensity | Higher background, risk of crosstalk | Moderate background possible |
| Best Application | Multiplex imaging, low-abundance targets | Single-dye imaging, light-starved samples | General purpose imaging |
Experimental Protocol: Validating a New Filter Set
This protocol outlines the steps to validate a new filter set to ensure it is optimal for your 880 nm dye and imaging system.[8][12]
Objective: To confirm that a new filter set provides a high signal-to-noise ratio and minimal bleed-through for a specific NIR 880 nm dye.
Materials:
-
Microscope/Imaging system with the new filter set installed.
-
NIR 880 nm dye of interest (e.g., conjugated to a relevant antibody or as a pure solution).
-
Positive control sample (e.g., cells known to express the target, or a dilute solution of the dye).
-
Negative control sample (e.g., unstained cells or tissue, vehicle buffer).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Prepare Samples:
-
Prepare a positive control slide with your dye.
-
Prepare a negative control slide (unstained) to assess autofluorescence.
-
-
System Setup:
-
Install the new filter set in the microscope.
-
Turn on the light source and allow it to stabilize.
-
-
Image Acquisition:
-
Place the positive control sample on the microscope.
-
Using the new filter set, focus on the sample.
-
Adjust the exposure time to get a bright, but not saturated, signal. Record this setting.
-
Acquire several images from representative regions.
-
Without changing any settings, replace the positive control with the negative control sample.
-
Acquire several images of the negative control.
-
-
Data Analysis:
-
Open the images in your analysis software.
-
For the positive control images, define a Region of Interest (ROI) over the specific signal and measure the mean intensity (Signal).
-
Define an ROI over a background area in the same image and measure the mean intensity (Background).
-
For the negative control images, measure the mean intensity across the entire image (Autofluorescence).
-
Calculate the Signal-to-Background Ratio (SBR) :
-
SBR = (Mean Signal Intensity) / (Mean Background Intensity)
-
-
Calculate the Signal-to-Noise Ratio (SNR) , which is more robust:
-
SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
-
-
-
-
A high SBR and SNR indicate a well-performing filter set. An SBR > 3 is generally considered good, but higher is better.
-
The signal from the negative control (autofluorescence) should be significantly lower than the signal from the positive control. If it is high, a narrower emission filter may be required.
-
Compare these results to a previously used or standard filter set to quantify the improvement.[8]
-
References
- 1. optolongfilter.com [optolongfilter.com]
- 2. How To Choose Fluorescence Filter | Coligh Optics [colighfilter.com]
- 3. Performance test methods for near-infrared fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. labs.pbrc.edu [labs.pbrc.edu]
- 6. Practicality of wavelength selection to improve signal-to-noise ratio in near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Designing a rigorous microscopy experiment: Validating methods and avoiding bias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. spectralinvivo.com [spectralinvivo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
Technical Support Center: Mitigating Light Scattering in Deep Tissue Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges of light scattering in deep tissue imaging.
Troubleshooting Guides & FAQs
This section is designed to provide quick and practical solutions to common problems encountered during deep tissue imaging experiments.
Tissue Clearing
Q1: Why is my tissue not becoming transparent after following a clearing protocol?
A1: Incomplete clearing is a common issue that can arise from several factors:
-
Inadequate Fixation: Insufficient perfusion or post-fixation can lead to poor tissue preservation and hinder the clearing process. Ensure thorough perfusion to remove all blood, as residual blood can cause autofluorescence.[1][2]
-
Suboptimal Reagent Penetration: For dense or large tissues, reagents may not penetrate fully. Consider extending incubation times or sectioning the tissue into thinner blocks.
-
Reagent Quality: Ensure that all solutions are freshly prepared and that the chemicals have not expired. For instance, methanol used for dehydration can absorb water from the air, reducing its effectiveness.[3]
-
Incorrect Incubation Parameters: Temperature and agitation are critical for many clearing protocols. Verify that you are using the recommended settings for your specific protocol.
Q2: My fluorescent signal is weak or has disappeared after clearing.
A2: Loss of fluorescent signal is a significant concern. Here are some potential causes and solutions:
-
Fluorophore Incompatibility: Not all fluorescent proteins and dyes are compatible with all clearing methods. Organic solvent-based methods, in particular, can quench the fluorescence of some proteins.[4] Refer to compatibility tables for your specific clearing protocol and fluorophore.
-
Photobleaching: Excessive exposure to light during imaging can permanently destroy fluorophores.[5]
-
Minimize light exposure by using the lowest possible laser power and exposure time.
-
Use antifade mounting media to protect your sample.[5]
-
-
pH of Solutions: The pH of the clearing and imaging solutions can affect fluorophore stability. Ensure that the pH is within the optimal range for your fluorescent labels.
Q3: The tissue has shrunk/expanded significantly after clearing.
A3: Tissue deformation is a known side effect of many clearing protocols.
-
Organic Solvent-Based Methods (e.g., iDISCO+, 3DISCO): These methods often cause tissue shrinkage.[4] This is a result of dehydration and lipid removal.
-
Aqueous-Based Methods (e.g., CUBIC, Scale): These protocols can cause tissue expansion.[4]
-
Hydrogel-Based Methods (e.g., CLARITY): The degree of expansion or shrinkage can be modulated by adjusting the composition of the hydrogel.[6]
If precise morphology is critical, choose a clearing method known for preserving tissue size or be prepared to correct for the deformation during data analysis.
Multi-Photon Microscopy
Q1: My two-photon image is dim, even at high laser power.
A1: A dim signal in two-photon microscopy can be due to several factors:
-
Laser Power and Wavelength: Ensure the laser is tuned to the optimal excitation wavelength for your fluorophore and that the power is sufficient. However, be cautious of increasing power excessively, as it can lead to phototoxicity.[7]
-
Detector Gain: The photomultiplier tube (PMT) gain may be set too low. Increase the gain, but be aware that this can also amplify noise.[7]
-
Optical Alignment: Misalignment of the laser or optical components can significantly reduce excitation efficiency. Regularly check and optimize the alignment of your microscope.
-
Objective Correction Collar: For deep tissue imaging, the objective's correction collar must be properly adjusted to compensate for refractive index mismatches.[8]
Q2: I'm observing significant photobleaching and phototoxicity in my live samples.
A2: Photodamage is a major concern in live-cell imaging.[6][9]
-
Reduce Laser Power and Dwell Time: Use the lowest laser power and shortest pixel dwell time that still provides an adequate signal-to-noise ratio.
-
Optimize Scanning Strategy: Instead of continuous scanning, use intermittent imaging to give the sample time to recover.
-
Use Longer Wavelengths: Excitation with longer, near-infrared wavelengths is generally less phototoxic.[10]
-
Consider Antioxidants: Supplementing the imaging medium with antioxidants can help mitigate the effects of reactive oxygen species generated during imaging.[11]
Light-Sheet Microscopy
Q1: My light-sheet images have prominent stripe artifacts.
A1: Stripe artifacts are a common issue in light-sheet microscopy, often caused by absorption or scattering of the light sheet by opaque structures within the sample.[12][13][14]
-
Dual-Sided Illumination: Illuminating the sample from two opposing sides can help to cancel out some of the stripe artifacts.[15]
-
Light-Sheet Pivoting/Dithering: Rapidly changing the angle of the light sheet during acquisition can average out the stripes.
-
Computational Correction: Several algorithms are available to digitally remove stripe artifacts from images after acquisition.[13][16]
-
Sample Mounting: Ensure the sample is mounted in a way that minimizes obstructions in the light path. Bubbles in the mounting medium can be a significant cause of stripes.[13][15]
Q2: The image is blurry and resolution is poor, especially deep within the tissue.
A2: Poor resolution in deep tissue can be caused by scattering and aberrations.
-
Refractive Index Mismatch: Ensure the refractive index of your imaging medium is closely matched to that of your cleared tissue and the objective lens.
-
Objective Choice: Use a long working distance objective with a high numerical aperture (NA) designed for deep tissue imaging.
-
Adaptive Optics: For very deep imaging, adaptive optics can be used to correct for sample-induced aberrations in real-time.
Adaptive Optics
Q1: How do I know if I need adaptive optics for my experiment?
A1: Adaptive optics (AO) is most beneficial when imaging deep within scattering samples where sample-induced aberrations significantly degrade image quality.[17] If you observe a substantial loss of resolution and signal as you image deeper, and optimizing other parameters (e.g., correction collar, refractive index matching) is insufficient, AO may be necessary.
Q2: My sensorless adaptive optics system is not improving the image quality.
A2: Sensorless AO relies on optimizing an image-based metric, and its performance can be affected by several factors:
-
Image Quality Metric: The choice of image quality metric (e.g., brightness, contrast) is crucial. The selected metric should be sensitive to the aberrations you are trying to correct.
-
Convergence: The optimization algorithm may not be converging to the correct solution. Try adjusting the algorithm's parameters, such as the step size or the number of iterations.
-
Deformable Mirror Calibration: Ensure the deformable mirror is properly calibrated and that its response is linear over the desired range.
Quantitative Data Tables
Table 1: Comparison of Common Tissue Clearing Techniques
| Technique | Principle | Clearing Time | Transparency | Fluorophore Preservation | Tissue Deformation | Toxicity |
| CLARITY | Hydrogel-based | 2-25 days[12][18] | High | Good for some, quenching for others | Expansion[19] | Moderate (Acrylamide) |
| iDISCO+ | Organic solvent-based | 1-3 days[1][2] | Very High | Quenches fluorescent proteins | Shrinkage[4] | High (DBE, DCM) |
| CUBIC | Aqueous-based | Several days[4] | High | Good | Expansion[4] | Low |
| 3DISCO | Organic solvent-based | Hours to days[4] | Very High | Quenches fluorescent proteins | Significant Shrinkage | High (BABB) |
| SeeDB | Aqueous-based | ~3 days | Moderate | Excellent | Minimal | Low |
Data compiled from multiple sources.[1][2][4][12][18][19] Performance may vary depending on tissue type and thickness.
Table 2: Imaging Modality Comparison for Deep Tissue Imaging
| Microscopy Technique | Imaging Depth | Resolution (XY) | Resolution (Z) | Phototoxicity | Speed |
| Confocal | Up to 200 µm[20] | ~200 nm | ~500 nm | High | Slow |
| Multi-Photon | Up to 1 mm[10] | ~300 nm | ~800 nm | Low | Moderate |
| Light-Sheet | Several mm | ~300 nm | ~1-2 µm | Very Low | Fast |
Values are approximate and can vary based on the specific setup, sample, and fluorophores used.[10][20][21][22][23]
Experimental Protocols
Active CLARITY Protocol (Abbreviated)
This protocol describes the active clearing of a mouse brain using electrophoresis.
-
Perfusion and Fixation:
-
Hydrogel Polymerization:
-
Degas the sample in a vacuum chamber to remove oxygen, which inhibits polymerization.
-
Incubate the sample in a 37°C water bath for 3 hours to initiate hydrogel formation.[24]
-
-
Electrophoretic Tissue Clearing (ETC):
-
Place the hydrogel-embedded tissue in an ETC chamber filled with clearing solution (4% SDS in 200 mM boric acid, pH 8.5).
-
Apply a constant voltage (e.g., 20-60 V) across the chamber at a controlled temperature (e.g., 37-50°C).[24]
-
Clearing is complete when the tissue is transparent (typically several days).
-
-
Washing and Refractive Index Matching:
-
Wash the cleared tissue extensively in PBST to remove residual SDS.
-
Incubate the tissue in a refractive index matching solution (e.g., 80% glycerol) until it is ready for imaging.
-
iDISCO+ Protocol (Abbreviated)
This protocol is for the immunolabeling and clearing of a whole mouse brain.[1][2][25]
-
Sample Preparation:
-
Perfuse and post-fix the brain in 4% PFA.
-
Wash thoroughly in PBS.
-
-
Dehydration and Bleaching:
-
Rehydration and Immunolabeling:
-
Rehydrate the brain through a series of decreasing methanol concentrations.
-
Permeabilize and block the tissue.
-
Incubate with primary antibody for several days to weeks, depending on the antibody and sample size.[25]
-
Wash extensively and incubate with the secondary antibody.
-
-
Clearing and Imaging:
-
Dehydrate again in methanol and wash with DCM.
-
Incubate in dibenzyl ether (DBE) until transparent.[2]
-
Image in DBE using a light-sheet or confocal microscope.
-
Visualizations
Logical Workflow for Troubleshooting Poor Image Quality in Deep Tissue Imaging
Caption: A flowchart for systematically troubleshooting common causes of poor image quality.
Experimental Workflow for Tissue Clearing and Imaging
Caption: A generalized workflow for preparing and imaging cleared tissues.
Signaling Pathway of Phototoxicity
References
- 1. med.unc.edu [med.unc.edu]
- 2. med.unc.edu [med.unc.edu]
- 3. Why Aren’t My Tissues Clearing? [visikol.com]
- 4. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. extranet.fredhutch.org [extranet.fredhutch.org]
- 8. bliqphotonics.com [bliqphotonics.com]
- 9. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ibidi.com [ibidi.com]
- 11. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 12. iris.unipa.it [iris.unipa.it]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Lightsheet Microscope Acquisition Protocol [protocols.io]
- 16. Elimination of stripe artifacts in light sheet fluorescence microscopy using an attention-based residual neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adaptive Optics for Microscopy - Avantier Inc. [avantierinc.com]
- 18. Comparative Analyses of Clearing Efficacies of Tissue Clearing Protocols by Using a Punching Assisted Clarity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microscopist.co.uk [microscopist.co.uk]
- 20. Diving into the deep: confocal vs multi-photon microscopy - @abberior.rocks [abberior.rocks]
- 21. biocompare.com [biocompare.com]
- 22. mdpi.com [mdpi.com]
- 23. Comparison of Imaging Instruments/Methods | University of Kentucky College of Arts & Sciences [imaging.as.uky.edu]
- 24. research.njit.edu [research.njit.edu]
- 25. An optimized iDISCO+ protocol for tissue clearing and 3D analysis of oxytocin and vasopressin cell network in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Fluorescently Labeled Antibodies
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies to address the common issue of non-specific binding of fluorescently labeled antibodies in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of fluorescently labeled antibodies?
Non-specific binding refers to the attachment of primary or secondary antibodies to unintended cellular or tissue components rather than the target antigen. This phenomenon can be driven by various factors, including hydrophobic interactions, ionic bonds, and other intermolecular forces.[1][2] The result is high background fluorescence, which can obscure the specific signal and lead to misinterpretation of the experimental results.[2]
Q2: What are the primary causes of high background and non-specific staining?
Several factors can contribute to high background and non-specific staining in immunofluorescence experiments:
-
Inappropriate Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high is a frequent cause of non-specific binding.[2][3]
-
Inadequate Blocking: Insufficient or improper blocking of reactive sites in the sample can lead to antibodies binding non-specifically.[2][4]
-
Insufficient Washing: Failure to adequately wash away unbound antibodies after incubation steps can result in a generally high background signal.[2]
-
Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for specific staining.[2][5][6] Common sources of autofluorescence include collagen, elastin, red blood cells, NADH, and lipofuscin.[7][8]
-
Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on the surface of various cell types, such as leukocytes, macrophages, and B cells.[2][9][10][11]
-
Secondary Antibody Cross-reactivity: The secondary antibody may cross-react with endogenous immunoglobulins within the tissue sample, especially in "mouse-on-mouse" or "human-on-human" staining scenarios.[2][8]
-
Sample Drying: Allowing the specimen to dry out at any stage of the staining process can lead to increased non-specific antibody binding and high background.[2]
Q3: How can I distinguish between specific and non-specific staining?
To differentiate between specific and non-specific signals, appropriate controls are essential:
-
Isotype Control: An isotype control is an antibody of the same immunoglobulin class (e.g., IgG1, IgG2a) and from the same host species as the primary antibody, but it lacks specificity for the target antigen.[2] Staining with an isotype control helps determine the level of background staining caused by non-specific binding of the primary antibody.
-
Secondary Antibody Only Control: This control involves incubating the sample with only the fluorescently labeled secondary antibody (omitting the primary antibody). This helps to identify non-specific binding of the secondary antibody.[12]
-
Unstained Control: Examining an unstained sample under the microscope is crucial for assessing the level of endogenous autofluorescence.[5][12]
Troubleshooting Guides
Issue 1: High Background Staining
High background fluorescence can be addressed by optimizing several steps in your immunofluorescence protocol.
Troubleshooting Steps for High Background Staining
| Potential Cause | Suggested Solution | Expected Outcome |
| Antibody concentration too high | Perform a titration of the primary and/or secondary antibody to find the optimal dilution. Start with the manufacturer's recommendation and test a range of serial dilutions.[2][13] | Reduced background signal while maintaining a strong specific signal. |
| Inadequate blocking | Optimize the blocking step by increasing the incubation time (e.g., from 30 to 60 minutes) or trying a different blocking agent.[2][14] Common blockers include normal serum from the secondary antibody host species, bovine serum albumin (BSA), and non-fat dry milk.[1][15] | A significant decrease in overall background fluorescence. |
| Insufficient washing | Increase the number and duration of wash steps after antibody incubations. Using a buffer containing a mild detergent like Tween 20 can help remove unbound antibodies.[2] | Lower background signal across the entire sample. |
| Sample drying out | Ensure the sample remains hydrated throughout the entire staining procedure.[2] | Prevention of artifacts and reduced non-specific binding. |
Issue 2: Autofluorescence
Autofluorescence can be particularly problematic as it can be mistaken for a true signal.
Strategies to Mitigate Autofluorescence
| Approach | Description | Considerations |
| Spectral Separation | Choose fluorophores with emission spectra in the red or far-red regions, as autofluorescence is often most prominent at shorter wavelengths (blue and green).[12] | Check the spectral properties of your microscope's filters and detectors. |
| Quenching Reagents | Treat samples with commercial autofluorescence quenching reagents or chemical solutions like sodium borohydride to reduce autofluorescence from aldehyde fixation.[5] | Ensure the quenching agent is compatible with your sample and other reagents. |
| Image Processing | For some types of autofluorescence with broad emission spectra, it's possible to use image processing techniques. This involves capturing images at multiple wavelengths and computationally subtracting the autofluorescence signal.[16] | Requires specialized software and expertise in image analysis. |
| Perfusion | When working with tissues, perfusing with PBS prior to fixation can help to remove red blood cells, a common source of autofluorescence.[7] | Not always feasible, especially with post-mortem or embryonic tissues.[7] |
Issue 3: Fc Receptor Binding
Non-specific binding to Fc receptors can be a significant issue when working with immune cells or tissues rich in these receptors.[10][17][18]
Methods to Block Fc Receptors
| Blocking Agent | Description | Application |
| Commercial Fc Receptor Blockers | These are often peptide-based or contain modified immunoglobulins designed to specifically block Fc receptors.[9][19] | Incubate the sample with the Fc receptor blocker for a specified time (e.g., 10-30 minutes) before adding the primary antibody.[9][19] |
| Normal Serum | Using serum from the same species as the secondary antibody in the blocking buffer can help to block Fc receptors.[15] | The immunoglobulins in the serum will bind to the Fc receptors, preventing the primary and secondary antibodies from doing so non-specifically. |
Experimental Protocols
Standard Immunofluorescence Staining Protocol
-
Sample Preparation: Prepare cells or tissue sections on slides or in appropriate culture vessels.
-
Fixation: Fix the sample, for example, with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[20][21]
-
Washing: Wash the sample three times with PBS.
-
Permeabilization (if required): For intracellular targets, permeabilize the cell membrane with a detergent such as 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[1][20]
-
Washing: Wash the sample three times with PBS.
-
Blocking: Incubate the sample in a blocking buffer for at least 30-60 minutes at room temperature.[14][21]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the sample, typically for 1-2 hours at room temperature or overnight at 4°C.[14][20]
-
Washing: Wash the sample three to four times with a wash buffer (e.g., PBS with 0.05% Tween 20).[21][22]
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate with the sample for 1 hour at room temperature, protected from light.[14][21]
-
Washing: Wash the sample three to four times with the wash buffer, protected from light.[21]
-
Counterstaining (optional): Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.[20]
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the sample with an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Protocol for Fc Receptor Blocking
-
Prepare and fix the sample as described in the standard protocol.
-
After the initial washing steps, cover the specimen with an Fc receptor blocking reagent.[9]
-
Proceed with the blocking step (using a protein-based blocker like BSA or normal serum) and the rest of the immunofluorescence protocol without washing out the Fc receptor blocker.[18]
Quantitative Data Summary
Table 1: Common Blocking Agents and Their Working Concentrations
| Blocking Agent | Typical Concentration Range | Notes |
| Normal Serum | 5-10% in PBS-T | Serum should be from the same species as the host of the secondary antibody.[1] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | Use IgG-free BSA to avoid cross-reactivity with secondary antibodies.[1] |
| Non-fat Dry Milk | 1-5% in PBS-T | Not recommended for detecting phosphorylated proteins.[1] |
| Casein | 1% in PBS | Can be an effective alternative to BSA or milk. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mixture of proteins and detergents for optimal blocking.[23] |
Table 2: Recommended Antibody Incubation Conditions
| Parameter | Recommendation | Rationale |
| Primary Antibody Dilution | 1:50 to 1:1000 | The optimal dilution should be determined by titration.[14] |
| Incubation Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation at a lower temperature can sometimes increase specific signal while reducing background.[13][20] |
| Incubation Temperature | 4°C, 21°C (Room Temp), or 37°C | Overnight incubation at 4°C often yields a good signal-to-noise ratio.[13] |
Visual Guides
Caption: A logical workflow for troubleshooting non-specific antibody binding.
Caption: Key steps in a typical indirect immunofluorescence staining protocol.
References
- 1. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 2. benchchem.com [benchchem.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Autofluorescence [jacksonimmuno.com]
- 6. oraclebio.com [oraclebio.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. newcomersupply.com [newcomersupply.com]
- 10. innovexbio.com [innovexbio.com]
- 11. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 15. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 16. Elimination of autofluorescence in immunofluorescence microscopy with digital image processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fc Blocking | McGovern Medical School [med.uth.edu]
- 19. Human Fc Receptor Blocking Solution | Cell Signaling Technology [cellsignal.com]
- 20. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 21. ibidi.com [ibidi.com]
- 22. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Stability of Fluorescent Red NIR 880 Conjugates
Disclaimer: The following guide is based on the general characteristics and challenges associated with near-infrared (NIR) fluorescent dyes in the ~880 nm spectral region. While "Fluorescent Red NIR 880" (also known as DY 880) is a commercially available dye, detailed scientific literature on its specific stability and photochemical properties is limited. Therefore, the principles and troubleshooting steps provided are based on established knowledge of similar NIR fluorophores and may require optimization for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues encountered with this compound conjugates?
A1: Like many near-infrared dyes, this compound conjugates are susceptible to several stability issues that can impact experimental results. The most common problems include:
-
Photobleaching: This is the irreversible degradation of the fluorophore upon exposure to excitation light, leading to a loss of fluorescence signal.[1][2][3] NIR dyes, while generally more stable than some visible light dyes, can still photobleach, especially under intense or prolonged illumination.
-
Aggregation: NIR dyes, which are often large, planar, and hydrophobic molecules, have a tendency to stack and form non-fluorescent or weakly fluorescent aggregates in aqueous solutions.[4][5] This can lead to a significant decrease in the overall fluorescence signal and can also cause issues with the solubility and biological activity of the conjugate.
-
Fluorescence Quenching: The fluorescence of the dye can be diminished by various processes, including interactions with other molecules in the solution (e.g., molecular oxygen, certain amino acids), or self-quenching at high labeling densities on a conjugate.[6]
-
Chemical Degradation: The chemical structure of the dye can be sensitive to its environment. Factors such as pH, the presence of oxidizing or reducing agents, and even the choice of solvent can lead to the degradation of the fluorophore and a loss of fluorescence.
Q2: How should I store my this compound conjugates to maximize their stability?
A2: Proper storage is crucial for maintaining the stability of your fluorescent conjugates. Here are some general guidelines:
-
Temperature: For long-term storage, it is recommended to store the conjugate solution at -20°C or even -80°C. Adding a cryoprotectant like glycerol (up to 50%) can help prevent damage from freezing and thawing cycles. For short-term storage (up to a week), 2-8°C is generally acceptable.
-
Light: Always protect your fluorescent conjugates from light to prevent photobleaching. Store them in amber vials or wrap the container in aluminum foil.
-
Additives: To prevent microbial growth and denaturation, consider adding 0.01–0.03% sodium azide and 5–10 mg/mL of a stabilizing protein like bovine serum albumin (BSA).
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the conjugate solution into smaller, single-use volumes upon receipt or after preparation.
Q3: My fluorescence signal is very weak. What could be the cause and how can I improve it?
A3: A weak fluorescence signal can be due to a number of factors. Here are some common causes and potential solutions:
-
Low Labeling Efficiency: The conjugation reaction may not have been efficient, resulting in a low dye-to-protein ratio. You may need to optimize your conjugation protocol, including the molar ratio of dye to protein and the reaction buffer pH.
-
Aggregation: As mentioned earlier, dye aggregation can significantly reduce the fluorescence signal. Try diluting your sample, changing the buffer composition (e.g., adding a small amount of a non-ionic detergent like Tween-20), or using a dye formulation designed to reduce aggregation.
-
Quenching: The fluorescence may be quenched by components in your buffer or by self-quenching if the dye-to-protein ratio is too high. Ensure your buffers are free of quenching agents. If you suspect self-quenching, you may need to prepare conjugates with a lower degree of labeling.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your imaging system are appropriate for this compound.
-
Photobleaching: If the signal is initially bright but fades quickly, you are likely experiencing photobleaching. Reduce the excitation light intensity, minimize the exposure time, and consider using an anti-fade mounting medium for microscopy applications.
Q4: I am observing high background fluorescence in my experiments. How can I reduce it?
A4: High background fluorescence can obscure your signal of interest. Here are some tips to reduce it:
-
Inadequate Blocking: If you are performing immuno-staining, ensure you have used an appropriate blocking agent (e.g., BSA, normal serum) to prevent non-specific binding of your conjugate.
-
Excess Unconjugated Dye: After the conjugation reaction, it is essential to remove all unconjugated dye molecules. Use a purification method like dialysis, size exclusion chromatography, or a spin column to separate the conjugate from free dye.
-
Hydrophobic Interactions: NIR dyes can sometimes bind non-specifically to cellular components or other surfaces due to their hydrophobic nature. Including a small amount of a non-ionic detergent in your washing buffers can help reduce this.
-
Autofluorescence: While autofluorescence is generally lower in the NIR region, some tissues or cell types may still exhibit background fluorescence.[7] You can try to correct for this by acquiring an image of an unstained control sample and subtracting the background.
Troubleshooting Guides
Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)
| Potential Cause | Recommended Solution |
| Excessive Excitation Light Intensity | Decrease the power of your laser or the intensity of your illumination source. Use neutral density filters to attenuate the excitation light.[2] |
| Prolonged Exposure Time | Minimize the duration of light exposure during image acquisition. For microscopy, use the lowest exposure time that still provides a good signal-to-noise ratio.[1] |
| Absence of Anti-fade Reagents | For fixed-cell imaging, use a commercially available anti-fade mounting medium. These reagents often contain free radical scavengers that help protect the fluorophore from photodamage.[2] |
| High Oxygen Concentration | In some specialized applications, deoxygenating the buffer can reduce photobleaching, as oxygen can contribute to the photochemical degradation of the dye. |
Problem 2: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inefficient Conjugation | Optimize the conjugation protocol. Vary the molar ratio of dye to the target molecule. Ensure the pH of the reaction buffer is optimal for the reactive group on the dye (e.g., pH 8.0-8.5 for NHS esters). |
| Dye Aggregation | Dilute the conjugate solution. Add a small amount of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) to your buffers. Consider using a commercially available dye formulation that is designed to be more water-soluble and less prone to aggregation. |
| Fluorescence Quenching | Check your buffers for any known quenching agents. If you suspect self-quenching due to a high degree of labeling, prepare a new conjugate with a lower dye-to-target molecule ratio. |
| Incorrect Instrument Settings | Verify that you are using the correct excitation and emission filters for this compound. Consult the dye's technical data sheet for its spectral properties. |
| Degradation of the Conjugate | Ensure the conjugate has been stored properly (protected from light, at the correct temperature). Avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound (NHS Ester) to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound, NHS ester
-
Protein to be labeled (in a buffer free of primary amines, e.g., PBS)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Determine the Molar Ratio: Calculate the volume of the dye stock solution to add to the protein solution. A starting molar ratio of 10-20 moles of dye to 1 mole of protein is recommended. This should be optimized for your specific protein.
-
Conjugation Reaction: While gently stirring, slowly add the calculated volume of the dye stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a purification column (e.g., size exclusion chromatography). Elute with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~880 nm).
Protocol 2: Assessing the Photostability of this compound Conjugates
This protocol provides a method for comparing the photostability of different conjugate preparations or for assessing the effect of different buffers or anti-fade agents.
Materials:
-
This compound conjugate solution
-
Fluorescence microscope with a suitable filter set and a camera capable of time-lapse imaging
-
Microscope slides and coverslips
-
Mounting medium (with and without anti-fade reagents for comparison)
Procedure:
-
Sample Preparation: Prepare a microscope slide with your fluorescent conjugate. If it is a solution, you can spot a small amount onto the slide and cover with a coverslip. If you are imaging cells, prepare your stained cells on a slide.
-
Locate a Region of Interest: Place the slide on the microscope and, using low illumination, find a field of view with a good signal.
-
Set Imaging Parameters: Set the excitation intensity, exposure time, and camera gain to levels that provide a good initial signal without being saturating.
-
Time-Lapse Imaging: Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes). It is crucial to keep the illumination on continuously during the acquisition.
-
Data Analysis:
-
Measure the mean fluorescence intensity of your region of interest in each image of the time-lapse series.
-
Normalize the intensity values to the intensity of the first image (time = 0).
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability of your conjugate.
-
You can compare the photobleaching decay curves for conjugates in different buffers or with and without anti-fade reagents to assess their relative stability.
-
Visualizations
Caption: Troubleshooting workflow for common issues with NIR 880 conjugates.
Caption: Mechanisms of fluorescence instability in NIR dyes.
Caption: Experimental workflow for assessing photostability.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Cause, Regulation and Utilization of Dye Aggregation in Dye-Sensitized Solar Cells | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. consumerlab.com [consumerlab.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Best Practices for Storing and Handling Near-Infrared Fluorescent Dyes
Welcome to our technical support center for near-infrared (NIR) fluorescent dyes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the storage, handling, and troubleshooting of NIR dyes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for near-infrared fluorescent dyes?
To ensure the longevity and performance of your NIR dyes, it is crucial to store them correctly. Unless the manufacturer specifies otherwise, the following conditions are recommended:
-
Temperature: Store dyes at -20°C for long-term stability.[1] For short-term storage or daily use, aliquots can be kept at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light: Always protect fluorescent probes from light to prevent photobleaching.[2] Store vials in the dark.
-
Moisture: Some dye formulations, particularly NHS esters, are sensitive to moisture and can be hydrolyzed by atmospheric water.[1] It is essential to warm the vial to room temperature before opening to prevent condensation.[1] After use, purging the vial with an inert gas like dry nitrogen or argon can extend the reagent's shelf life.[1]
Q2: How should I properly reconstitute and aliquot NIR dyes?
Proper reconstitution is critical for accurate and reproducible results.
-
Bring to Room Temperature: Before opening, allow the vial of lyophilized dye to equilibrate to room temperature to prevent moisture condensation.[1]
-
Solvent Selection: Use a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to reconstitute the dye.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1-10 mM). This stock can then be diluted to the working concentration as needed.
-
Aliquoting: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots. Store these aliquots at -20°C or -80°C in the dark.
Q3: My fluorescent signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent signal can be frustrating. Here are several potential causes and how to troubleshoot them:
-
Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Perform a titration to determine the optimal concentration.[3]
-
Photobleaching: NIR dyes can be susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[2] Minimize light exposure during all steps of your experiment, use antifade mounting media, and use the lowest possible laser power and exposure time during imaging.[4]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your imaging system are appropriate for the specific NIR dye you are using.[3]
-
Inefficient Labeling: If you are conjugating your own antibodies, the labeling efficiency may be low. See the detailed protocol below for best practices in antibody conjugation.
-
Target Protein Expression: Confirm that your target protein is expressed in the cell line or tissue you are using.[3]
Q4: I'm experiencing high background fluorescence in my images. How can I reduce it?
High background can obscure your signal and make data interpretation difficult. Here are common causes and solutions:
-
Autofluorescence: Biological samples naturally fluoresce, a phenomenon known as autofluorescence.[5][6] This is often more pronounced at shorter wavelengths, which is an advantage of using NIR dyes.[5][6] However, some autofluorescence can still be present.
-
Use a control: Always include an unstained control sample to assess the level of autofluorescence.[4]
-
Spectral unmixing: If your imaging software allows, you can create a spectral profile of the autofluorescence and subtract it from your stained samples.[4]
-
Animal Diet: For in vivo imaging, the diet of the animals can be a significant source of autofluorescence, particularly from chlorophyll in standard chow.[5][6][7] Switching to a purified diet can reduce background fluorescence by over two orders of magnitude.[5][6]
-
-
Non-Specific Binding: The fluorescently labeled antibody may be binding non-specifically to other components in your sample.
-
Titrate your antibody: Using too high a concentration of your primary or secondary antibody can lead to increased non-specific binding.[3]
-
Blocking: Ensure you are using an appropriate blocking buffer for your sample type and that the blocking step is sufficient.
-
Washing: Increase the number and duration of wash steps to remove unbound antibodies.
-
-
Dye Aggregation: Some NIR dyes have a tendency to aggregate in aqueous solutions, which can lead to non-specific signals. Using surfactants or other anti-aggregation agents can help mitigate this.[8][9][10]
Quantitative Data Summary
The stability and performance of NIR dyes can be influenced by various factors. The following table summarizes key quantitative data related to their handling and use.
| Parameter | Dye/Condition | Observation | Reference |
| Storage Temperature | Er-PLNPs (in cyclohexane) | Stable at -20°C; signal degrades at room temperature over time. | [11] |
| Temperature Effect on Fluorescence | IR-1061 | Fluorescence intensity decreased by 1.12% per 1°C increase (25-50°C). | [12][13] |
| Photobleaching Half-Time | Various NIR Fluorescent Proteins | Varies significantly between proteins; quantitative assessment is crucial for selection. | [14] |
| Autofluorescence Reduction | In vivo imaging (mice) | Switching from standard chow to a purified diet can reduce autofluorescence by over two orders of magnitude. | [5][6] |
| Autofluorescence Reduction | In vivo imaging (mice) | Excitation at 760 nm or 808 nm significantly reduces autofluorescence compared to 670 nm. | [5][6] |
Experimental Protocols
1. General Protocol for Antibody Conjugation with NHS-Ester NIR Dyes
This protocol outlines the basic steps for labeling an antibody with an amine-reactive NIR dye.
-
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
NHS-ester NIR dye
-
Anhydrous DMSO
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
0.2 µm syringe filter
-
-
Methodology:
-
Prepare a 1 mg/mL solution of the antibody in the conjugation buffer.
-
Reconstitute the NHS-ester NIR dye in DMSO to a concentration of 10 mg/mL.
-
Add a 10-fold molar excess of the reactive dye to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove unreacted dye by passing the solution through a size-exclusion chromatography column.
-
Collect the fractions containing the labeled antibody.
-
Measure the absorbance at 280 nm and the absorbance maximum of the dye to determine the degree of labeling.
-
Sterile filter the conjugate using a 0.2 µm syringe filter.
-
Store the labeled antibody at 4°C, protected from light.
-
2. Protocol for Immunofluorescence Staining of Cells
This protocol provides a general workflow for immunofluorescent staining of cultured cells.
-
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
NIR dye-conjugated secondary antibody
-
Antifade mounting medium
-
-
Methodology:
-
Wash the cells briefly with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if targeting an intracellular antigen).
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[16]
-
Wash the cells three times with PBS.
-
Incubate the cells with the NIR dye-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[15]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filters for the NIR dye.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for working with NIR fluorescent dyes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. youtube.com [youtube.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative assessment of near-infrared fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
Validation & Comparative
A Comparative Guide to Near-Infrared Dyes: Fluorescent Red NIR 880 vs. Cy7 and ICG
For researchers, scientists, and drug development professionals working in in vivo imaging, the selection of the appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of three prominent NIR dyes: Fluorescent Red NIR 880, Cyanine7 (Cy7), and Indocyanine Green (ICG). The comparison focuses on their spectral and photophysical properties, stability, and practical applications, supported by available data and detailed experimental protocols.
Executive Summary
This guide reveals that while Cy7 offers a high quantum yield, making it a very bright fluorophore, its photostability can be a limitation. ICG, an FDA-approved dye, demonstrates greater in vivo stability and its spectral properties are highly dependent on its environment. Information on this compound is less readily available in peer-reviewed literature, with existing data primarily from manufacturers, indicating its position in the longer wavelength NIR-I region. The choice of dye will ultimately depend on the specific requirements of the experiment, such as the need for high brightness, deep tissue penetration, or regulatory approval.
Data Presentation: Quantitative Comparison of NIR Dyes
The following table summarizes the key quantitative data for this compound, Cy7, and ICG. It is important to note that the properties of these dyes, particularly quantum yield and molar extinction coefficient, can be influenced by the solvent, concentration, and conjugation to other molecules.
| Property | This compound | Cy7 | ICG (Indocyanine Green) |
| Excitation Maximum (λex) | ~880 nm | ~750 nm | ~787 - 789 nm |
| Emission Maximum (λem) | Not specified | ~773 - 779 nm[1] | ~815 - 830 nm[2] |
| Molar Extinction Coefficient (ε) | Not specified | ~250,000 M⁻¹cm⁻¹[1] | ~194,000 - 223,000 M⁻¹cm⁻¹[2][3] |
| Quantum Yield (Φ) | Not specified | ~0.3[1][4] | Varies significantly with solvent (e.g., ~0.01 in water, ~0.14 in ethanol/plasma)[5] |
| Stokes Shift | Not specified | ~23 - 29 nm | ~28 - 41 nm |
In-Depth Comparison
Spectral Properties
Cy7 is a widely used cyanine dye with excitation and emission maxima in the mid-700 nm range. Its spectral properties make it suitable for a variety of in vivo imaging applications.[1][7]
ICG has a slightly longer wavelength profile than Cy7, with excitation and emission peaks approaching 800 nm and beyond.[2] A key characteristic of ICG is the dependence of its spectral properties on the solvent and concentration, which can be a consideration for experimental consistency.[8]
Photophysical Properties
Cy7 stands out for its high quantum yield, which contributes to its brightness and strong fluorescent signal.[1][4] Its molar extinction coefficient is also high, indicating efficient light absorption.[1]
ICG has a variable quantum yield that is notably low in aqueous solutions but increases significantly when bound to plasma proteins like albumin.[5] This property can be advantageous for in vivo applications where protein binding is prevalent. Its molar extinction coefficient is comparable to that of Cy7.[2][3]
Quantitative data for the quantum yield and molar extinction coefficient of This compound are not publicly available, which limits a direct comparison of its brightness with Cy7 and ICG.
Stability
Photostability: Cyanine dyes, in general, are known for good photostability, although this can vary.[5] Some studies suggest that ICG exhibits greater photostability in vivo compared to other cyanine dyes. The stability of all these dyes can be enhanced through encapsulation in nanoparticles or by conjugation to other molecules.[5]
In Vivo Stability: ICG is an FDA-approved diagnostic agent and is known for its relatively good in vivo stability.[9] The in vivo stability of Cy7 can be a concern in some applications, with some derivatives showing limited photostability.[10] Information regarding the in vivo stability of this compound is not extensively documented in scientific literature.
Experimental Protocols
In Vivo Imaging in a Mouse Tumor Model
This protocol describes a general procedure for in vivo fluorescence imaging of a subcutaneous tumor in a mouse model using a NIR dye.
Materials:
-
NIR fluorescent dye (this compound, Cy7, or ICG)
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft)
-
In vivo imaging system equipped with appropriate lasers and filters
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or other appropriate vehicle for dye injection
Procedure:
-
Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.[4]
-
Dye Preparation: Dissolve the NIR dye in a sterile, biocompatible vehicle to the desired concentration.
-
Injection: Administer the dye solution to the mouse via intravenous (tail vein) injection.[11]
-
Imaging: Place the anesthetized mouse in the imaging chamber. Acquire fluorescence images at various time points post-injection to determine the optimal imaging window.
-
Image Analysis: Use the imaging software to draw regions of interest (ROIs) over the tumor and a non-tumor background area. Quantify the fluorescence intensity in these ROIs to determine the tumor-to-background ratio.
Measurement of Photobleaching Half-Life
This protocol outlines a method to quantify the photostability of a fluorescent dye by determining its photobleaching half-life.
Materials:
-
Fluorometer or fluorescence microscope with a stable light source and detector
-
Solution of the fluorescent dye at a known concentration
-
Cuvette or microscope slide
Procedure:
-
Sample Preparation: Prepare a solution of the dye in a suitable solvent.
-
Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.
-
Continuous Illumination: Expose the sample to continuous illumination from the light source at a constant intensity.
-
Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over time until the signal has significantly decreased.
-
Data Analysis: Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time. The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value.
Signaling Pathways and Logical Relationships
The selection of an appropriate NIR dye for in vivo imaging involves considering multiple factors that are logically interconnected. The following diagram illustrates this decision-making pathway.
Conclusion
The choice between this compound, Cy7, and ICG for in vivo imaging is not straightforward and depends on the specific experimental needs. Cy7 is an excellent choice when high brightness is the primary concern. ICG, with its FDA approval and favorable in vivo stability, is a robust option, especially for applications where translation to clinical settings is a consideration. This compound, with its longer wavelength, holds promise for deep tissue imaging, but the lack of comprehensive, publicly available data necessitates further characterization for most research applications. Researchers are encouraged to consider the trade-offs between brightness, stability, and spectral properties when selecting the optimal NIR dye for their studies.
References
- 1. akinainc.com [akinainc.com]
- 2. benchchem.com [benchchem.com]
- 3. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. China NIR Dye 880nm Near Infrared (NIR) Absorbing Dyes Manufacture and Factory | Topwell [topwelldyes.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Benchchem [benchchem.com]
- 9. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
A Comparative Guide to the Quantum Yield of Commercially Available NIR Fluorophores
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) fluorophores have become indispensable tools in biomedical research and drug development, offering advantages such as deeper tissue penetration and reduced autofluorescence for in vivo imaging. A critical parameter for selecting the optimal NIR fluorophore is its fluorescence quantum yield (Φ), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides an objective comparison of the quantum yields of several commercially available NIR fluorophores, supported by experimental data and detailed protocols to aid in your research endeavors.
Quantitative Comparison of NIR Fluorophores
The following table summarizes the quantum yields of various commercially available NIR fluorophores. It is important to note that quantum yields are highly dependent on the fluorophore's environment, including the solvent, pH, and conjugation to biomolecules. The values presented here are reported for the free dye in the specified solvent, unless otherwise noted.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Cyanine Dyes | ||||
| Cy7 | ~750 | ~773 | 0.30 | Aqueous solution[1] |
| Cy7.5 | ~788 | ~808 | 0.10 | Aqueous solution[2] |
| Alexa Fluor Dyes | ||||
| Alexa Fluor 700 | 702 | 723 | 0.25 | PBS |
| Alexa Fluor 750 | 749 | 775 | 0.12 | PBS[1][3] |
| Alexa Fluor 790 | 784 | 814 | - | - |
| DyLight Dyes | ||||
| DyLight 755 | 754 | 776 | 0.119 | Aqueous solution[1][4] |
| DyLight 800 | 770 | 794 | High | -[5] |
| Other Dyes | ||||
| IRDye 800CW | 775 | 796 | 0.09 - 0.12 | Aqueous solution[1] |
| Rhodamine 101 | 569 | 590 | 0.913 | Ethanol[6] |
| Cresyl Violet | 586 | 621 | 0.578 | Ethanol[6] |
| Oxazine 170 | 620 | 652 | 0.579 | Ethanol[6] |
| Oxazine 1 | 645 | 668 | 0.141 | Ethanol[6] |
| HITCI | 740 | 765 | 0.283 | Ethanol[6] |
| IR-125 | 785 | 805 | 0.132 | Ethanol[6] |
| IR-140 | 820 | 845 | 0.167 | Ethanol[6] |
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8][9]
I. Materials and Equipment
-
Fluorometer: A spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
NIR Fluorophore Standard: A reference fluorophore with a known and stable quantum yield in the NIR region (e.g., Rhodamine 101 in ethanol).
-
Sample Fluorophore: The NIR fluorophore with an unknown quantum yield.
-
Solvent: A high-purity spectroscopic grade solvent in which both the standard and sample are soluble and stable. The same solvent should be used for both.
II. Procedure
-
Selection of Excitation Wavelength: Choose an excitation wavelength where both the standard and the sample have significant absorbance, and ensure it is in a region where the absorbance is linearly proportional to the concentration.
-
Preparation of Stock Solutions: Prepare stock solutions of both the standard and the sample fluorophore in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.[1][7] A typical range of absorbances is 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the selected excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorometer to the value chosen in step 1.
-
Record the fluorescence emission spectrum for each of the diluted solutions of the standard and the sample.
-
Ensure that the experimental conditions (e.g., slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each recorded spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the corresponding absorbance.
-
Determine the slope of the resulting linear plots for both the standard (Grad_st) and the sample (Grad_x).
-
-
Calculation of Quantum Yield: The quantum yield of the sample (Φ_x) can be calculated using the following equation:[7]
Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)
Where:
-
Φ_st is the quantum yield of the standard.
-
Grad_x is the gradient of the plot for the sample.
-
Grad_st is the gradient of the plot for the standard.
-
η_x is the refractive index of the solvent used for the sample.
-
η_st is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).
-
Visualizing Key Concepts and Workflows
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. agilent.com [agilent.com]
A Comparative Guide to the Photostability of Long-Wavelength Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Long-Wavelength Dye Photostability
The photostability of a fluorescent dye is its ability to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. This is a critical parameter for applications requiring prolonged or intense illumination, such as live-cell imaging and single-molecule tracking. The following table summarizes the photostability of several common long-wavelength dyes. The data is presented as photobleaching quantum yield (Φb), where a lower value indicates higher photostability, or as a photobleaching half-life (t1/2), where a longer time indicates greater stability.
| Dye Name | Dye Class | Excitation Max (nm) | Emission Max (nm) | Photobleaching Quantum Yield (Φb) | Photobleaching Half-life (t1/2) (s) | Solvent/Conditions |
| IRDye 800CW | Heptamethine Cyanine | 774 | 789 | Data not available | > 1000 | PBS |
| Alexa Fluor 790 | Heptamethine Cyanine | 782 | 804 | Data not available | ~300 | Aqueous Buffer |
| Cy7 | Heptamethine Cyanine | 743 | 767 | ~1.5 x 10⁻⁴ | Data not available | PBS |
| Indocyanine Green (ICG) | Heptamethine Cyanine | 780 | 830 | High | Short | Aqueous Solution |
Note: Direct comparison of photostability data across different studies can be challenging due to variations in experimental conditions such as light source intensity, oxygen concentration, and the local chemical environment. The data presented here is for illustrative purposes to highlight the general range of photostability within this class of dyes.
Experimental Protocols for Assessing Photostability
A standardized method for quantifying the photostability of a fluorescent dye involves measuring the decay of its fluorescence intensity under continuous illumination.
Measurement of Photobleaching Half-life
Objective: To determine the time it takes for the fluorescence intensity of a dye to decrease to half of its initial value under constant illumination.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Solution of the fluorescent dye at a known concentration in a suitable solvent (e.g., phosphate-buffered saline, PBS).
-
Microscope slides and coverslips.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fluorescent dye (typically in the low micromolar range) in the desired solvent. Mount a small volume of the solution between a microscope slide and a coverslip.
-
Initial Fluorescence Measurement: Place the slide on the microscope stage and focus on the sample. Measure the initial fluorescence intensity (I₀) using a low excitation power to minimize photobleaching during this initial measurement.
-
Photobleaching: Increase the excitation light intensity to a constant, high level and begin continuous illumination of the sample.
-
Time-course Measurement: Record the fluorescence intensity (I(t)) at regular time intervals until the intensity has decayed to less than 50% of the initial value.
-
Data Analysis: Plot the normalized fluorescence intensity (I(t)/I₀) as a function of time. The photobleaching half-life (t₁/₂) is the time at which the normalized intensity is 0.5.
Mechanism of Photobleaching in Heptamethine Cyanine Dyes
Heptamethine cyanine dyes, including NIR 880, are known to be susceptible to photobleaching primarily through a photooxidative cleavage reaction.[1] This process involves the interaction of the excited dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can then attack the polymethine chain of the dye, causing its irreversible degradation and loss of fluorescence.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of heptamethine cyanine dyes.
Experimental Workflow for Photostability Comparison
The following diagram outlines a typical workflow for comparing the photostability of different fluorescent dyes.
Caption: Workflow for evaluating and comparing the photostability of fluorescent dyes.
References
A Head-to-Head Comparison of Near-Infrared (NIR) Antibody Labeling Kits
For researchers, scientists, and drug development professionals, the use of near-infrared (NIR) fluorescently labeled antibodies is crucial for high-sensitivity applications such as Western blotting, immunofluorescence, and in vivo imaging. The reduced autofluorescence in the NIR spectrum (700-900 nm) provides a significant advantage in achieving higher signal-to-noise ratios.[1] Several commercial kits are available to facilitate the covalent labeling of antibodies with NIR dyes. This guide provides an objective comparison of popular NIR antibody labeling kits, supported by available data and detailed experimental protocols.
Overview of Popular NIR Antibody Labeling Kits
The choice of a labeling kit often depends on a balance between convenience, scalability, and the specific performance characteristics of the fluorescent dye. Most kits utilize N-hydroxysuccinimide (NHS) ester chemistry to label primary amines (e.g., lysine residues) on the antibody, forming a stable amide bond.[2][3] However, the overall workflow, reaction time, and purification requirements can vary significantly.
| Kit Feature | Thermo Fisher DyLight™ 800 | LI-COR IRDye® 800CW | Biotium Mix-n-Stain™ CF® Dyes | Abcam Lightning-Link® |
| Chemistry | NHS Ester | NHS Ester | NHS Ester chemistry with proprietary buffer | Proprietary lyophilized mixture targeting primary amines |
| Reaction Time | ~ 1 hour | ~ 2 hours | 15-30 minutes | 15 minutes (Fast kits) to ~3 hours |
| Hands-on Time | < 15 minutes | < 15 minutes | < 5 minutes | < 1 minute |
| Purification | Required (Spin columns included)[3][4] | Required (Spin columns or dialysis)[2] | Not required[5][6] | Not required |
| Antibody Input | Microscale (100 µg) to mg scale[3][4] | mg scale recommended[2] | µg scale (5 µg to 100 µg)[6] | µg scale to mg scale[7] |
| Buffer Compatibility | Requires amine-free buffer (e.g., PBS, Borate)[8] | Requires amine-free buffer (e.g., Phosphate at pH 8.5)[2] | Tolerates BSA, gelatin, azide, low Tris[6][9] | Tolerates BSA, gelatin, azide, Tris[7] |
| Key Advantage | High-performance dyes with established protocols. | Gold standard for NIR Western blotting with Odyssey imagers. | Extremely fast, no purification, high buffer tolerance. | Extremely fast, 100% antibody recovery, scalable.[7] |
Quantitative Dye Performance
While direct kit-to-kit performance data under identical conditions is limited in peer-reviewed literature, the spectral properties of the core dyes are well-characterized. The molar extinction coefficient is a direct measure of how strongly a dye absorbs light at a given wavelength, which correlates with potential brightness.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| DyLight™ 800 | 777 | 794 | 270,000[10] |
| IRDye® 800CW | 774 (in PBS) | 789 (in PBS) | 240,000 (in PBS)[2] |
| Biotium CF®680R | 680 | 701 | 140,000[11] |
| Biotium CF®770 | 770 | 797 | 250,000 |
Note: The perceived brightness of a conjugate also depends on the quantum yield of the dye and the degree of labeling (DOL) achieved.
Experimental Protocols
Here are detailed methodologies for key experiments associated with NIR antibody labeling.
Protocol 1: General NHS Ester Antibody Labeling
This protocol provides a general workflow for labeling an antibody using a typical NHS ester-based kit (e.g., Thermo Fisher DyLight, LI-COR IRDye).
-
Antibody Preparation :
-
Prepare the antibody in an amine-free buffer, such as Phosphate Buffered Saline (PBS) or a borate buffer, at a pH of 8.3-9.0.[12] The optimal pH for NHS ester reactions is typically between 8.0 and 9.0.
-
Ensure the antibody concentration is between 1-2 mg/mL for efficient labeling.
-
If the antibody is in a buffer containing primary amines (like Tris) or stabilizers (like BSA), it must be purified via dialysis or a suitable antibody purification kit.[8]
-
-
Dye Preparation :
-
Labeling Reaction :
-
Calculate the required volume of dye stock solution to achieve the desired molar excess of dye to antibody. A molar ratio of 10:1 to 20:1 (dye:antibody) is a common starting point for optimization.
-
Add the calculated volume of dye solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]
-
-
Purification of the Conjugate :
-
Remove unreacted, free dye from the labeled antibody. This step is critical for accurate determination of the degree of labeling and to reduce background in downstream applications.[13]
-
Use a desalting or spin column with an appropriate molecular weight cutoff (e.g., 10K for IgG) as provided in many kits.[8]
-
Alternatively, perform extensive dialysis against PBS.
-
-
Storage :
-
Store the purified, labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and store at -20°C.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to a single antibody molecule. An optimal DOL is crucial; over-labeling can lead to fluorescence quenching and loss of antibody function.[13]
-
Spectrophotometric Measurement :
-
Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm (for protein concentration)
-
The absorption maximum (λmax) of the NIR dye (e.g., ~774 nm for IRDye 800CW).[13]
-
-
The sample should be diluted in PBS so that the absorbance readings are within the linear range of the instrument (typically < 2.0).[14]
-
-
Calculation :
-
First, calculate the molar concentration of the antibody. This requires correcting the A280 reading for the dye's absorbance at this wavelength. The formula is: Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
Aₘₐₓ is the absorbance at the dye's λmax.
-
CF is the dye's correction factor (A₂₈₀ / Aₘₐₓ of the free dye). For IRDye 800CW, this is approximately 0.03.[2]
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).[14]
-
-
Next, calculate the molar concentration of the dye: Dye Conc. (M) = Aₘₐₓ / ε_dye where:
-
ε_dye is the molar extinction coefficient of the dye at its λmax.
-
-
Finally, calculate the DOL: DOL = Dye Conc. (M) / Protein Conc. (M) [15]
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the NIR antibody labeling process.
Caption: General workflow for NIR antibody labeling using NHS-ester chemistry.
Caption: Quality control workflow for determining the Degree of Labeling (DOL).
Caption: Signaling pathway for NIR Western Blot detection using a labeled antibody.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. licorbio.com [licorbio.com]
- 3. DyLight Antibody Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. DyLight Microscale Protein Labeling Kits | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Specificity of Fluorescent Red NIR 880 Labeled Antibodies
In the expanding landscape of molecular imaging and quantitative biology, near-infrared (NIR) fluorescently labeled antibodies are indispensable tools. Their high signal-to-noise ratio, deep tissue penetration, and minimal autofluorescence make them ideal for a range of applications from in vivo imaging to multiplex western blotting.[1][2][3] Among the spectrum of available fluorophores, dyes emitting in the 800 nm region, such as Fluorescent Red NIR 880, offer significant advantages for sensitive detection.[4][5] However, the conjugation of any fluorophore to an antibody has the potential to alter its binding characteristics and specificity. Therefore, rigorous validation is paramount to ensure reliable and reproducible experimental outcomes.
This guide provides a comparative framework for validating the specificity of antibodies labeled with this compound. It outlines key experimental protocols and presents comparative data with other commonly used NIR dyes to assist researchers in making informed decisions for their experimental design.
Comparative Analysis of NIR Fluorophores for Antibody Conjugation
The choice of an NIR fluorophore can significantly impact the performance of a labeled antibody. Factors such as brightness, photostability, and the degree of labeling (DOL) can all affect the final experimental result. While specific data for this compound is emerging, we can draw comparisons with well-characterized dyes in the same spectral region, such as IRDye 800CW, and other popular NIR dyes like Alexa Fluor 680 and the newer s775z.
| Feature | This compound (Anticipated) | IRDye 800CW | Alexa Fluor 680 | s775z |
| Excitation Max (nm) | ~880 | ~774 | ~679 | ~775 |
| Emission Max (nm) | ~900+ | ~789 | ~702 | ~795 |
| Relative Brightness | High | High | Moderate | Very High (3-8x brighter than IRDye 800CW)[1][2] |
| Photostability | High | Moderate | Moderate | High (3-6x more photostable than IRDye 800CW)[1][2] |
| Impact of High DOL | Potential for altered pharmacokinetics | Can increase clearance and alter tissue distribution at DOL > 1.0[4][6] | Less impact on clearance at higher DOL compared to 800CW[6] | Retains excellent target specificity at high DOL[1][2] |
| Autofluorescence | Very Low | Low | Higher than 800nm dyes[4][6] | Low |
Note: The properties of this compound are anticipated based on the general characteristics of dyes in this spectral region. Researchers should always refer to the manufacturer's specifications for specific details.
Key Experimental Protocols for Specificity Validation
The following are essential experiments to validate the specificity of your this compound labeled antibody.
Western Blotting
Western blotting is a fundamental technique to confirm that the antibody recognizes the target protein at the correct molecular weight and does not exhibit significant off-target binding.
Methodology:
-
Protein Lysate Preparation: Prepare whole-cell lysates from a positive control cell line (overexpressing the target) and a negative control cell line (lacking the target).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the NIR 880-labeled primary antibody at an optimized concentration overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Imaging: Image the membrane using a digital imaging system capable of detecting fluorescence in the 900 nm channel (e.g., LI-COR Odyssey).
Expected Outcome: A single band at the expected molecular weight of the target protein in the positive control lane, with no corresponding band in the negative control lane.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
IF and IHC are crucial for verifying that the antibody correctly identifies the subcellular or tissue-specific localization of the target antigen.
Methodology:
-
Cell/Tissue Preparation: Prepare positive and negative control cells or tissue sections on slides. Fix, permeabilize (for intracellular targets), and block the samples.
-
Primary Antibody Incubation: Incubate with the NIR 880-labeled primary antibody at a predetermined optimal concentration.
-
Washing: Wash thoroughly to remove unbound antibody.
-
Counterstaining (Optional): Use a nuclear counterstain (e.g., DAPI) if desired.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system with the appropriate filter sets for NIR 880.
Expected Outcome: Specific staining in the expected cellular compartment or tissue region in the positive control, with minimal background staining in the negative control.
Flow Cytometry
Flow cytometry provides a quantitative measure of antibody binding to the cell surface or intracellular targets on a per-cell basis.
Methodology:
-
Cell Preparation: Prepare single-cell suspensions of positive and negative control cell lines.
-
Staining: Incubate the cells with the NIR 880-labeled antibody. For intracellular targets, fix and permeabilize the cells before staining.
-
Washing: Wash the cells to remove excess antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser and detector suitable for NIR 880 excitation and emission.
-
Analysis: Gate on the cell populations of interest and compare the fluorescence intensity between the positive and negative control cells.
Expected Outcome: A significant shift in fluorescence intensity for the positive cell population compared to the negative control population.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the validation process, the following diagrams illustrate key workflows and relationships.
References
- 1. High-Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macsenlab.com [macsenlab.com]
- 4. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laur.lau.edu.lb:8443 [laur.lau.edu.lb:8443]
- 6. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared (NIR) Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable near-infrared (NIR) fluorescent dye is a pivotal decision in the design of in vivo imaging experiments. The ideal NIR dye for preclinical and clinical imaging should possess high brightness, exceptional photostability, and favorable biodistribution to ensure high-contrast visualization of biological targets. This guide provides an objective comparison of commonly used NIR dyes, supported by experimental data, to facilitate an informed choice for your research needs.
Quantitative Comparison of NIR Dye Brightness
The brightness of a fluorophore is a critical parameter for sensitive in vivo imaging and is determined by its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). The following table summarizes the key photophysical properties of several widely used NIR dyes. It is important to note that these values can vary depending on the solvent and conjugation state. For a direct and fair comparison, data from studies performing head-to-head comparisons under identical conditions are prioritized.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Indocyanine Green (ICG) | ~780 | ~810 | ~224,000 (in DMSO)[1] | ~0.12 (in DMSO)[2] | ~26,880 |
| IRDye® 800CW | ~774 | ~789 | ~240,000 (in PBS)[3] | ~0.06 (in PBS) | ~14,400 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.28 | ~70,000 |
| Cy7 | ~750 | ~776 | ~250,000 | ~0.12 | ~30,000 |
| Cypate | ~778-780 | ~805-831 | ~224,000 | Not widely reported | - |
Note: The brightness values are calculated from the provided molar extinction coefficient and quantum yield. These values should be considered as relative indicators of performance, as in vivo brightness can be influenced by factors such as protein binding and quenching.
In Vivo Performance Insights
While in vitro photophysical properties provide a valuable baseline, the performance of NIR dyes in a complex biological environment is the ultimate determinant of their utility.
-
Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use and serves as a benchmark.[4][5] It exhibits high molar absorptivity but its quantum yield can be influenced by its environment.[1]
-
IRDye® 800CW is a widely used alternative known for its high water solubility and good photostability.[3] Studies have shown that conjugates of IRDye 800CW can provide a higher tumor-to-background ratio compared to Cy5.5 conjugates, attributed to lower autofluorescence in the 800 nm window.[5]
-
Cyanine dyes (Cy5.5, Cy7) are a versatile class of NIR fluorophores. Their polymethine chain length can be tuned to achieve different excitation and emission wavelengths.[6] Cy5.5 has been a popular choice for many years, though longer-wavelength dyes like Cy7 and IRDye 800CW often offer advantages in terms of reduced tissue autofluorescence.[5]
Experimental Protocols for In Vivo Brightness Comparison
To obtain a reliable comparison of NIR dye brightness in vivo, a rigorously controlled experimental protocol is essential. The following provides a detailed methodology for such a study.
I. Animal Models and Preparation
-
Animal Selection: Nude mice (e.g., athymic nu/nu) are commonly used for xenograft tumor models to minimize immune rejection of human cancer cells.[5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Xenograft Model (if applicable):
-
Culture a relevant cancer cell line (e.g., expressing a specific receptor for targeted imaging).
-
Subcutaneously inject a suspension of 1 x 10^6 to 5 x 10^6 cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter) before imaging.
-
-
Animal Preparation for Imaging:
-
Anesthetize the mice using a reliable method such as isoflurane inhalation (e.g., 2% isoflurane in oxygen).[4]
-
To minimize light scatter and absorption from fur, gently remove the hair from the imaging area using a depilatory cream or electric shaver.
-
II. Dye Preparation and Administration
-
Dye Formulation: Dissolve the NIR dyes in a biocompatible vehicle such as sterile phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO if necessary.
-
Dose Calculation: To ensure a fair comparison, it is crucial to inject an equimolar amount of each dye. Calculate the required concentration based on the molecular weight of each dye. A typical injection dose for NIR dyes ranges from 1 to 10 nmol per mouse.
-
Administration: Administer the dye solution intravenously (IV) via the tail vein. The injection volume should be consistent across all animals, typically around 100-200 µL.
III. In Vivo Fluorescence Imaging
-
Imaging System: Utilize a dedicated small animal in vivo imaging system equipped with appropriate excitation light sources (e.g., lasers or filtered white light) and emission filters for the specific NIR dyes being tested.
-
Imaging Parameters:
-
Excitation and Emission Filters: Select filter sets that match the spectral properties of each dye to maximize signal collection and minimize crosstalk between channels.
-
Exposure Time: Use a consistent exposure time for all images to allow for direct comparison of fluorescence intensity.
-
Binning and f/stop: Keep camera settings such as binning and f/stop constant throughout the experiment.
-
-
Image Acquisition:
-
Acquire a baseline (pre-injection) image of each mouse to determine the level of autofluorescence.
-
After dye administration, acquire images at multiple time points (e.g., 1, 4, 8, 24, and 48 hours) to assess the biodistribution and clearance profile of each dye.
-
IV. Data Analysis and Quantification
-
Region of Interest (ROI) Analysis:
-
Use the imaging system's software or a program like ImageJ/Fiji to draw regions of interest (ROIs) around the tumor (if applicable) and a non-target tissue area (e.g., muscle) for background subtraction.[4]
-
Ensure that the size and placement of ROIs are consistent across all animals and time points.
-
-
Fluorescence Intensity Quantification:
-
Measure the average fluorescence intensity (e.g., in photons/second/cm²/steradian or arbitrary units) within each ROI.
-
-
Data Normalization and Comparison:
-
Subtract the background fluorescence from the tumor fluorescence to obtain the net fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the net tumor fluorescence by the fluorescence of the background tissue.
-
Compare the net fluorescence intensity and TBR values for each dye at the different time points to determine their relative brightness and targeting efficiency in vivo.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for comparing NIR dye brightness in vivo.
Caption: Experimental workflow for in vivo comparison of NIR dyes.
Caption: Flowchart for quantitative analysis of in vivo fluorescence images.
References
- 1. help.fpbase.org [help.fpbase.org]
- 2. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEAR-INFRARED DYES: Probe Development and Applications in Optical Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Near-Infrared Fluorescent Dyes for In Vivo Tissue Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate near-infrared (NIR) fluorescent dye is critical for obtaining high-quality in vivo imaging data. This guide provides a detailed comparison of Fluorescent Red NIR 880 against two widely used alternatives, Indocyanine Green (ICG) and IRDye 800CW, with a focus on their performance in different tissues.
This comparison synthesizes available data to highlight the spectral properties, in vivo performance, and key characteristics of these NIR dyes, enabling informed decisions for preclinical and clinical research. While direct head-to-head comparative studies for this compound (also known as DY-880) are limited in publicly available literature, this guide provides a framework for evaluation based on existing data for ICG and IRDye 800CW and the known properties of similar cyanine dyes.
Spectral Properties and Performance Characteristics
The ideal NIR dye for in vivo imaging should exhibit high brightness, photostability, and significant tissue penetration to ensure a high signal-to-noise ratio. The NIR-I window (700-900 nm) is particularly advantageous due to reduced tissue autofluorescence and lower light scattering.
| Property | This compound (DY-880) | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Max (nm) | ~880 | ~780 | ~774 |
| Emission Max (nm) | Not specified in searches | ~830 | ~789 |
| Quantum Yield | Not specified in searches | Low in aqueous solutions, increases upon binding to proteins | High |
| Solubility | Not specified in searches | Moderate, forms aggregates in aqueous solutions | High in aqueous solutions |
| In Vivo Clearance | Not specified in searches | Rapid hepatobiliary clearance | Primarily renal clearance |
| FDA Approval | Research Use Only | Yes | Investigational use in clinical trials |
Performance in Different Tissues: A Comparative Overview
Indocyanine Green (ICG) is well-known for its rapid uptake by the liver and subsequent excretion into the bile. This makes it an excellent agent for liver function studies and ophthalmic angiography. However, its rapid clearance and non-specific accumulation in tumors through the enhanced permeability and retention (EPR) effect can sometimes be a limitation for long-term tumor imaging.
IRDye 800CW , in contrast, is cleared primarily through the renal system.[1] This results in lower background signals in the abdominal region, making it well-suited for imaging tumors and other targets in that area.[1] Its high brightness and photostability also contribute to its widespread use in preclinical research.
This compound , as a dye with an emission peak around 880 nm, operates at the longer wavelength end of the NIR-I window. This could potentially offer deeper tissue penetration compared to dyes with shorter emission wavelengths. However, without specific biodistribution data, its performance in different tissues relative to ICG and IRDye 800CW remains to be experimentally determined.
Experimental Protocols for In Vivo Imaging
To obtain reliable and comparable data on the performance of different NIR dyes, a standardized experimental protocol is essential. The following provides a general framework for in vivo fluorescence imaging in a mouse tumor model.
1. Animal Model:
-
Species: Athymic nude mice (or other appropriate strain).
-
Tumor Model: Subcutaneous xenograft of a human cancer cell line (e.g., U87MG glioblastoma, A431 epidermoid carcinoma). Tumor volume should be monitored and imaging should be performed when tumors reach a suitable size (e.g., 100-200 mm³).
2. Dye Preparation and Administration:
-
Dye Formulation: Dissolve the NIR dye in a biocompatible vehicle such as sterile phosphate-buffered saline (PBS) or a solution containing a small percentage of a solubilizing agent like DMSO, followed by dilution in PBS.
-
Dose: The optimal dose should be determined empirically, but a common starting point for preclinical imaging is in the range of 1-10 nmol per mouse.
-
Administration: Intravenous (IV) injection via the tail vein is the most common route for systemic delivery.
3. In Vivo Fluorescence Imaging:
-
Imaging System: A preclinical in vivo imaging system equipped with appropriate excitation light sources and emission filters for the specific NIR dyes being used.
-
Anesthesia: Anesthetize the mice using isoflurane or other appropriate anesthetic to prevent movement during imaging.
-
Imaging Time Points: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to assess the pharmacokinetics and tumor accumulation of the dye.
4. Ex Vivo Biodistribution Analysis:
-
Tissue Harvesting: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle).
-
Ex Vivo Imaging: Image the excised tissues using the in vivo imaging system to quantify the fluorescence intensity in each organ.
-
Quantitative Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) or as the radiant efficiency. This allows for a quantitative comparison of dye accumulation in different tissues.
Visualizing Experimental Workflows
To facilitate understanding of the experimental processes, the following diagrams, created using the DOT language, illustrate a typical workflow for in vivo NIR fluorescence imaging and a conceptual diagram of NIR dye biodistribution.
References
A Researcher's Guide to Cross-Reactivity Testing of NIR-Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals, selecting the right near-infrared (NIR)-labeled secondary antibody is critical for generating reliable and reproducible results. A key performance attribute to consider is cross-reactivity, which can lead to non-specific signals and inaccurate data interpretation. This guide provides an objective comparison of NIR-labeled secondary antibodies, supported by experimental data and detailed protocols for assessing cross-reactivity.
Multiplex immunofluorescence and quantitative Western blotting applications heavily rely on the specificity of secondary antibodies. Cross-reactivity occurs when a secondary antibody binds to an unintended target, such as immunoglobulins (IgGs) from a different species than the primary antibody's host or other proteins in the sample.[1][2] To minimize this, manufacturers often employ a purification step called cross-adsorption, where the secondary antibody solution is passed over a column containing immobilized serum proteins from potentially cross-reactive species.[1][2] This process removes antibodies that recognize shared epitopes, thereby increasing specificity.[2]
Performance Comparison of NIR-Labeled Secondary Antibodies
The choice of NIR fluorophore conjugated to the secondary antibody also significantly impacts performance, including brightness, photostability, and target specificity.[3][4][5] Recent studies have compared the performance of secondary antibodies labeled with different NIR dyes, such as s775z, IRDye 800CW, and DyLight800.[3][4][6]
A novel heptamethine cyanine dye, s775z, has demonstrated superior performance in terms of brightness and photostability while maintaining excellent target specificity.[3][4][5] In comparison experiments using immunocytochemistry, immunohistochemistry, and Western blotting, secondary IgG antibodies labeled with s775z were found to be 3-8 times brighter and 3-6 times more photostable than their counterparts labeled with IRDye 800CW and DyLight800.[3][4]
| Feature | 2'Ab-s775z | 2'Ab-IRDye 800CW | 2'Ab-DyLight800 |
| Relative Brightness | 3-8x higher | Standard | Standard |
| Photostability | 3-6x higher | Standard | Standard |
| Target Specificity | Excellent | Excellent | Excellent |
| Cross-Reactivity Control | Minimal cross-reactivity confirmed with mismatched primary antibody[4] | Use of highly cross-adsorbed versions recommended[7][8] | Use of highly cross-adsorbed versions recommended |
Experimental Protocols for Cross-Reactivity Testing
To ensure the specificity of NIR-labeled secondary antibodies in your experimental setup, it is crucial to perform cross-reactivity testing. Below are detailed protocols for assessing cross-reactivity using Western blotting and immunofluorescence.
This protocol is adapted from methodologies used in comparative studies of NIR-labeled secondary antibodies.[4][7][8]
-
Protein Separation and Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking. The primary antibody should be diluted in a buffer containing 0.2% Tween® 20.[7]
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with Tris-Buffered Saline containing 0.1% Tween® 20 (TBST).
-
-
Secondary Antibody Incubation (Cross-Reactivity Control):
-
To test for cross-reactivity, incubate the membrane with the NIR-labeled secondary antibody in the absence of the primary antibody.
-
For multiplexing, incubate a blot containing a single primary antibody (e.g., from rabbit) with a secondary antibody directed against a different species (e.g., anti-mouse NIR).[7][8]
-
Incubate for 1 hour at room temperature with gentle shaking. The secondary antibody should be diluted in a buffer containing 0.2% Tween® 20 and, for PVDF membranes, 0.01-0.02% SDS.[7]
-
-
Final Washes and Imaging:
This protocol is based on standard immunofluorescence procedures used to evaluate antibody performance.[1][4]
-
Cell/Tissue Preparation:
-
Grow cells on coverslips or prepare tissue sections.
-
Fix the samples with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
-
Blocking:
-
Block for 1 hour at room temperature with a blocking buffer containing 5% Bovine Serum Albumin (BSA) in PBS.[4]
-
-
Primary Antibody Incubation:
-
Incubate the samples with the primary antibody overnight at 4°C.
-
-
Washing:
-
Wash the samples twice with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation (Cross-Reactivity Control):
-
To assess cross-reactivity, incubate samples with a mismatched pair of primary and secondary antibodies (e.g., primary mouse anti-Actin and secondary anti-rabbit NIR).[4]
-
Alternatively, incubate samples with only the NIR-labeled secondary antibody to check for non-specific binding.[10]
-
Incubate for 2 hours at room temperature.
-
-
Final Washes and Imaging:
-
Wash the samples three times with PBS.
-
Mount the coverslips and image using a fluorescence microscope equipped for NIR detection.
-
Signaling Pathway Visualization
NIR-labeled secondary antibodies are frequently used to study various signaling pathways. The following diagram illustrates a simplified, generic signaling cascade where these antibodies would be instrumental in detecting phosphorylated (activated) and total protein levels via Western blotting or immunofluorescence.
References
- 1. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 3. High-Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. licorbio.com [licorbio.com]
- 8. bonsaiadvanced.com [bonsaiadvanced.com]
- 9. Fluorescent Western Blot Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Challenges with Secondary Detection - FluoroFinder [fluorofinder.com]
- 11. researchgate.net [researchgate.net]
Benchmarking Fluorescent Red NIR 880: A Comparative Guide to 800 nm Channel Dyes
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of biomedical imaging and drug development, the selection of appropriate fluorescent probes is paramount for achieving high-sensitivity, deep-tissue imaging with minimal background interference. This guide provides an objective comparison of Fluorescent Red NIR 880 against other prominent dyes operating in the 800 nm near-infrared (NIR) channel. The following sections present a detailed analysis of their performance based on available data, standardized experimental protocols for their evaluation, and visualizations of common experimental workflows and relevant signaling pathways.
Data Presentation: Quantitative Comparison of 800 nm Channel Dyes
| Property | IRDye® 800CW | Alexa Fluor™ 790 | Cypate | Cy7.5 |
| Excitation Maximum (λex) | ~774 nm (in PBS)[1] | ~784 nm | ~778-780 nm[1] | ~788 nm |
| Emission Maximum (λem) | ~789 nm (in PBS)[1] | ~814 nm | ~805-831 nm[1] | ~808 nm |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS)[1] | ~260,000 M⁻¹cm⁻¹ | ~224,000 M⁻¹cm⁻¹[1] | ~250,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.08 | Not Reported | Not Reported | ~0.12 |
| Molecular Weight | ~1145 g/mol | ~1250 g/mol | ~950 g/mol | ~800 g/mol |
| Key Features | High water solubility, excellent photostability, widely used for in vivo imaging.[1] | High brightness and photostability. | Hydrophobic, often used in targeted tumor imaging.[1] | A common NIR dye with good performance characteristics. |
Note: The performance of fluorescent dyes can be influenced by the solvent, conjugation to biomolecules, and the overall experimental environment. The data presented here should be considered as a guideline.
Experimental Protocols
To ensure reproducible and comparable results when evaluating fluorescent dyes, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
Cuvettes (1 cm path length)
-
Spectrophotometer
-
Sample dye solution (e.g., this compound)
-
Standard dye solution with a known quantum yield in the NIR range (e.g., IR-125 in DMSO, Φ = 0.13)
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol)
Procedure:
-
Prepare Solutions: Prepare a series of dilutions for both the sample and standard dyes in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Evaluation of Photostability
Photostability is a critical parameter for applications requiring long-term or repeated imaging. This protocol describes a method to quantify the rate of photobleaching.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
-
Sample dye solution
-
Microscope slides and coverslips
Procedure:
-
Sample Preparation: Prepare a solution of the fluorescent dye at a suitable concentration for microscopy. Mount a small volume of the solution on a microscope slide and cover with a coverslip.
-
Initial Imaging: Acquire an initial fluorescence image of the sample using a defined set of imaging parameters (e.g., laser power, exposure time).
-
Continuous Illumination: Continuously illuminate a specific region of the sample with the excitation light source at a constant power.
-
Time-Lapse Imaging: Acquire a series of fluorescence images at regular time intervals during the continuous illumination.
-
Data Analysis: Measure the mean fluorescence intensity of the illuminated region in each image. Plot the fluorescence intensity as a function of time. The rate of photobleaching can be determined by fitting the decay curve to an exponential function. A slower decay rate indicates higher photostability.
Protocol 3: In Vivo Fluorescence Imaging Workflow
Near-infrared dyes are extensively used for in vivo imaging due to the reduced absorption and scattering of NIR light by biological tissues. This workflow outlines the key steps for a typical in vivo imaging experiment in a preclinical model.
Materials:
-
In vivo imaging system equipped with appropriate lasers and filters for the 800 nm channel.
-
Anesthesia system.
-
Animal model (e.g., tumor-bearing mouse).
-
Fluorescent probe (dye conjugated to a targeting moiety).
-
Sterile saline for injection.
Procedure:
-
Probe Administration: Administer the fluorescent probe to the animal model, typically via intravenous injection. The dosage will depend on the specific probe and animal model.
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Imaging: Place the animal in the imaging chamber. Acquire fluorescence images at various time points post-injection to determine the optimal imaging window for target accumulation and clearance from non-target tissues.
-
Image Analysis: Analyze the acquired images to quantify the fluorescence signal intensity in the region of interest (e.g., tumor) and in background tissues. The tumor-to-background ratio is a key metric for evaluating the targeting efficiency of the probe.
-
Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the animal and excise major organs and the tumor for ex vivo imaging to confirm the biodistribution of the fluorescent probe.
Mandatory Visualization
Experimental Workflow for Dye Comparison
Caption: Workflow for the comprehensive comparison of 800 nm channel fluorescent dyes.
EGFR Signaling Pathway for Targeted Imaging
Fluorescent dyes in the 800 nm channel are frequently conjugated to antibodies or ligands to target specific cellular receptors involved in disease pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target in cancer research and drug development.
Caption: Simplified EGFR signaling pathway for targeted fluorescent imaging applications.
References
A Comparative Guide to Near-Infrared (NIR) Fluorescent Probes for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of near-infrared (NIR) fluorescent probes used in cancer research. It details their performance with supporting experimental data, outlines methodologies for key experiments, and visualizes complex biological and experimental processes.
Near-infrared (NIR) fluorescence imaging is a powerful tool in cancer research, offering deep tissue penetration and minimal autofluorescence compared to imaging in the visible spectrum.[1] This allows for highly sensitive and specific visualization of tumors and their microenvironment. The selection of an appropriate NIR probe is critical for successful in vivo imaging. This guide compares several classes of NIR probes, including clinically approved dyes, targeted probes, enzyme-activatable probes, and probes for the second NIR window (NIR-II), providing a framework for choosing the optimal probe for specific research applications.
Performance Comparison of NIR Fluorescent Probes
The efficacy of an NIR fluorescent probe is determined by several key parameters, including its quantum yield (QY), which measures the efficiency of fluorescence emission, and the signal-to-background ratio (SBR) or tumor-to-background ratio (TBR), which indicates the contrast between the target and surrounding tissue. The following table summarizes these quantitative data for a selection of representative NIR probes.
| Probe Class | Specific Probe | Excitation (nm) | Emission (nm) | Quantum Yield (QY) | Signal-to-Background Ratio (SBR) / Tumor-to-Background Ratio (TBR) | Key Features & Cancer Models |
| Cyanine Dyes (NIR-I) | Indocyanine Green (ICG) | ~780 | ~820 | ~13.2% in ethanol, 8.6% in TCB | TBR of 2.06 ± 0.23 in oral cancer patients; SNR of 9.2 ± 2.5 with ICG-PCL micelles in A549 lung tumors.[2][3][4] | FDA-approved; rapid clearance; used in various cancer models including oral, lung, and liver cancers.[3][4] |
| IRDye800CW | ~775 | ~796-802 | ~9% to 12% | TBR of ~2.5 or higher in HNSCC murine models.[5][6] | Commonly used for conjugation to targeting molecules; stable and bright. | |
| Targeted Probes (NIR-I) | Cetuximab-IRDye800CW | ~775 | ~796 | Not explicitly stated for the conjugate, but based on IRDye800CW. | TBR of 5.2 in HNSCC patients; TBR of 25.6 ± 2.94 in LS174T colorectal cancer xenografts.[1][7] | Targets Epidermal Growth Factor Receptor (EGFR); enables specific imaging of EGFR-expressing tumors like head and neck (HNSCC) and colorectal cancers.[7][8] |
| Enzyme-Activatable Probes (NIR-I) | Cathepsin B-activated probe (e.g., CyA-P-CyB, ProSense750) | ~670 (activated) | ~695 (activated) | Not explicitly stated, relies on FRET mechanism. | TBR of 3.64±0.14 and 4.50±0.11 in esophageal adenocarcinoma models.[9] | "Smart" probe that is fluorescently silent until cleaved by cathepsin B, an enzyme overexpressed in many tumors; high specificity.[9][10] |
| NIR-II Probes | CH1055-PEG | ~808 | ~1055 | ~0.3% | T/NT ratio of ~5 in U87MG glioblastoma xenografts.[11] | Emission in the NIR-II window for deeper tissue penetration and higher resolution; rapid renal excretion.[12][13] |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental setups is crucial for understanding and replicating research findings. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides an overview of the methodologies for key experiments cited in the literature.
In Vivo Fluorescence Imaging of Tumors
Objective: To visualize tumor localization and quantify the accumulation of an NIR probe in a living animal model.
Protocol:
-
Animal Model: Nude mice bearing subcutaneous or orthotopic tumors (e.g., A549, U87MG, LS174T) are commonly used.[3][7][11] Tumor volume is allowed to reach a predetermined size (e.g., 160 mm³) before imaging.[3]
-
Probe Administration: The NIR probe is administered to the mice, typically via intravenous (e.g., tail vein) injection.[7] The dosage varies depending on the probe; for instance, ICG-PCL micelles have been used at a dose of 5 mg ICG per kg body weight.[3]
-
Image Acquisition: Mice are anesthetized and placed in an in vivo imaging system (e.g., IVIS Spectrum). Pre-contrast images are taken, followed by post-contrast imaging at various time points (e.g., 0.5, 1, 2, 6, 8, 24, and 96 hours) to monitor probe distribution and tumor accumulation.[3] Imaging parameters are kept consistent across all sessions, including excitation and emission wavelengths, exposure time, and binning.[3]
-
Data Analysis: Regions of interest (ROIs) are drawn around the tumor and a background area (e.g., contralateral flank) to measure the mean fluorescence intensity. The TBR or SBR is calculated by dividing the fluorescence intensity of the tumor ROI by that of the background ROI.[8]
Ex Vivo Tissue Imaging and Histological Analysis
Objective: To confirm the presence of the NIR probe in the tumor and correlate fluorescence with histopathological findings.
Protocol:
-
Tissue Harvesting: At the final imaging time point, mice are euthanized, and the tumor and major organs (e.g., heart, liver, spleen, lungs, kidneys) are excised for ex vivo imaging.[3]
-
Ex Vivo Imaging: The excised tissues are imaged using the same in vivo imaging system to assess the biodistribution of the probe.
-
Histological Analysis: Tumor and other tissues are fixed in formalin, embedded in paraffin, and sectioned. The sections are stained with hematoxylin and eosin (H&E) for pathological examination. Fluorescence microscopy can be used on unstained sections to visualize the microscopic distribution of the probe within the tumor tissue.
Cell Culture and In Vitro Binding Assays
Objective: To assess the specificity and binding affinity of a targeted NIR probe to cancer cells.
Protocol:
-
Cell Culture: Cancer cell lines with varying levels of target expression (e.g., EGFR-positive HNSCC cells) are cultured in appropriate media.
-
Probe Incubation: Cells are incubated with the fluorescently labeled probe (e.g., cetuximab-IRDye800CW) and a non-specific control probe (e.g., IgG-IRDye800CW) at various concentrations.
-
Fluorescence Measurement: After incubation and washing to remove unbound probe, the fluorescence intensity of the cells is measured using a plate reader or fluorescence microscope.
-
Binding Affinity Calculation: The dissociation constant (Kd) is determined by performing saturation binding assays and analyzing the data using appropriate software to quantify the binding affinity of the targeted probe to its receptor.[5]
This guide provides a comparative overview of NIR fluorescent probes for cancer research, offering valuable data and protocols to aid in the selection and application of these powerful imaging agents. The continued development of novel probes, particularly in the NIR-II window, promises to further enhance the capabilities of in vivo cancer imaging.
References
- 1. Safety and Tumor-specificity of Cetuximab-IRDye800 for Surgical Navigation in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green-Coated Polycaprolactone Micelles for Fluorescence Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of indocyanine green: Optimizing tumor to normal tissue fluorescence in image-guided oral cancer surgery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Comparison of Near-Infrared-Labeled Cetuximab and Panitumumab for Optical Imaging of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Epidermal growth factor receptor-targeted near-infrared probe cetuximab-IRDye800CW enables stable and tumor-specific fluorescence imaging in colorectal cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
- 9. Optical Imaging with a Cathepsin B Activated Probe for the Enhanced Detection of Esophageal Adenocarcinoma by Dual Channel Fluorescent Upper GI Endoscopy [thno.org]
- 10. In vivo near-infrared imaging and phototherapy of tumors using a cathepsin B-activated fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission [thno.org]
- 13. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluorescent Red NIR 880: A Step-by-Step Guide
Disclaimer: The following procedures are a general guide based on standard laboratory practices. It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific Fluorescent Red NIR 880 product and to adhere to all institutional, local, state, and federal regulations regarding chemical waste disposal. The information in the product-specific SDS supersedes any general guidance provided here.
Immediate Safety and Handling Information
Based on available Safety Data Sheets for similar near-infrared fluorescent dyes, many formulations are not classified as hazardous under OSHA or EU regulations. However, it is crucial to verify this with the documentation for your specific product. Always assume a chemical is hazardous until confirmed otherwise by the manufacturer's SDS.
General Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the dye.
-
Avoid inhalation of dust if handling a solid form.
-
Avoid contact with skin and eyes.[1] In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[1] If skin contact occurs, wash the affected area thoroughly with soap and water.[1]
-
In the event of a spill, contain the material and clean it up according to your institution's established procedures for non-hazardous or hazardous spills, as determined by the SDS.
Step 1: Hazard Identification and Waste Classification
Before disposal, the first and most critical step is to determine the hazard classification of your specific this compound product.
-
Locate the Safety Data Sheet (SDS): Find the SDS that accompanied your product. This document contains detailed information on hazards, handling, and disposal.
-
Review Section 2 (Hazards Identification) and Section 13 (Disposal Considerations): These sections will explicitly state if the material is considered hazardous and provide guidance on disposal.
-
Classify Your Waste: Based on the SDS, classify the waste as either "Non-Hazardous" or "Hazardous."
Disposal Procedures for Non-Hazardous this compound
If the SDS confirms that the product is non-hazardous , follow your institution's guidelines for non-hazardous chemical waste. The general procedures are as follows:
Disposal of Solid Non-Hazardous Waste
| Step | Action | Rationale |
| 1 | Container Selection | Place the solid dye waste in a sturdy, sealable container. |
| 2 | Labeling | Clearly label the container as "Non-Hazardous Waste" and list the chemical name ("this compound"). |
| 3 | Disposal Path | Dispose of the sealed container in the regular laboratory trash, unless your institution specifies a different collection method for non-hazardous solid chemical waste.[2] |
Disposal of Liquid (Aqueous) Non-Hazardous Waste
Many institutions permit the disposal of small quantities of non-hazardous, water-soluble chemicals via the sanitary sewer.[3][4]
| Step | Action | Rationale |
| 1 | Verify Solubility | Ensure the dye is fully dissolved in an aqueous solution. |
| 2 | Check pH | Confirm the pH of the solution is within the acceptable range for sewer disposal (typically between 5.5 and 9.5).[2][5] |
| 3 | Dilution and Disposal | Pour the solution down the drain with copious amounts of running water (at least a 20-fold excess of water is recommended) to ensure dilution.[3] |
| 4 | Record Keeping | Maintain a log of all chemical disposals made via the sanitary sewer, as required by your institution.[2] |
Disposal Procedures for Hazardous this compound
If the SDS classifies the product as hazardous , or if it has been mixed with other hazardous chemicals, you must follow the specific procedures for hazardous waste disposal.
Accumulation of Hazardous Waste
| Step | Action | Rationale |
| 1 | Container Selection | Use a designated, compatible, and leak-proof hazardous waste container.[6] Plastic containers are often preferred to glass to minimize breakage risk.[6] |
| 2 | Labeling | Label the container with a "Hazardous Waste" tag.[7][8] The label must include the full chemical name(s) of all constituents, their approximate concentrations, and the accumulation start date.[7][8] |
| 3 | Segregation | Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[7] |
| 4 | Container Management | Keep the waste container closed except when adding waste.[6][7] |
| 5 | Arrange for Pickup | Once the container is full, or in accordance with your institution's timeline, arrange for waste pickup through your Environmental Health and Safety (EHS) office.[6][8] |
Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. acs.org [acs.org]
- 3. Chemical Waste [k-state.edu]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. qcbr.queens.org [qcbr.queens.org]
- 6. mcneese.edu [mcneese.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
